molecular formula C25H53NO12 B2876786 m-PEG12-amine CAS No. 1977493-48-3; 32130-27-1; 80506-64-5

m-PEG12-amine

Cat. No.: B2876786
CAS No.: 1977493-48-3; 32130-27-1; 80506-64-5
M. Wt: 559.694
InChI Key: MSKSQCLPULZWNO-UHFFFAOYSA-N
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Description

M-PEG12-amine is a useful research compound. Its molecular formula is C25H53NO12 and its molecular weight is 559.694. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80506-64-5
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-
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Record name Methoxypolyethylene glycol amine
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Foundational & Exploratory

An In-Depth Technical Guide to m-PEG12-amine: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG12-amine is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and its primary applications in drug development. Detailed experimental protocols for its conjugation and its role in sophisticated drug delivery systems are also presented.

Introduction

This compound, also known as 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-oic acid, is a monodisperse polyethylene glycol (PEG) derivative with a terminal amine group and a methoxy cap. The discrete nature of the 12 ethylene glycol units ensures batch-to-batch consistency and a defined molecular weight, which is critical for the development of uniform and well-characterized bioconjugates. The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal primary amine allows for versatile conjugation to various functional groups.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics based on commercially available information.

PropertyValueReferences
Molecular Formula C25H53NO12[1][2]
Molecular Weight 559.69 g/mol [2]
CAS Number 1977493-48-3[1]
Appearance White to off-white solid or viscous liquid
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, and dichloromethane
Storage -20°C, protected from light and moisture

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the design and synthesis of complex therapeutic agents. Its primary applications are as a flexible linker in PROTACs and ADCs.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy, selectivity, and pharmacokinetic properties.

This compound serves as a flexible and hydrophilic linker in PROTAC synthesis. Its length and flexibility can be optimized to achieve the appropriate spatial orientation between the target protein and the E3 ligase for efficient ubiquitination. The hydrophilicity of the PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule.

Logical Relationship: The Role of this compound in PROTACs

PROTAC_linker cluster_PROTAC PROTAC Molecule Target Binder Target Binder This compound Linker This compound Linker Target Binder->this compound Linker Covalently Linked E3 Ligase Ligand E3 Ligase Ligand This compound Linker->E3 Ligase Ligand Covalently Linked

Caption: Diagram illustrating the role of this compound as a linker in a PROTAC molecule.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents (payloads) specifically to cancer cells by conjugating them to a monoclonal antibody that recognizes a tumor-associated antigen. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

This compound can be incorporated into ADC linkers to enhance their properties. The hydrophilic PEG chain can improve the solubility and reduce the aggregation of the ADC, which is particularly important when dealing with hydrophobic payloads. The defined length of the PEG12 linker can also influence the drug-to-antibody ratio (DAR) and the overall pharmacokinetic profile of the ADC.

Experimental Protocols

The terminal amine group of this compound is a versatile functional group that can react with various electrophiles to form stable covalent bonds. The following are general protocols for common conjugation reactions involving this compound.

Amide Bond Formation with Carboxylic Acids

This is a common method for conjugating this compound to proteins, peptides, or other molecules containing a carboxylic acid group. The reaction is typically mediated by a coupling agent, such as a carbodiimide (e.g., EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the reaction buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the activated carboxylic acid solution. A 1.5 to 2-fold molar excess of the amine over the carboxylic acid is typically used.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to stop the reaction and consume any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.

Experimental Workflow: Amide Bond Formation

Amide_Formation Start Start Activate Carboxylic Acid with EDC/NHS Activate Carboxylic Acid with EDC/NHS Start->Activate Carboxylic Acid with EDC/NHS Add this compound Add this compound Activate Carboxylic Acid with EDC/NHS->Add this compound Incubate (2-4h RT or O/N 4C) Incubate (2-4h RT or O/N 4C) Add this compound->Incubate (2-4h RT or O/N 4C) Quench Reaction Quench Reaction Incubate (2-4h RT or O/N 4C)->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate End End Purify Conjugate->End

Caption: A workflow diagram for the conjugation of this compound to a carboxylic acid.

Reaction with NHS Esters

This compound can readily react with pre-activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a highly efficient and widely used bioconjugation method.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Protocol:

  • Dissolve Reagents:

    • Dissolve the NHS ester-functionalized molecule in an anhydrous solvent like DMF or DMSO to create a stock solution.

    • Dissolve this compound in the reaction buffer.

  • Conjugation:

    • Add the NHS ester stock solution to the this compound solution. The molar ratio of the reactants should be optimized for the specific application, but a slight excess of the amine is often used.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by chromatography (e.g., TLC or HPLC).

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials.

Conclusion

This compound is a well-defined and versatile chemical tool for the development of advanced therapeutics. Its monodisperse nature, hydrophilicity, and reactive primary amine make it an ideal linker for constructing PROTACs and ADCs with improved physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their drug development pipelines. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for high-purity, discrete PEG linkers like this compound is expected to grow.

References

An In-depth Technical Guide to m-PEG12-amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG12-amine, a monodisperse polyethylene glycol (PEG) linker. It is intended to be a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and surface modification, particularly those involved in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, also known as 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-ol, is a heterobifunctional linker molecule characterized by a terminal methoxy group and a terminal amine group, connected by a discrete chain of twelve ethylene glycol units. This well-defined structure provides a precise spacer length, which is crucial for optimizing the performance of bioconjugates.

Chemical Structure:

CH₃O-(CH₂CH₂O)₁₂-CH₂CH₂-NH₂

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier specifications and chemical databases.

PropertyValueCitations
Molecular Formula C₂₅H₅₃NO₁₂[1][2][3]
Molecular Weight ~559.7 g/mol [1][4]
CAS Number 1977493-48-3
Appearance White to off-white solid or viscous oil
Purity Typically ≥98%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.
Storage Conditions -20°C, protected from moisture and light.

The presence of the hydrophilic PEG chain significantly enhances the aqueous solubility of molecules to which it is conjugated. This is a critical advantage in drug development, as many potent cytotoxic agents and targeting ligands are hydrophobic. By increasing the hydrophilicity of the resulting conjugate, this compound can help to prevent aggregation and improve pharmacokinetic properties.

Reactivity and Applications

The terminal primary amine group of this compound is a versatile functional group for bioconjugation. It readily reacts with a variety of electrophilic functional groups to form stable covalent bonds.

Key Reactions:

  • Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.

  • Reaction with Activated Esters: It efficiently reacts with activated esters, such as NHS esters, to form amide bonds. This is a very common and efficient method for labeling proteins and other biomolecules.

  • Reaction with Carbonyls: The amine can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines.

These versatile reaction capabilities make this compound a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): As a linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer improves the solubility and stability of the ADC and can influence its pharmacokinetic profile.

  • PROTACs: In the design of PROTACs, this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex and subsequent target protein degradation.

  • Surface Modification: this compound can be used to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems. The PEGylation of surfaces can reduce non-specific protein adsorption, decrease immunogenicity, and prolong circulation times.

  • Biomolecule Labeling: It can be used to introduce a PEG spacer onto proteins, peptides, and other biomolecules for various research and therapeutic purposes.

Experimental Protocols

The following are generalized experimental protocols for common bioconjugation reactions involving this compound. Researchers should optimize the reaction conditions for their specific application.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein, Nanoparticle)

This protocol describes the activation of a carboxyl group using EDC and NHS, followed by reaction with this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activate Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the solution of the carboxylic acid-containing molecule. A typical molar excess is 2-5 fold for EDC and 5-10 fold for NHS over the carboxyl groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the activated carboxyl solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Purify the this compound conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration to remove unreacted reagents and byproducts.

Conjugation of a Molecule to this compound via an NHS Ester

This protocol describes the reaction of an NHS-ester functionalized molecule with this compound.

Materials:

  • NHS-ester functionalized molecule

  • This compound

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve Reagents:

    • Dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to prepare a stock solution.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the NHS-ester stock solution to the this compound solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid denaturation of proteins. A 10-20 fold molar excess of the NHS-ester is commonly used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in drug development.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_antibody Antibody Preparation cluster_linker_drug Linker-Payload Synthesis cluster_conjugation ADC Assembly cluster_purification Purification & Characterization Antibody Antibody Modification Surface Lysine Modification Antibody->Modification Targeting Moiety Conjugation Conjugation Reaction (e.g., NHS ester chemistry) Modification->Conjugation mPEG12_amine This compound Linker_Drug Linker-Payload Construct mPEG12_amine->Linker_Drug Conjugation Drug Cytotoxic Payload Drug->Linker_Drug Linker_Drug->Conjugation Purification Purification (SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Stability) Purification->Characterization Final_ADC ADC Characterization->Final_ADC Final ADC Product

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.

Mechanism of Action of a HER2-Targeted ADC (e.g., Kadcyla/T-DM1)

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC HER2-Targeted ADC (e.g., Kadcyla) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Lysosomal Degradation Lysosome->Degradation Payload_Release Release of Cytotoxic Payload (DM1) Degradation->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) Microtubule_Disruption->Apoptosis

Caption: The proposed mechanism of action for the HER2-targeted ADC, Kadcyla (T-DM1).

PROTAC-Mediated Protein Degradation Pathway (e.g., ARV-110)

PROTAC_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., ARV-110) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recycled Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., Androgen Receptor) POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Ub Ubiquitin Ub->Polyubiquitination Degradation Proteasomal Degradation Polyubiquitination->Degradation Degraded Target Protein

Caption: The mechanism of action for a PROTAC, exemplified by ARV-110, leading to targeted protein degradation.

Conclusion

This compound is a well-defined, monodisperse PEG linker that offers significant advantages in the field of bioconjugation and drug delivery. Its hydrophilic nature, precise spacer length, and versatile reactivity make it an invaluable tool for the development of next-generation therapeutics such as ADCs and PROTACs. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their research and development endeavors. Further optimization of the presented protocols will be necessary to suit specific applications and molecules.

References

An In-depth Technical Guide to m-PEG12-amine (CAS Number: 1977493-48-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-amine, with the CAS number 1977493-48-3, is a monodisperse polyethylene glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug development.[1][2] This heterobifunctional molecule features a methoxy-terminated PEG chain of twelve ethylene glycol units and a terminal primary amine group. The defined length of the PEG chain ensures batch-to-batch consistency, a crucial factor in the development of therapeutics.[2] Its primary utility lies in its role as a hydrophilic spacer in the construction of more complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The incorporation of the PEG moiety often enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugates.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
CAS Number 1977493-48-3
Molecular Formula C25H53NO12
Molecular Weight 559.69 g/mol
Purity Typically ≥98%
Appearance Varies (often a viscous liquid or solid)
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Conditions -20°C, protected from light, under an inert atmosphere (e.g., nitrogen)

Synthesis

While this compound is commercially available from various suppliers, a general synthetic approach involves the amination of a methoxy-terminated PEG12 molecule with an appropriate activating group at the other terminus. A common strategy is the conversion of a terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

Applications in Drug Development

The primary amine functionality of this compound serves as a versatile reactive handle for conjugation to various molecules of interest, typically those containing carboxylic acids or activated esters.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). This compound is frequently employed as a segment of this linker to impart favorable physicochemical properties and to achieve an optimal length for effective ternary complex formation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydrophilic nature of the this compound linker can help to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall pharmacokinetic properties of the ADC.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation reactions. Researchers should note that these are general procedures and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction buffer (e.g., 0.5 M MES buffer, pH 5.5)

  • Quenching reagent (e.g., hydroxylamine or an amine-containing buffer)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in the reaction buffer.

  • Add EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add NHS (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 1 hour at room temperature to form the NHS ester in situ.

  • Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion, monitoring by an appropriate method (e.g., LC-MS or TLC).

  • Quench the reaction by adding a quenching reagent.

  • Purify the product using standard techniques such as flash column chromatography or preparative HPLC.

Protocol 2: Reaction with an NHS Ester

This protocol outlines the direct reaction of this compound with a pre-activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Anhydrous aprotic solvent (e.g., DMF, DCM, DMSO)

  • Base (optional, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., PBS, pH 7.4-9)

Procedure:

  • Dissolve the NHS ester-containing molecule in the chosen anhydrous solvent or reaction buffer.

  • Dissolve this compound (1.0-2.0 equivalents) in the same solvent or buffer.

  • Add the this compound solution to the NHS ester solution under continuous stirring. If using an organic solvent, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to scavenge the released NHS.

  • Stir the reaction mixture for 3-24 hours at room temperature, monitoring the progress by LC-MS or TLC.

  • Upon completion, the product can be isolated through standard workup procedures or purified by chromatography.

Characterization of this compound Conjugates

The successful synthesis and purity of this compound conjugates must be confirmed through various analytical techniques.

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and to identify any byproducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the conjugate. 1H and 13C NMR are standard.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and for purification. Reversed-phase HPLC is commonly used.
Size-Exclusion Chromatography (SEC) For protein conjugates like ADCs, SEC is used to separate and quantify aggregates, fragments, and the desired monomeric species.
Hydrophobic Interaction Chromatography (HIC) Particularly useful for ADCs, HIC can separate species with different drug-to-antibody ratios (DARs).

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker component.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: Amide Coupling cluster_2 Step 2: Final Conjugation Target Binder-COOH Target Binder-COOH Coupling EDC, NHS in DMF Target Binder-COOH->Coupling m-PEG12-NH2 This compound m-PEG12-NH2->Coupling E3 Ligase Ligand-X E3 Ligase Ligand (with reactive group X) Final_Coupling Coupling Reaction (e.g., amide bond formation) E3 Ligase Ligand-X->Final_Coupling Intermediate Target Binder-PEG12-NH2 Coupling->Intermediate Intermediate->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Targeting KRAS G12C

This diagram illustrates the mechanism by which a PROTAC, potentially synthesized using a PEG linker like this compound, can induce the degradation of the oncoprotein KRAS G12C.

PROTAC_MoA cluster_0 Cellular Environment KRAS KRAS G12C (Target Protein) Ternary_Complex Ternary Complex (KRAS-PROTAC-E3 Ligase) KRAS->Ternary_Complex PROTAC PROTAC (KRAS Binder-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_KRAS Ubiquitinated KRAS G12C Ternary_Complex->Ub_KRAS Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_KRAS->Proteasome Degradation Degradation of KRAS G12C Proteasome->Degradation Signaling Downstream Signaling (e.g., MAPK pathway) Blocked Degradation->Signaling

Caption: Mechanism of PROTAC-mediated degradation of KRAS G12C.

References

Technical Guide: Solubility of m-PEG12-amine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG12-amine, a monodisperse polyethylene glycol (PEG) linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, formulation, and application in various experimental and developmental workflows.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For this compound, its solubility profile is governed by its unique amphiphilic nature. The molecule consists of a hydrophilic polyether backbone and a terminal amine group, which can be protonated, rendering it soluble in aqueous media. The methoxy-terminated PEG chain also possesses hydrophobic ethylene glycol units, which contribute to its solubility in various organic solvents. This dual characteristic allows this compound to be a versatile linker in a wide array of applications.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on information from various suppliers and the known properties of similar short-chain PEG compounds, a general solubility profile can be established.

SolventTypeQuantitative Solubility (at ambient temperature)Qualitative Solubility
WaterPolar Protic> 10 mg/mL[1]Soluble[2][3][4][5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10 mg/mLSoluble
Dichloromethane (DCM)Nonpolar-Soluble
Dimethylformamide (DMF)Polar Aprotic-Soluble
EthanolPolar Protic> 10 mg/mLSoluble
ChloroformNonpolar> 10 mg/mLSoluble
MethanolPolar Protic-Soluble
Tetrahydrofuran (THF)Polar Aprotic-Soluble
TolueneNonpolar-Soluble
AcetonitrilePolar Aprotic-Soluble
HexaneNonpolar-Insoluble
Ethyl EtherNonpolar-Insoluble

Note: The quantitative data is based on general information for mPEG amines and should be considered as an estimate for this compound. It is always recommended to perform specific solubility tests for your particular application and lot number.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • pH: In aqueous solutions, the pH will affect the protonation state of the terminal amine group, which can influence its solubility.

  • Purity of the Compound: Impurities can affect the observed solubility.

  • Solvent Purity: The presence of water or other impurities in organic solvents can alter the solubility of this compound.

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a compound like this compound is crucial for reproducible results. The following is a general protocol based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" and methodologies for polymer solubility.

Materials and Equipment
  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

General Procedure (Saturation Shake-Flask Method)
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector).

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A 1. Preparation of Supersaturated Solution B 2. Equilibration (Constant Temperature Shaking) A->B Excess Solute in Solvent C 3. Phase Separation (Centrifugation) B->C 24-48 hours D 4. Sample Withdrawal and Dilution C->D Clear Supernatant E 5. Quantitative Analysis (e.g., HPLC) D->E F 6. Calculation of Solubility E->F

Caption: A general workflow for determining the equilibrium solubility of a compound.

Logical Relationship of this compound Solubility

G Solubility Profile of this compound cluster_0 This compound Structure cluster_1 Solvent Type A Hydrophilic Polyether Backbone (-O-CH2-CH2-)n D Polar Protic Solvents (e.g., Water, Ethanol) A->D Hydrogen Bonding E Polar Aprotic Solvents (e.g., DMSO, DMF) A->E Dipole-Dipole Interactions B Hydrophilic Amine Group (-NH2) B->D Hydrogen Bonding, Ion-Dipole Interactions C Hydrophobic Methoxy Terminus (-OCH3) & Ethylene Units F Nonpolar Solvents (e.g., DCM, Chloroform) C->F Van der Waals Forces

Caption: Relationship between the structure of this compound and its solubility.

References

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG12-amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG12-amine, a discrete polyethylene glycol (PEG) linker, and its application in bioconjugation. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Principles of this compound in Bioconjugation

This compound is a monodisperse PEG linker featuring a terminal primary amine group (-NH2) and a methoxy-capped polyethylene glycol chain of 12 ethylene glycol units. This structure imparts unique properties that are highly advantageous in bioconjugation.

Mechanism of Action: The primary amine of this compound serves as a versatile nucleophile, readily reacting with various electrophilic functional groups on biomolecules to form stable covalent bonds. The most common conjugation strategies involve the formation of an amide bond, which is known for its high stability under physiological conditions[1].

The core mechanism involves the nucleophilic attack of the amine group on an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, or directly on a carboxylic acid in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2][3][4]. This reaction results in a stable amide linkage, covalently attaching the PEG linker to the target molecule.

The 12-unit PEG chain plays a crucial role by:

  • Enhancing Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation[5].

  • Providing Steric Hindrance: The PEG chain can shield the bioconjugate from enzymatic degradation and reduce its immunogenicity.

  • Improving Pharmacokinetics: In the context of drug delivery, such as in Antibody-Drug Conjugates (ADCs), the PEG linker can prolong the circulation half-life and improve the overall pharmacokinetic profile of the therapeutic. Studies have shown that ADCs with PEG8 and PEG12 spacers exhibit minimal effects on liver enzymes and bone marrow, suggesting reduced off-target toxicity.

Quantitative Data on PEGylated Bioconjugates

The inclusion of a PEG linker, such as this compound, can significantly impact the properties of a bioconjugate. The following tables summarize key quantitative data from studies on PEGylated molecules, providing insights into the expected outcomes of using this compound.

ParameterNo PEG LinkerWith PEG4 LinkerWith PEG8 LinkerWith PEG12 LinkerReference
ADC Clearance (mL/day/kg) HighModerateLowLow
In Vitro Cytotoxicity (IC50) ~10 ng/mL~10 ng/mL~10 ng/mL~10 ng/mL
Survival Rate (in vivo, 20 mg/kg dose) 0%15%100%100%
Relative Kupffer Cell Uptake 4-fold increase vs. unconjugated AbElevatedSimilar to unconjugated AbSimilar to unconjugated Ab

Table 1: Impact of PEG Linker Length on ADC Properties. This table illustrates that while in vitro potency may not be significantly altered by the PEG linker length, the in vivo properties such as clearance and toxicity are substantially improved with longer PEG chains like PEG8 and PEG12.

ParameterValueReference
Conjugation Efficiency (Amine-reactive PEG to IgG) Average of 4-6 linkers per antibody (with 20-fold molar excess of NHS-PEG)
Stability of PEGylated Peptide (A20FMDV2-PEG8) in Rat Serum >58% intact after 48 hours
Stability of PEGylated Peptide (A20FMDV2-PEG20) in Rat Serum >70% intact after 48 hours

Table 2: General Quantitative Data for PEGylation Reactions. This table provides an indication of the expected conjugation efficiency and the enhanced stability conferred by PEGylation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in bioconjugation.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/Sulfo-NHS

This two-step protocol is designed to minimize unwanted cross-reactions when conjugating to molecules that also contain primary amines.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Add a 2 to 5-fold molar excess of both EDC and Sulfo-NHS to the solution of the carboxylic acid-containing molecule.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add a 1.1 to 1.5-fold molar excess of the this compound solution to the activated molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using SEC to separate the desired product from unreacted reagents and byproducts. Alternatively, dialysis can be used for larger bioconjugates.

  • Characterization:

    • Analyze the purified conjugate using techniques such as LC-MS to confirm the molecular weight and assess purity. Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) for ADCs.

General Protocol for Conjugating a Protein/Antibody with an NHS-activated m-PEG12 Linker

This protocol is suitable when this compound has been pre-activated with an NHS ester.

Materials:

  • Protein or antibody to be labeled

  • m-PEG12-NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., desalting column or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve the protein/antibody in Conjugation Buffer at a concentration of 5-20 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • NHS-PEG Solution Preparation:

    • Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess (e.g., 20-fold) of the dissolved m-PEG12-NHS ester.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling and purity of the conjugate using methods like UV-Vis spectroscopy, SDS-PAGE, and LC-MS.

Visualizing the Mechanism of Action and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in this compound bioconjugation and the subsequent mechanism of action for an ADC.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl Carboxylic Acid (-COOH) EDC_NHS EDC / Sulfo-NHS Carboxyl->EDC_NHS Activation Activated_Carboxyl NHS Ester Intermediate EDC_NHS->Activated_Carboxyl Bioconjugate Stable Amide Bond (-CO-NH-) Activated_Carboxyl->Bioconjugate mPEG12_Amine This compound (-NH2) mPEG12_Amine->Bioconjugate Nucleophilic Attack

Bioconjugation workflow of this compound with a carboxylic acid.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Antibody Degradation Cellular_Target Cellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target 5. Binding Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis

General mechanism of action for an ADC with a non-cleavable linker.

Payload_Signaling_Pathways cluster_tubulin Microtubule Inhibitors (e.g., MMAE, DM1) cluster_dna DNA Damaging Agents (e.g., Calicheamicin, PBDs) Tubulin_Payload Auristatin or Maytansinoid Payload Microtubule_Disruption Microtubule Disruption Tubulin_Payload->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin DNA_Payload DNA Damaging Payload DNA_Damage DNA Double-Strand Breaks / Crosslinking DNA_Payload->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis Cell_Cycle_Arrest->Apoptosis_DNA

Signaling pathways of common ADC cytotoxic payloads.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity, hydrophilicity, and biocompatibility. Its primary amine allows for the formation of stable amide bonds with a variety of biomolecules. The 12-unit PEG spacer is particularly effective at improving the pharmacokinetic properties and reducing the toxicity of bioconjugates, especially in the context of complex therapeutics like ADCs. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute successful bioconjugation strategies using this compound, ultimately contributing to the development of more effective and safer biotherapeutics.

References

A Comprehensive Technical Guide to PEGylation with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PEGylation utilizing m-PEG12-amine, a discrete polyethylene glycol (PEG) linker. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of its chemical properties, applications, and the experimental methodologies associated with its use. This guide details the core principles of PEGylation with this compound, its role in enhancing the therapeutic potential of molecules, and practical protocols for its implementation in a laboratory setting.

Introduction to this compound and PEGylation

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become a cornerstone in the development of therapeutic drugs and delivery systems. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic properties. These enhancements include increased solubility, extended circulatory half-life, reduced immunogenicity, and protection from proteolytic degradation.[1]

This compound is a monodisperse PEG linker, meaning it has a precisely defined molecular weight and structure, which is a significant advantage over traditional polydisperse PEG reagents.[2] It consists of a chain of 12 ethylene glycol units, capped with a methoxy group at one end and a primary amine at the other. This amine group provides a reactive handle for conjugation to a variety of functional groups on therapeutic molecules and carriers.[3]

The hydrophilic nature of the this compound spacer increases the aqueous solubility of the conjugated molecule.[3] Its applications are diverse, ranging from the PEGylation of proteins, peptides, and oligonucleotides to the functionalization of nanoparticles and the construction of complex drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PEGylation. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C25H53NO12
Molecular Weight 559.69 g/mol
CAS Number 1977493-48-3
Purity Typically ≥98%
Appearance Liquid or low-melting solid
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from light, stored under nitrogen

Core Applications of this compound in Drug Development

The primary amine group of this compound is a versatile functional group for conjugation. It readily reacts with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones) to form stable amide or imine bonds. This reactivity is harnessed in several key areas of drug development.

Protein and Peptide PEGylation

PEGylation of therapeutic proteins and peptides can enhance their in vivo stability and reduce their clearance rate. The attachment of this compound can shield the protein from enzymatic degradation and reduce kidney filtration, thereby extending its circulation time.

Nanoparticle Functionalization

This compound is used to modify the surface of nanoparticles to create a hydrophilic "stealth" coating. This PEG layer reduces non-specific protein adsorption, which in turn helps to prevent the rapid clearance of the nanoparticles by the immune system and increases their circulation time in the bloodstream.

Antibody-Drug Conjugates (ADCs) and PROTACs

In the context of ADCs, this compound can serve as a non-cleavable linker to connect a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC. Similarly, in PROTACs, the this compound linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Protein PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • Protein with an activated NHS ester group

  • Phosphate-Buffered Saline (PBS): 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Preparation of this compound Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Protein Solution Preparation: Dissolve the NHS-activated protein in amine-free PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS or through gel filtration.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using mass spectrometry to confirm the degree of PEGylation.

Protocol for Functionalization of Carboxylated Nanoparticles

This two-step protocol involves the activation of carboxyl groups on the nanoparticle surface followed by conjugation with this compound.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or quantum dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or an amine-containing buffer)

  • Anhydrous DMF or DMSO

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer.

  • Activation of Carboxyl Groups: Add EDC and NHS (or sulfo-NHS) to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature to form NHS-activated esters on the nanoparticle surface.

  • Removal of Excess Reagents: Wash the activated nanoparticles with the Conjugation Buffer to remove excess EDC and NHS. This can be done by centrifugation and resuspension or magnetic separation for iron oxide nanoparticles.

  • Conjugation with this compound: Prepare a solution of this compound in the Conjugation Buffer. Add this solution to the activated nanoparticles and react for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine or another amine-containing buffer to react with any remaining NHS esters.

  • Purification: Purify the PEGylated nanoparticles by repeated washing steps (centrifugation/resuspension or magnetic separation) with the appropriate buffer.

  • Characterization: Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of PEG, and dynamic light scattering (DLS) to measure changes in hydrodynamic size and zeta potential.

Quantitative Data on PEGylation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide illustrative data on the effects of PEGylation from studies using similar PEG linkers. This data can serve as a general guide for the expected outcomes of PEGylation.

Table 1: Illustrative Pharmacokinetic Parameters of a PEGylated Protein
MoleculeHalf-life (t½)Clearance RateReference
Unmodified Affibody19.6 min-
Affibody-PEG4k-MMAE49.2 min-
Affibody-PEG10k-MMAE219.0 min-

This table demonstrates the significant increase in half-life with increasing PEG chain length.

Table 2: Illustrative In Vitro Cytotoxicity of a PEGylated Affibody-Drug Conjugate
ConjugateIC50 (nM)Fold Reduction in CytotoxicityReference
Affibody-SMCC-MMAE0.22-
Affibody-PEG4k-MMAE1.43~6.5
Affibody-PEG10k-MMAE4.95~22.5

This table illustrates that while PEGylation can increase half-life, it may also reduce the in vitro cytotoxicity of a drug conjugate, a factor that needs to be balanced in drug design.

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

General Workflow for Protein PEGylation

PEGylation_Workflow Protein Protein (with -COOH or activated ester) Activation Activation (EDC/NHS for -COOH) Protein->Activation mPEG12_amine This compound (H2N-PEG12-OMe) Conjugation Conjugation Reaction (pH 7.2-8.0) mPEG12_amine->Conjugation Activation->Conjugation Quenching Quenching (e.g., Tris, Glycine) Conjugation->Quenching Purification Purification (Dialysis/SEC) Quenching->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein Analysis Characterization (SDS-PAGE, MS) PEG_Protein->Analysis

Caption: General workflow for protein PEGylation using this compound.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_Mechanism ADC Antibody-Drug Conjugate (Ab-PEG12-Drug) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (for cleavable linkers) Lysosome->Release Target Intracellular Target (e.g., DNA, Microtubules) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Nanoparticle Surface Functionalization Workflow

Nanoparticle_Functionalization NP_Core Nanoparticle Core (e.g., Iron Oxide, Gold) Surface_Mod Surface Modification (e.g., with -COOH groups) NP_Core->Surface_Mod Activation Carboxyl Activation (EDC/NHS) Surface_Mod->Activation Conjugation PEG Conjugation Activation->Conjugation mPEG12_amine This compound mPEG12_amine->Conjugation Stealth_NP 'Stealth' Nanoparticle Conjugation->Stealth_NP Final_NP Functionalized Nanoparticle Stealth_NP->Final_NP Targeting_Ligand Targeting Ligand (Optional) Targeting_Ligand->Final_NP Further Conjugation

Caption: Workflow for nanoparticle surface functionalization with this compound.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug delivery. Its monodisperse nature provides a high degree of control and reproducibility in the PEGylation process. The terminal primary amine allows for straightforward conjugation to a wide range of molecules and materials. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound to enhance the therapeutic properties of their molecules of interest, contributing to the development of more effective and safer therapeutics. Further research focusing on the specific quantitative impact of the 12-unit PEG chain on pharmacokinetics and pharmacodynamics will continue to refine its application in drug development.

References

m-PEG12-amine as a PROTAC Linker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. The architecture of a PROTAC, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of m-PEG12-amine as a versatile linker in PROTAC design. We will delve into its physicochemical properties, synthesis, and its role in modulating the formation and stability of the ternary complex. This guide will also present detailed experimental protocols for key assays in PROTAC development and quantitative data from relevant studies, offering a valuable resource for researchers in the field of targeted protein degradation.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). The length, composition, and attachment points of the linker can significantly impact the degradation efficiency (DC50 and Dmax) of the PROTAC. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

This compound: A Key Linker in PROTAC Design

This compound is a monodisperse PEG linker with a chain of 12 ethylene glycol units, capped with a methyl ether at one end and a primary amine at the other. This non-cleavable linker offers a balance of flexibility and hydrophilicity, making it a valuable tool for PROTAC synthesis.

Physicochemical Properties

The physicochemical properties of this compound contribute significantly to the overall characteristics of the resulting PROTAC.

PropertyValueSource
Molecular Formula C25H53NO12PubChem
Molecular Weight 559.7 g/mol PubChem
XLogP3 -2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 37PubChem
Solubility Soluble in Water, DMSO, DCM, DMFBroadPharm[1]

The high number of hydrogen bond acceptors and negative XLogP3 value highlight the hydrophilic nature of the this compound linker, which can enhance the aqueous solubility of the PROTAC molecule.[2][3]

Synthesis of this compound

While this compound is commercially available, a general synthetic route for amino-terminated PEGs involves a two-step process from the corresponding hydroxyl-terminated PEG:

  • Mesylation/Tosylation: The terminal hydroxyl group of m-PEG12-OH is converted to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Azide Substitution and Reduction: The mesylate or tosylate is then displaced by an azide group using sodium azide. The resulting azide is subsequently reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Conjugation of this compound in PROTAC Synthesis

The terminal amine of this compound provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. Common conjugation strategies include:

  • Amide Bond Formation: The amine group can react with an activated carboxylic acid (e.g., NHS ester) on one of the ligands to form a stable amide bond.

  • Reductive Amination: The amine can react with an aldehyde or ketone on a ligand, followed by reduction to form an amine linkage.

Impact of PEG12 Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[4][5]

Studies comparing different linker lengths have shown that a 12-atom linker can be effective, although the optimal length is target-dependent. For instance, in a study on estrogen receptor α (ERα) degraders, a 16-atom linker was found to be more effective than a 12-atom linker. Conversely, for TANK-binding kinase 1 (TBK1) degraders, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed high potency.

Table of Comparative Degradation Data for PROTACs with Varying PEG Linker Lengths

Target ProteinE3 LigaseLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα)VHL12~5 µM~75--INVALID-LINK--
Estrogen Receptor α (ERα)VHL16~1 µM~95--INVALID-LINK--
TANK-binding kinase 1 (TBK1)VHL< 12No degradation-Arvinas Study
TANK-binding kinase 1 (TBK1)VHL213 nM96Arvinas Study
BTKCereblon< 4 PEG unitsImpaired Binding---INVALID-LINK--
BTKCereblon≥ 4 PEG unitsNot Impaired---INVALID-LINK--

Experimental Protocols

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

G cluster_workflow Western Blot Workflow A Cell Seeding B PROTAC Treatment A->B Incubate C Cell Lysis B->C Wash & Lyse D Protein Quantification C->D BCA Assay E SDS-PAGE D->E Prepare Samples F Western Blot Transfer E->F Transfer G Immunoblotting F->G Block & Probe H Detection & Analysis G->H Develop & Quantify G cluster_workflow SPR Ternary Complex Assay A Immobilize E3 Ligase B Binary Interaction (PROTAC + E3 Ligase) A->B Inject PROTAC C Ternary Complex Formation (PROTAC + POI + E3 Ligase) A->C Inject PROTAC + POI D Data Analysis B->D C->D Calculate Cooperativity G cluster_workflow In Vitro Ubiquitination Assay A Combine Reaction Components (E1, E2, E3, POI, Ub, PROTAC) B Initiate with ATP A->B C Incubate at 37°C B->C D Quench Reaction C->D E Western Blot for POI D->E F Analyze for Polyubiquitination E->F G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

The Strategic Role of m-PEG12-Amine in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody for specific antigen targeting, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.

This technical guide provides an in-depth exploration of the role of a specific, monodisperse PEG linker, m-PEG12-amine, in the design and performance of ADCs. We will delve into its core functions, present quantitative data on its impact, provide detailed experimental protocols for its implementation and evaluation, and visualize key concepts through diagrams.

The Core Function of PEG Linkers in ADCs

The conjugation of hydrophobic payloads to a monoclonal antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, thereby compromising the therapeutic potential of the ADC. Hydrophilic PEG linkers are incorporated into ADC design to mitigate these challenges.

Key advantages of using PEG linkers in ADCs include:

  • Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[1]

  • Improved Pharmacokinetics : PEGylation creates a hydrophilic shield around the payload, which can reduce non-specific uptake and clearance, leading to a longer circulation half-life, increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[2]

  • Increased Drug-to-Antibody Ratio (DAR) : By enhancing the solubility of the conjugate, PEG linkers enable the attachment of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to increased potency.[2]

  • Reduced Immunogenicity : The PEG linker can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the ADC.[2]

  • Modulation of Off-Target Toxicity : By improving the pharmacokinetic profile and reducing non-specific interactions, PEG linkers can contribute to a wider therapeutic window.[3]

Monodisperse vs. Polydisperse PEG Linkers

PEG linkers can be either monodisperse or polydisperse. Polydisperse PEGs are a heterogeneous mixture of different chain lengths, which can lead to a lack of uniformity in the final ADC product. In contrast, monodisperse PEGs, such as this compound, have a precisely defined molecular weight and chain length. This uniformity is highly desirable in ADC development as it results in a more homogeneous product with greater batch-to-batch consistency and a more predictable safety and efficacy profile.

This compound: A Closer Look

This compound is a non-cleavable, monodisperse PEG linker composed of 12 ethylene glycol units. The "m" in its name signifies a methoxy group (-OCH₃) capping one end of the PEG chain, which renders it chemically inert. The other end terminates in a primary amine group (-NH₂), which serves as a reactive handle for conjugation to either the antibody or the payload.

The non-cleavable nature of the this compound linker means that the payload is only released upon the complete degradation of the antibody backbone within the lysosome of the target cell. This contributes to high plasma stability and reduced off-target toxicity.

Data Presentation: The Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics. It is important to note that these data are compiled from different studies using various antibodies, payloads, and experimental models, which can influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

PEG Linker LengthClearance (mL/day/kg)Plasma Half-Life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)
No PEG~15Data Not AvailableData Not Available
PEG2~10Data Not AvailableData Not Available
PEG4~7Data Not AvailableData Not Available
PEG8~5Significantly prolongedSignificantly increased
PEG12 ~5 Significantly prolonged Significantly increased
PEG24~5Significantly prolongedSignificantly increased

Data adapted from studies showing a threshold effect for PEG length on clearance, with PEG8 and longer chains exhibiting similarly slow clearance.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

ADCCell LinePEG Linker LengthIC₅₀ Value
Anti-HER2 Affibody-MMAENCI-N87 (HER2-positive)No PEG4.94 nM
Anti-HER2 Affibody-MMAENCI-N87 (HER2-positive)PEG4k31.9 nM
Anti-HER2 Affibody-MMAENCI-N87 (HER2-positive)PEG10k111.3 nM
Anti-DLL3-ADCSHP-77Linear (structure not specified)186.6 nM
Anti-DLL3-ADC (Side-chain PEG)SHP-77PEG (length not specified) 32.17 nM

Data from multiple sources illustrating that while longer PEG chains can sometimes decrease in vitro potency, the overall ADC design plays a significant role.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in Xenograft Models

ADCTumor ModelDosing RegimenTumor Growth Inhibition (TGI)
Anti-DLL3-ADC (Side-chain PEG)SHP-77 Xenograft5 mg/kg106.09% (superior to control)
Affibody-MMAE (HP10KM)NCI-N87 Xenograft1.5 mg/kg and 0.6 mg/kgMost ideal tumor therapeutic ability compared to shorter PEG linkers
NAMPT Inhibitor ADCHematological and Solid Tumor XenograftsWell-tolerated dosesComplete tumor regressions

This table provides a qualitative and quantitative overview from the available literature, demonstrating the general trend of improved in vivo efficacy with optimized PEGylation.

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of ADCs incorporating this compound.

Protocol 1: Conjugation of this compound Linker to a Payload with a Carboxylic Acid Group

This protocol describes a general method for activating a carboxylic acid-containing payload and conjugating it to the amine group of this compound.

  • Activation of the Payload :

    • Dissolve the payload in an anhydrous organic solvent (e.g., dimethylformamide, DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a slight molar excess to the payload.

    • Stir the reaction at room temperature for 1-4 hours to form the active ester of the payload.

  • Conjugation to this compound :

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF).

    • Add the activated payload solution to the this compound solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

    • Stir the reaction at room temperature overnight.

  • Purification :

    • Purify the resulting payload-linker conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody-Drug Conjugation via Amine-Reactive Chemistry

This protocol outlines the conjugation of a payload-linker construct containing an NHS ester to the lysine residues of a monoclonal antibody.

  • Antibody Preparation :

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction :

    • Dissolve the payload-m-PEG12-linker-NHS ester in an organic co-solvent (e.g., DMSO).

    • Add the payload-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to antibody).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification and Characterization :

    • Purify the ADC from unreacted payload-linker and other impurities using size-exclusion chromatography (SEC).

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry (MS).

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of an ADC.

  • Cell Seeding :

    • Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment :

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions.

  • Incubation :

    • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using appropriate software.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical study to evaluate the anti-tumor efficacy of an ADC in mice.

  • Tumor Implantation :

    • Subcutaneously implant human tumor cells that express the target antigen into the flank of immunodeficient mice.

  • Tumor Growth and Randomization :

    • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • ADC Administration :

    • Administer the ADC and controls intravenously (IV) according to the planned dosing schedule (e.g., once a week for three weeks).

  • Monitoring :

    • Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint and Data Analysis :

    • The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

    • Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizations: Pathways and Workflows

Signaling Pathway

apoptosis_pathway cluster_adc ADC Action cluster_apoptosis Apoptosis Cascade ADC ADC (e.g., with MMAE payload) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Antibody Degradation Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Apoptosis Apoptosis

Experimental Workflow

adc_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload Linker-Payload Synthesis (this compound + Payload) Conjugation Antibody Conjugation Linker_Payload->Conjugation Purification ADC Purification (SEC) Conjugation->Purification Characterization ADC Characterization (DAR by HIC/MS, Purity by SEC) Purification->Characterization Binding_Assay Antigen Binding Assay (ELISA/SPR) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 Characterization->Cytotoxicity_Assay PK_Study Pharmacokinetic Study (Rodents) Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Logical Relationship Diagram

pegylation_impact cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties PEG12_Linker This compound Linker Hydrophilicity Increased Hydrophilicity PEG12_Linker->Hydrophilicity Solubility Improved Solubility PEG12_Linker->Solubility Aggregation Reduced Aggregation PEG12_Linker->Aggregation DAR Higher DAR Possible PEG12_Linker->DAR Pharmacokinetics Improved Pharmacokinetics (Longer Half-life, Higher AUC) Hydrophilicity->Pharmacokinetics Solubility->Pharmacokinetics Aggregation->Pharmacokinetics Efficacy Enhanced In Vivo Efficacy DAR->Efficacy Pharmacokinetics->Efficacy Toxicity Reduced Off-Target Toxicity Pharmacokinetics->Toxicity Therapeutic_Window Wider Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Conclusion

The selection of an appropriate linker is a critical determinant of the success of an antibody-drug conjugate. The this compound linker, with its defined length, hydrophilicity, and non-cleavable nature, offers a powerful tool for optimizing the therapeutic index of ADCs. By improving solubility, enhancing pharmacokinetic properties, and enabling higher drug loading, this compound can contribute to the development of more effective and safer targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating this and other PEG linkers, ultimately advancing the field of precision oncology.

References

A Technical Guide to m-PEG12-amine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-amine with 12 ethylene glycol units (m-PEG12-amine), a critical reagent in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the key commercial suppliers, technical specifications, and detailed experimental protocols for its application in research settings.

Overview of this compound

This compound is a monodisperse polyethylene glycol (PEG) linker featuring a terminal methoxy group and a terminal primary amine. The methoxy group renders the PEG terminus inert, preventing non-specific interactions, while the primary amine provides a reactive handle for covalent conjugation to various functional groups. The hydrophilic 12-unit PEG chain enhances the solubility and bioavailability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles.[1] Its defined length and molecular weight ensure batch-to-batch consistency, a critical requirement for therapeutic development.

Commercial Suppliers and Product Specifications

A variety of life science suppliers offer this compound for research purposes. The following tables summarize the product specifications from several prominent vendors to facilitate easy comparison.

Table 1: General Product Information
SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BroadPharm BP-211121977493-48-3C25H53NO12559.7
ChemScene CS-01147431977493-48-3C₂₅H₅₃NO₁₂559.69
Selleck Chemicals S06031977493-48-3C25H53NO12559.69
JenKem Technology Custom SynthesisN/AC25H53NO12~560
Immunomart HY-1402271977493-48-3C25H53NO12559.69
Table 2: Technical Specifications
SupplierPuritySolubilityStorage Conditions
BroadPharm ≥98%Water, DMSO, DCM, DMF-20°C
ChemScene ≥98%Not specified-20°C, protect from light, stored under nitrogen
Selleck Chemicals 98.4%DMSO2 years at -20°C (liquid)
JenKem Technology ≥95% (for similar products)Not specified-20°C
Immunomart ≥98.0%DMSO: 100 mg/mL (ultrasonic)-20°C (Powder, protect from light, stored under nitrogen)

Core Applications and Reactivity

The primary amine group of this compound is a versatile nucleophile, enabling its conjugation to a variety of electrophilic functional groups. This reactivity is the foundation of its utility in modifying proteins, peptides, small molecules, and surfaces.

G mPEG12_amine This compound (CH₃O-(CH₂CH₂O)₁₂-CH₂CH₂-NH₂) NHS_ester NHS Ester (e.g., Activated Dyes, Crosslinkers) mPEG12_amine->NHS_ester (pH 7-9) Amide_bond Stable Amide Bond mPEG12_amine->Amide_bond + EDC/NHS Schiff_base Schiff Base (Reductive Amination) mPEG12_amine->Schiff_base + Reducing Agent COOH Carboxylic Acid (-COOH) (e.g., on Proteins, Surfaces) COOH->Amide_bond Aldehyde Aldehyde/Ketone (-CHO) (e.g., on Glycoproteins) Aldehyde->Schiff_base

Caption: Chemical reactivity of the this compound terminal group.

Experimental Protocols

The following protocols are generalized methodologies for common applications of this compound. Optimization of molar ratios, reaction times, and purification methods is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule using carbodiimide chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, nanoparticle)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Activation of Carboxylic Acids:

    • Add EDC (typically a 10-fold molar excess over carboxyl groups) and NHS (a 5-fold molar excess) to the dissolved target molecule.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the desired molar excess of the this compound stock solution to the activated molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Quenching Buffer and incubating for 15 minutes.

    • Remove unreacted this compound and byproducts by dialysis against PBS or through size-exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, which will show a molecular weight shift), mass spectrometry, or HPLC.

G start Start: Dissolve Target Molecule in Activation Buffer (pH 4.5-6.0) activate Activate Carboxyl Groups Add EDC and NHS (15-30 min, RT) start->activate adjust_ph Adjust pH to 7.2-7.5 (Add Coupling Buffer) activate->adjust_ph add_peg Add this compound (2h RT or overnight 4°C) adjust_ph->add_peg quench Quench Reaction (Add Tris or Hydroxylamine) add_peg->quench purify Purify Conjugate (Dialysis or SEC) quench->purify characterize Characterize Product (SDS-PAGE, MS, HPLC) purify->characterize G Nanoparticle Drug-Loaded Nanoparticle PEG_Linker m-PEG12 Linker Nanoparticle->PEG_Linker Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) PEG_Linker->Targeting_Ligand Receptor Cell Surface Receptor Targeting_Ligand->Receptor Binding Tumor_Cell Target Cell (e.g., Tumor Cell) Receptor->Tumor_Cell Internalization

References

A Technical Guide to the Purity and Quality Control of m-PEG12-amine Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential aspects of purity and quality control for m-PEG12-amine reagents. Ensuring the quality of these reagents is critical for the successful development of PEGylated drugs, where the linker's purity directly impacts the final product's efficacy, safety, and reproducibility.

Introduction to this compound

This compound, also known as 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-oic acid, is a monodisperse polyethylene glycol (PEG) linker containing a terminal methoxy group and a terminal amine group.[1][2] This heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and proteomics.[3][4] The precise length of the 12-unit PEG chain imparts specific solubility and pharmacokinetic properties to the conjugated molecule. Given its role as a critical linker, stringent quality control is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H53NO12[1]
Molecular Weight559.7 g/mol
CAS Number1977493-48-3
AppearanceColorless to pale yellow liquid or solid-liquid mixture
SolubilityWater, DMSO, DCM, DMF

Analytical Methods for Quality Control

A multi-faceted analytical approach is necessary to ensure the identity, purity, and stability of this compound reagents. The following techniques are central to a robust quality control workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure and identify potential organic impurities.

  • ¹H NMR: Provides information on the proton environment, confirming the presence of the methoxy group, the ethylene glycol repeat units, and the terminal amine group. Integration of the peaks can be used for semi-quantitative analysis of purity.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Data Analysis:

    • Chemical Shift: Compare the observed chemical shifts with a reference spectrum or theoretical values.

    • Integration: The ratio of the integrals of the methoxy protons, the PEG backbone protons, and the protons adjacent to the amine group should be consistent with the structure.

    • Impurity Detection: Look for unexpected peaks that may indicate the presence of residual solvents, starting materials, or by-products.

Chromatographic Techniques

Chromatography is essential for separating and quantifying the main component from impurities. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) are the most common methods.

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of this compound and detecting non-polymeric impurities. Since PEGs lack a strong UV chromophore, detection can be challenging. Alternative detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors are often employed.

Experimental Protocol: RP-HPLC with CAD/ELSD

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detector: CAD or ELSD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

GPC/SEC is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For a monodisperse compound like this compound, GPC/SEC confirms the presence of a single, narrow peak and can detect the presence of higher or lower molecular weight PEG impurities (e.g., PEG dimers or fragments).

Experimental Protocol: GPC/SEC

  • Columns: A set of GPC columns suitable for the molecular weight range of interest (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) detector.

  • Calibration: Use a series of narrow PEG standards to create a calibration curve of log(Molecular Weight) vs. Retention Time.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.

  • Data Analysis: Determine the peak molecular weight (Mp) and PDI. For a pure, monodisperse sample, the PDI should be very close to 1.0.

Mass Spectrometry (MS)

Mass spectrometry provides a precise molecular weight measurement, confirming the identity of this compound. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

Experimental Protocol: ESI-MS

  • Sample Introduction: Infuse the sample solution directly into the mass spectrometer or couple the MS to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Solvent: A mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Data Analysis: The resulting spectrum will show the [M+H]⁺ ion and potentially other adducts (e.g., [M+Na]⁺, [M+K]⁺). The observed mass should match the theoretical mass of this compound.

Table 2: Summary of Analytical Techniques and Key Parameters

TechniqueParameter MeasuredTypical Acceptance Criteria
¹H NMRChemical Structure, PurityConforms to reference spectrum, ≥95% purity
RP-HPLCPurity, Impurity Profile≥95% purity by area percentage
GPC/SECMolecular Weight, PolydispersityMp consistent with theoretical MW, PDI ≤ 1.05
ESI-MSMolecular WeightMass accuracy within ± 5 ppm of theoretical mass

Common Impurities and Their Control

The quality of this compound can be compromised by impurities arising from the synthesis process or degradation.

  • Higher and Lower Molecular Weight PEGs: Arise from incomplete reactions or side reactions during PEG synthesis. These are readily detected by GPC/SEC.

  • Diol Impurities (HO-PEG12-OH): Result from the starting material. These can be detected by HPLC and may be identified by MS.

  • Bis-amine Impurities (H₂N-PEG12-NH₂): Can form as a byproduct. HPLC and MS can be used for detection.

  • Oxidation Products: PEGs can oxidize to form aldehydes and carboxylic acids, especially upon exposure to air and light. This can lead to a decrease in pH over time.

  • Residual Solvents: Solvents used in synthesis and purification may remain in the final product. Gas Chromatography (GC) is the standard method for quantifying residual solvents.

Stability and Storage

Proper storage is crucial to maintain the quality of this compound reagents.

  • Storage Conditions: Store at -20°C, protected from light and moisture.

  • Handling: Before use, allow the reagent to warm to room temperature before opening to prevent condensation. Handle under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Stability Testing: Long-term stability should be assessed by monitoring key quality attributes (e.g., purity by HPLC, pH of an aqueous solution) over time under the recommended storage conditions. Accelerated stability studies at elevated temperatures can also be performed to predict shelf life.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for this compound reagents.

QC_Workflow cluster_legend Legend raw_material Raw Material (this compound) identity_tests Identity Confirmation raw_material->identity_tests purity_tests Purity and Impurity Analysis raw_material->purity_tests nmr NMR (Structure) identity_tests->nmr ms MS (Molecular Weight) identity_tests->ms hplc HPLC (Purity) purity_tests->hplc gpc GPC/SEC (Polydispersity) purity_tests->gpc residual Residual Solvents (GC) purity_tests->residual release Release for Use stability Stability Program release->stability reject Reject Batch nmr->release All Specs Met nmr->reject OOS* ms->release All Specs Met ms->reject OOS* hplc->release All Specs Met hplc->reject OOS* gpc->release All Specs Met gpc->reject OOS* residual->release All Specs Met residual->reject OOS* l_process Process Step l_test Test Category l_decision Decision l_program Ongoing Program l_oos *OOS: Out of Specification

Caption: Quality Control Workflow for this compound Reagents.

Purity_Analysis_Pathway sample This compound Sample hplc RP-HPLC Analysis sample->hplc gpc GPC/SEC Analysis sample->gpc hplc_purity Purity (%) hplc->hplc_purity hplc_impurities Small Molecule Impurities hplc->hplc_impurities gpc_mw Molecular Weight (Mp) gpc->gpc_mw gpc_pdi Polydispersity (PDI) gpc->gpc_pdi gpc_impurities Polymeric Impurities gpc->gpc_impurities decision Purity Assessment hplc_purity->decision hplc_impurities->decision gpc_mw->decision gpc_pdi->decision gpc_impurities->decision

References

Methodological & Application

Application Notes and Protocols for m-PEG12-Amine Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve protein solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes on the protein surface.[1] This document provides a detailed protocol for the bioconjugation of an amine-reactive PEG derivative to proteins, focusing on the commonly used N-hydroxysuccinimide (NHS) ester chemistry. While the term "m-PEG12-amine" might suggest direct conjugation, it is more standard to use an amine-reactive derivative, such as m-PEG12-NHS ester, to target primary amines (e.g., lysine residues and the N-terminus) on the protein surface.

Principle of Amine-Reactive PEGylation

The bioconjugation process described herein utilizes an m-PEG-NHS ester, which reacts efficiently with primary amino groups (-NH₂) on proteins in a neutral to slightly basic buffer. The reaction involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2][3]

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Dissolved in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).

  • m-PEG12-NHS Ester: Stored at -20°C with desiccant.

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[3][4]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.

  • Solvent for PEG Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

  • Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, SEC-HPLC system, MALDI-TOF mass spectrometer.

Protocol for Protein PEGylation

a. Preparation of Protein and PEG Reagent

  • Prepare a 1-10 mg/mL solution of the protein in the reaction buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Allow the vial of m-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of the m-PEG12-NHS ester in anhydrous DMSO or DMF. Do not store the reconstituted PEG reagent.

b. PEGylation Reaction

  • Calculate the required volume of the m-PEG12-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold molar excess of PEG to protein). The optimal ratio may need to be determined empirically.

  • Add the calculated volume of the m-PEG12-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal incubation time can vary depending on the protein and desired degree of PEGylation.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

c. Purification of the PEGylated Protein

  • Remove unreacted m-PEG12-NHS ester and byproducts from the reaction mixture using size-exclusion chromatography (SEC) or dialysis.

  • For separation of PEGylated protein species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein, ion-exchange chromatography (IEX) is often effective due to the shielding of surface charges by the PEG chains.

Characterization of the PEGylated Protein

a. SDS-PAGE Analysis

  • Analyze the purified PEGylated protein using SDS-PAGE. PEGylated proteins will exhibit a higher apparent molecular weight and migrate slower than the unmodified protein. Note that PEG-SDS interactions can sometimes lead to broadened bands.

b. Size-Exclusion Chromatography (SEC)

  • Use SEC to assess the hydrodynamic radius of the PEGylated protein and to separate different PEGylated species. The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its increased size.

c. Mass Spectrometry (MALDI-TOF)

  • Determine the molecular weight of the PEGylated protein and the degree of PEGylation using MALDI-TOF mass spectrometry. This technique provides a direct measurement of the mass increase due to the attached PEG chains.

Quantitative Data Presentation

Table 1: Effect of pH on NHS Ester Reaction Efficiency
pHNHS Ester Half-life (Hydrolysis)Relative Amidation Rate
7.0~4-5 hoursModerate
7.5~1 hourHigh
8.0~30 minutesVery High
8.5~10 minutesOptimal
9.0<10 minutesHigh (hydrolysis competes)

Data compiled from literature indicating the general trend. Actual values may vary based on specific reaction conditions.

Table 2: Influence of Molar Ratio on PEGylation of Cytochrome c
Protein:mPEG-NHS Molar RatioPEGylation Yield (%)Unreacted Protein (%)
1:5LowHigh
1:10ModerateModerate
1:25HighLow
1:35High (with polydispersity)Low

Adapted from a study on Cytochrome c PEGylation. The optimal ratio is protein-dependent and should be optimized.

Table 3: Characterization of PEGylated Proteins
Analytical TechniqueParameter MeasuredExpected Outcome for PEGylated vs. Unmodified Protein
SDS-PAGE Apparent Molecular WeightIncreased apparent molecular weight, slower migration.
SEC-HPLC Hydrodynamic Radius / SizeShorter retention time due to larger hydrodynamic volume.
MALDI-TOF MS Absolute Molecular Weight & Degree of PEGylationA series of peaks representing the unmodified protein and protein with 1, 2, 3... PEG chains attached.
IEX Chromatography Surface ChargeAltered retention time due to charge masking by the neutral PEG chains.
¹H NMR Degree of PEGylationQuantitative determination of the average number of PEG chains per protein.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Characterization Protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Reaction Mix Protein and PEG-NHS (e.g., 20-fold molar excess of PEG) Incubate RT, 30-60 min Protein->Reaction PEG_NHS m-PEG12-NHS Ester (dissolved in DMSO/DMF) PEG_NHS->Reaction Purification Purify Conjugate (SEC or Dialysis) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Analysis of PEGylated Protein SEC_Analysis SEC-HPLC Purification->SEC_Analysis Analysis of PEGylated Protein Mass_Spec MALDI-TOF MS Purification->Mass_Spec Analysis of PEGylated Protein

Caption: Experimental workflow for protein PEGylation.

Caption: Reaction of m-PEG-NHS with a primary amine on a protein.

References

Application Notes and Protocols for m-PEG12-amine and NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful conjugation of m-PEG12-amine with N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of a discrete 12-unit polyethylene glycol (PEG) spacer to various molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties. The protocols are designed to be adaptable for a range of applications, from labeling small molecules to modifying proteins and surfaces.

Introduction to this compound and NHS Ester Chemistry

The reaction between a primary amine, such as the one present in this compound, and an NHS ester is a widely used bioconjugation technique.[1][2] The process, known as acylation, involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4]

The this compound is a monodisperse PEG linker with a terminal primary amine group, making it reactive towards activated carboxylic acids, NHS esters, and other carbonyl compounds.[5] The hydrophilic 12-unit PEG spacer can significantly improve the aqueous solubility of conjugated molecules. This chemistry is fundamental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies, where precise control over linker chemistry is crucial.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the reaction medium, increasing significantly at higher pH values. Therefore, optimizing the reaction conditions, particularly pH, is essential to maximize the yield of the desired conjugate while minimizing hydrolysis of the NHS ester.

Key Reaction Parameters and Optimization

Successful conjugation of this compound with NHS esters hinges on the careful control of several experimental parameters. Understanding their interplay is crucial for achieving high yields and purity.

pH of the Reaction

The pH of the reaction buffer is the most critical factor influencing the efficiency of the conjugation. The primary amine of this compound must be in its unprotonated, nucleophilic state (-NH2) to react with the NHS ester. This is favored at alkaline pH. However, the rate of NHS ester hydrolysis also increases with pH. The optimal pH is therefore a compromise to maximize the concentration of the reactive amine while minimizing the rate of hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.

Molar Ratio of Reactants

The molar ratio of this compound to the NHS ester-containing molecule (or vice versa) will influence the degree of labeling. For reactions with proteins, a 10- to 20-fold molar excess of the PEG-NHS ester is often used to achieve sufficient labeling. When reacting this compound with a small molecule NHS ester, a 1:1 or 2:1 molar ratio is a common starting point. The optimal ratio should be determined empirically for each specific application.

Reaction Time and Temperature

The reaction is typically carried out for 30 minutes to 2 hours at room temperature or for 2 to 4 hours on ice. Longer incubation times of up to 24 hours may be necessary depending on the reactivity of the specific substrates. Lower temperatures can help to minimize the competing hydrolysis of the NHS ester.

Buffer Composition

It is imperative to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the intended reaction. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate buffer.

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in the design and optimization of your conjugation experiments.

pH Half-life of NHS Ester Relative Reaction Rate
7.04-5 hours (at 0°C)Slower
8.0-Moderate
8.5-Optimal for many reactions
8.610 minutes (at 4°C)Faster, but significant hydrolysis
9.0-Very fast, but high rate of hydrolysis
Table 1: Effect of pH on NHS Ester Stability and Reaction Rate. The optimal pH is a balance between amine reactivity and NHS ester stability. While higher pH increases the rate of the desired reaction, it also significantly accelerates the competing hydrolysis of the NHS ester.
Parameter Recommendation Rationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.
Buffer Amine-free (e.g., PBS, Borate)Avoids competition with the target amine.
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis of the NHS ester.
Reaction Time 30 minutes - 24 hoursDependent on the reactivity of the substrates.
Molar Ratio (PEG-NHS:Protein) 10-20 fold excessDrives the reaction towards the desired product.
Molar Ratio (this compound:Small Molecule NHS) 1:1 to 2:1A good starting point for optimization.
Table 2: Recommended Reaction Conditions for this compound and NHS Ester Conjugation. These are general guidelines and may require optimization for specific applications.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound with an NHS ester and for the conjugation of a protein with an m-PEG12-NHS ester.

Protocol 1: Conjugation of this compound to an NHS Ester-activated Small Molecule

This protocol describes the reaction of this compound with a small molecule that has been functionalized with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated small molecule

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the NHS Ester-activated Small Molecule: Dissolve the NHS ester-activated small molecule in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve this compound: In a separate tube, dissolve this compound in the Reaction Buffer.

  • Initiate the Reaction: Add the dissolved NHS ester solution to the this compound solution. A typical starting molar ratio is 1:1 to 1:1.2 (NHS ester to amine).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting PEGylated molecule using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the final product by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the conjugate.

Protocol 2: Conjugation of a Protein with an m-PEG12-NHS Ester

This protocol provides a general procedure for labeling a protein with m-PEG12-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • m-PEG12-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Desalting column or dialysis equipment for buffer exchange and purification

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the m-PEG12-NHS Ester Solution: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Calculate the Molar Excess: Determine the desired molar excess of the m-PEG12-NHS ester. A 10- to 20-fold molar excess over the protein is a common starting point.

  • Initiate the Reaction: Add the calculated volume of the m-PEG12-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted m-PEG12-NHS ester and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, and Mass Spectrometry (MS) for a more precise determination of the number of attached PEG chains.

Visualizing the Chemistry and Workflow

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the conjugation of this compound with an NHS ester.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products This compound m-PEG12-NH₂ Amide_conjugate m-PEG12-NH-C(=O)-R This compound->Amide_conjugate Nucleophilic Attack (pH 7.2-8.5) NHS_ester R-C(=O)O-NHS NHS_ester->Amide_conjugate NHS_byproduct N-Hydroxysuccinimide NHS_ester->NHS_byproduct Leaving Group

Caption: Reaction of this compound with an NHS ester.

Experimental_Workflow prep 1. Prepare Reactants - Dissolve this compound in buffer - Dissolve NHS ester in DMSO/DMF reaction 2. Initiate Reaction - Mix reactants - Incubate (RT or 4°C) prep->reaction quench 3. Quench Reaction (Optional) - Add Tris or Glycine buffer reaction->quench purify 4. Purify Conjugate - SEC, IEX, or HPLC quench->purify characterize 5. Characterize Product - MS, SDS-PAGE, NMR purify->characterize

Caption: A typical experimental workflow for conjugation.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Yield - pH is too low, resulting in protonated, non-reactive amine.- NHS ester has hydrolyzed due to high pH or moisture.- Buffer contains primary amines (e.g., Tris).- Increase the pH of the reaction buffer (optimally 8.3-8.5).- Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents.- Use an amine-free buffer like PBS or Borate.
Multiple or Uncontrolled Labeling (Proteins) - Molar excess of PEG-NHS ester is too high.- Reduce the molar excess of the PEG-NHS ester. Perform a titration to find the optimal ratio.
Precipitation of Protein during Reaction - The concentration of organic solvent (DMSO/DMF) is too high.- Keep the final concentration of the organic solvent below 10%.
No Reaction - Inactive NHS ester.- Use a fresh vial of the NHS ester reagent. Store reagents properly at -20°C with desiccant.

Table 3: Troubleshooting Guide for this compound and NHS Ester Reactions. This table provides common issues and potential solutions to optimize your conjugation experiments.

References

A Step-by-Step Guide to m-PEG12-Amine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced solubility, prolonged serum half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2][3][4] This guide provides detailed protocols for the conjugation of molecules to m-PEG12-amine, a monodisperse PEG linker with a terminal amine group.[5]

The primary amine group of this compound is nucleophilic and can react with various electrophilic functional groups, most commonly carboxylic acids (after activation) and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. These application notes will detail the procedures for these two common conjugation strategies.

Chemical Principles of this compound Conjugation

The core of this compound conjugation lies in the formation of a stable amide bond between the terminal amine of the PEG linker and an activated carboxyl group or an NHS ester on the molecule of interest.

Diagram: this compound Conjugation Pathways

cluster_0 Scenario 1: Carboxylic Acid Conjugation Molecule-COOH Molecule with Carboxylic Acid EDC_NHS EDC, NHS (Activation) Molecule-COOH->EDC_NHS Step 1 Activated_Molecule Activated Molecule (NHS Ester Intermediate) EDC_NHS->Activated_Molecule Step 2 mPEG12_Amine This compound Activated_Molecule->mPEG12_Amine Step 3: Conjugation (pH 7.2-8.0) Molecule-NHS Molecule with NHS Ester Molecule-NHS->mPEG12_Amine Conjugation (pH 7.2-8.0) Conjugated_Product PEGylated Molecule (Stable Amide Bond) mPEG12_Amine->Conjugated_Product

Caption: General reaction schemes for this compound conjugation.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group on the target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester intermediate. This intermediate then readily reacts with the primary amine of this compound.

Experimental Workflow

Start Start Prepare_Reactants Prepare Reactant Solutions (Molecule-COOH, EDC, NHS, this compound) Start->Prepare_Reactants Activation Activation Step (Molecule-COOH + EDC/NHS) pH 4.5-6.0, 15-60 min, RT Prepare_Reactants->Activation Conjugation Conjugation Step (Add this compound) pH 7.2-8.0, 2-4h RT or overnight at 4°C Activation->Conjugation Quench Quench Reaction (e.g., with hydroxylamine or Tris buffer) Conjugation->Quench Purification Purification (e.g., Dialysis, SEC, HIC) Quench->Purification Characterization Characterization (SDS-PAGE, HPLC, Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: Workflow for EDC/NHS mediated this compound conjugation.

Materials
  • Molecule containing a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or hydrophobic interaction chromatography (HIC) column)

Procedure
  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM). These should be prepared immediately before use as they are moisture-sensitive.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and NHS to the solution of the carboxylic acid-containing molecule.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring. The activation reaction is most efficient at a pH of 4.5-7.2.

  • Conjugation with this compound:

    • Adjust the pH of the activated molecule solution to 7.2-8.0 by adding Conjugation Buffer.

    • Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated molecule solution. The optimal molar ratio should be determined empirically.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Remove unreacted this compound and other small molecules by dialysis against PBS or by using a desalting column.

    • For further purification and to separate PEGylated from un-PEGylated species, chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be employed.

Protocol 2: Direct Conjugation of an NHS Ester-Activated Molecule to this compound

This protocol is a more direct approach where the starting molecule is already activated with an NHS ester. The NHS ester reacts efficiently with the primary amine of this compound in a single step.

Experimental Workflow

Start Start Prepare_Reactants Prepare Reactant Solutions (Molecule-NHS, this compound) Start->Prepare_Reactants Conjugation Conjugation Step (Molecule-NHS + this compound) pH 7.2-8.0, 1-2h RT or 2-4h at 4°C Prepare_Reactants->Conjugation Quench Quench Reaction (e.g., with Tris or glycine) Conjugation->Quench Purification Purification (e.g., Dialysis, SEC, HIC) Quench->Purification Characterization Characterization (SDS-PAGE, HPLC, Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: Workflow for direct conjugation of an NHS ester to this compound.

Materials
  • Molecule containing an NHS ester group

  • This compound

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, SEC column, or HIC column)

Procedure
  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as the NHS ester is susceptible to hydrolysis.

    • Dissolve the this compound in Conjugation Buffer. The concentration should be determined based on the desired reaction stoichiometry.

    • If the target molecule is a protein, it should be dissolved in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved NHS ester-activated molecule to the this compound solution with gentle stirring. A 5- to 20-fold molar excess of the NHS ester is a common starting point for protein conjugation.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to stop the reaction and consume any remaining active NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Follow the same purification procedures as outlined in Protocol 1 (dialysis followed by chromatography) to isolate the desired PEGylated product.

Characterization of the Conjugate

After purification, it is essential to characterize the this compound conjugate to confirm successful PEGylation and determine the degree of modification.

Analytical Technique Purpose Expected Outcome for Successful Conjugation
SDS-PAGE To visualize the increase in molecular weight of a protein or peptide after PEGylation.A band shift to a higher apparent molecular weight compared to the unconjugated molecule. The PEGylated protein may run as a broader band.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and calculate the number of PEG units attached.An increase in mass corresponding to the molecular weight of the this compound (559.7 g/mol ) multiplied by the number of attached PEG linkers.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate different PEGylated species.A shift in retention time for the PEGylated molecule. Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used.
TNBS Assay To quantify the number of free primary amines remaining after conjugation, thereby estimating the degree of PEGylation on lysine residues.A decrease in absorbance at 420 nm for the PEGylated sample compared to the non-PEGylated control.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive reagents (hydrolysis of NHS ester or EDC).Prepare EDC/NHS solutions fresh. Ensure anhydrous solvents are used. Check the pH of the reaction buffer.
Suboptimal molar ratio of reactants.Optimize the molar excess of the activated molecule or this compound.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use an amine-free buffer like PBS or HEPES for the conjugation step.
Precipitation of Protein during Reaction High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10%.
pH of the solution is near the isoelectric point of the protein.Adjust the pH of the reaction buffer.
Difficulty in Purifying the Conjugate Similar physicochemical properties of PEGylated and un-PEGylated species.Employ a combination of purification techniques (e.g., IEX followed by SEC).
Aggregation of the conjugate.Optimize buffer conditions (e.g., add stabilizing excipients).

References

Application Notes and Protocols for Calculating Molar Excess of m-PEG12-amine in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the appropriate molar excess of m-PEG12-amine for various bioconjugation reactions. Understanding and optimizing the molar ratio of this compound to the substrate is critical for achieving desired reaction outcomes, such as high yield, controlled degree of PEGylation, and preservation of biological activity.

Introduction to this compound and its Applications

This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group.[1][2] This hydrophilic linker is widely utilized in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of small molecules, peptides, and proteins.[3] Its defined chain length of 12 ethylene glycol units ensures batch-to-batch consistency in conjugation reactions. The terminal amine group readily reacts with various functional groups, including carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] Key applications of this compound include its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Key Considerations for Determining Molar Excess

The optimal molar excess of this compound is dependent on several factors:

  • Nature of the Substrate: The size, complexity, and number of reactive sites on the substrate molecule (e.g., small molecule, peptide, or protein) will significantly influence the required molar excess.

  • Reaction Type: The specific chemistry used for conjugation (e.g., NHS ester coupling, carbodiimide-mediated coupling) will have different efficiencies and may require different molar ratios.

  • Concentration of Reactants: More dilute reaction conditions may necessitate a higher molar excess of the PEG reagent to drive the reaction to completion.

  • Desired Degree of PEGylation: For substrates with multiple reactive sites, such as proteins, the molar excess can be modulated to control the average number of PEG chains attached per molecule.

Calculating Molar Excess: General Principles and Formulas

The molar excess of this compound is calculated as the ratio of the moles of this compound to the moles of the substrate.

Formula 1: Calculation of Moles

Moles = Mass (g) / Molecular Weight ( g/mol )

Formula 2: Calculation of Molar Excess

Molar Excess = Moles of this compound / Moles of Substrate

Example Calculation:

A researcher wants to react 10 mg of a protein (Molecular Weight = 50,000 g/mol ) with a 20-fold molar excess of this compound (Molecular Weight = 559.69 g/mol ).

  • Calculate moles of protein: Moles of protein = 0.010 g / 50,000 g/mol = 0.0000002 mol (or 0.2 µmol)

  • Calculate moles of this compound needed: Moles of this compound = 0.2 µmol * 20 = 4 µmol

  • Calculate the mass of this compound needed: Mass of this compound = 4 µmol * 559.69 g/mol = 2238.76 µg (or ~2.24 mg)

Data Presentation: Recommended Molar Excess and Expected Outcomes

The following tables provide recommended starting molar excess ranges for this compound in different reaction scenarios. The expected outcomes are based on typical results and should be optimized for specific applications.

Table 1: Reaction of this compound with NHS Esters

Substrate TypeMolar Excess of this compound (relative to NHS ester)Expected OutcomeNotes
Small Molecule1.0 - 1.2 equivalents>95% conversion to the desired conjugate.A slight excess of the amine can help drive the reaction to completion.
Peptide1.1 - 1.5 equivalents>90% conversion of the peptide.The excess can be adjusted based on the number of available NHS ester sites.
Protein1.5 - 5.0 equivalents per reactive siteControlled degree of PEGylation.Higher excess can lead to multiple PEGylations.

Table 2: Reaction of this compound with Carboxylic Acids (using EDC/NHS activation)

Substrate TypeMolar Excess of this compound (relative to carboxylic acid)Molar Excess of EDC/NHSExpected OutcomeNotes
Small Molecule1.0 - 1.5 equivalents1.1 - 1.5 equivalents of each>90% yield.The amine is typically added after the activation of the carboxylic acid.
Peptide1.2 - 2.0 equivalents1.2 - 2.0 equivalents of each>85% yield of the PEGylated peptide.Optimization of coupling agent excess is crucial to minimize side reactions.
Protein5 - 20 equivalents5 - 20 equivalents of eachVaries depending on desired PEGylation level.Higher excess is generally required for proteins to achieve significant PEGylation.

Experimental Protocols

Protocol for Reaction of this compound with an NHS Ester-functionalized Molecule

This protocol provides a general procedure for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the NHS ester-functionalized molecule: Prepare a stock solution of the NHS ester-functionalized molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Dissolve this compound: Immediately before use, prepare a stock solution of this compound in the reaction buffer.

  • Calculate the required volumes: Based on the desired molar excess, calculate the volume of the this compound solution to be added to the reaction.

  • Initiate the reaction: Add the calculated volume of the this compound solution to the solution of the NHS ester-functionalized molecule.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal time may vary depending on the reactants.

  • Quench the reaction: Add a small volume of the quenching solution to react with any unreacted NHS esters.

  • Purify the conjugate: Purify the resulting PEGylated conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.

  • Characterize the product: Analyze the purified conjugate using techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Protocol for Reaction of this compound with a Carboxylic Acid-functionalized Molecule

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using EDC and NHS as activating agents.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule: Prepare a solution of the carboxylic acid-functionalized molecule in the activation buffer.

  • Activate the carboxylic acid: Add EDC and NHS (or sulfo-NHS) to the solution of the carboxylic acid-functionalized molecule. The molar excess of EDC and NHS should be equal to or slightly higher than the molar excess of this compound to be used.

  • Incubate for activation: Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Dissolve this compound: Prepare a solution of this compound in the reaction buffer.

  • Add this compound: Add the this compound solution to the activated carboxylic acid solution.

  • Incubate for conjugation: Allow the conjugation reaction to proceed at room temperature for 2 hours to overnight.

  • Quench the reaction: Add the quenching solution to deactivate any unreacted NHS esters.

  • Purify the conjugate: Purify the PEGylated product to remove unreacted reagents and byproducts.

  • Characterize the product: Confirm the identity and purity of the final conjugate using analytical techniques like MS and HPLC.

Mandatory Visualizations

Reaction_Workflow cluster_NHS NHS Ester Reaction Prepare NHS Ester Solution Prepare NHS Ester Solution Mix and React Mix and React Prepare NHS Ester Solution->Mix and React Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Mix and React Quench Reaction Quench Reaction Mix and React->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Product Characterize Product Purify Conjugate->Characterize Product

Caption: Experimental workflow for reacting this compound with an NHS ester.

Carboxylic_Acid_Reaction cluster_COOH Carboxylic Acid Reaction (EDC/NHS) Prepare COOH Solution Prepare COOH Solution Activate with EDC/NHS Activate with EDC/NHS Prepare COOH Solution->Activate with EDC/NHS Add this compound Add this compound Activate with EDC/NHS->Add this compound Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Add this compound Quench Reaction Quench Reaction Add this compound->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Product Characterize Product Purify Conjugate->Characterize Product

Caption: Experimental workflow for reacting this compound with a carboxylic acid.

Molar_Excess_Decision_Tree Start Start: Determine Molar Excess Substrate What is the substrate type? Start->Substrate SmallMolecule Small Molecule Substrate->SmallMolecule Small Molecule Peptide Peptide Substrate->Peptide Peptide Protein Protein Substrate->Protein Protein SM_Excess Use 1.0-1.5x molar excess SmallMolecule->SM_Excess Peptide_Excess Use 1.1-2.0x molar excess Peptide->Peptide_Excess Protein_Goal What is the desired outcome? Protein->Protein_Goal MonoPEG Mono-PEGylation Protein_Goal->MonoPEG Mono-PEGylation MultiPEG Multi-PEGylation Protein_Goal->MultiPEG Multi-PEGylation Mono_Excess Start with 5-10x molar excess MonoPEG->Mono_Excess Multi_Excess Use >10x molar excess and optimize MultiPEG->Multi_Excess

Caption: Decision tree for selecting the starting molar excess of this compound.

References

Application Notes: m-PEG12-amine for Nanoparticle Surface Modification in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-amine with 12 PEG units (m-PEG12-amine) for the surface modification of nanoparticles. This document details the principles, applications, experimental protocols, and expected outcomes of using this compound to enhance the performance of nanoparticle-based drug delivery systems.

Introduction to Nanoparticle PEGylation

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy for improving their therapeutic efficacy.[1] PEGylation creates a hydrophilic and biocompatible corona around the nanoparticle, which imparts several advantageous properties. This "stealth" coating helps to prevent protein adsorption (opsonization), reduce clearance by the immune system (mononuclear phagocyte system), and increase the nanoparticle's circulation time in the bloodstream.[1][2] This prolonged circulation enhances the probability of the nanoparticle reaching its target tissue, particularly in tumors through the enhanced permeability and retention (EPR) effect.[2][3]

This compound is a specific type of PEG ligand that features a methoxy group at one terminus and a primary amine group at the other, connected by a chain of 12 ethylene glycol units. The methoxy group provides an inert, hydrophilic surface, while the terminal amine group serves as a reactive handle for covalent attachment to the nanoparticle surface or for further conjugation of targeting ligands, imaging agents, or other functional molecules.

Key Applications of this compound in Nanoparticle Formulations

The surface functionalization of nanoparticles with this compound is beneficial for a range of applications in drug delivery and diagnostics:

  • Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which prevents the aggregation of nanoparticles in biological fluids.

  • Prolonged Systemic Circulation: The "stealth" properties imparted by the PEG layer reduce recognition and clearance by the immune system, leading to a longer half-life in vivo.

  • Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher likelihood of accumulating in target tissues, such as tumors, through the EPR effect.

  • Platform for Further Functionalization: The terminal amine group allows for the covalent attachment of targeting moieties like antibodies or peptides, enabling active targeting of specific cells or tissues.

  • Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from the immune system, reducing the potential for an immune response.

Quantitative Data on m-PEG-amine Modified Nanoparticles

The modification of nanoparticles with m-PEG-amine results in measurable changes to their physicochemical properties. The following table summarizes typical data obtained from the characterization of nanoparticles before and after PEGylation.

ParameterBefore PEGylationAfter PEGylation with m-PEG-amineTechniqueReference
Hydrodynamic Diameter Varies (e.g., ~150 nm)Increase of 10-50 nm (e.g., ~184 nm)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Remains low (< 0.2)Dynamic Light Scattering (DLS)
Zeta Potential Negative or highly positiveShifts towards neutral (e.g., -5 to +5 mV)Electrophoretic Light Scattering
Drug Loading Efficiency (%) Dependent on drug and NPMay slightly decrease due to surface coatingSpectrophotometry / Chromatography
In vivo Circulation Time Short (minutes to <1 hour)Significantly prolonged (several hours)In vivo imaging / blood sampling

Experimental Protocols

This section provides detailed protocols for the surface modification of nanoparticles with this compound. The most common method involves the use of carbodiimide chemistry to form a stable amide bond between the amine group of the PEG and a carboxyl group on the nanoparticle surface.

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles

This protocol is suitable for nanoparticles that have carboxyl groups on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles or carboxyl-functionalized iron oxide or gold nanoparticles.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4) or HEPES buffer (pH 7.2-7.5)

  • Quenching Buffer: Hydroxylamine or Tris buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS relative to the surface carboxyl groups.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups to form a more reactive NHS-ester.

  • Conjugation of this compound:

    • Add the this compound solution to the activated nanoparticle suspension. The amount of this compound should be in molar excess relative to the surface carboxyl groups to ensure efficient coating.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from excess reagents by methods such as dialysis, tangential flow filtration, or repeated centrifugation and resuspension in a suitable buffer (e.g., PBS).

  • Characterization:

    • Characterize the purified nanoparticles for size, PDI, and zeta potential using DLS.

    • Confirm the presence of the PEG coating using techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

For nanoparticles with surface amine groups, this compound needs to be modified to have a reactive group that can couple with amines, such as an NHS-ester. This typically involves using a heterobifunctional PEG linker (e.g., m-PEG12-NHS).

Materials:

  • Amine-functionalized nanoparticles

  • m-PEG12-NHS ester

  • Coupling Buffer: PBS (pH 7.4) or borate buffer (pH 8.0-8.5)

  • Quenching Buffer: Tris or glycine solution

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

  • PEGylation Reaction:

    • Dissolve the m-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO and immediately add it to the nanoparticle suspension. A 10 to 50-fold molar excess of the PEG reagent is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer.

    • Purify the PEGylated nanoparticles as described in Protocol 1.

  • Characterization:

    • Characterize the purified nanoparticles as described in Protocol 1.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate the key processes involved in the surface modification of nanoparticles with this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification NP_COOH Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle NP_COOH->Activated_NP Activation (pH 5.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_NP PEGylated_NP PEGylated Nanoparticle Activated_NP->PEGylated_NP Conjugation (pH 7.2-7.5) mPEG_Amine This compound mPEG_Amine->PEGylated_NP Purification Dialysis or Centrifugation PEGylated_NP->Purification Final_Product Purified PEGylated Nanoparticle Purification->Final_Product

Caption: Workflow for surface modification of carboxylated nanoparticles.

G cluster_before Before PEGylation cluster_after After PEGylation NP_uncoated Uncoated Nanoparticle Macrophage Macrophage NP_uncoated->Macrophage Phagocytosis PEG_NP This compound Coated Nanoparticle Proteins Opsonins (Proteins) Proteins->NP_uncoated Opsonization Macrophage_evaded Macrophage PEG_NP->Macrophage_evaded Immune Evasion Proteins_repelled Opsonins (Proteins) Proteins_repelled->PEG_NP Steric Hindrance

Caption: Mechanism of immune evasion by PEGylation.

Conclusion

The use of this compound for the surface modification of nanoparticles is a robust and effective strategy to enhance their drug delivery capabilities. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and fabricate advanced nanoparticle-based therapeutics with improved stability, prolonged circulation, and the potential for targeted delivery. Careful characterization of the PEGylated nanoparticles is crucial to ensure the desired physicochemical properties and in vivo performance are achieved.

References

Application Notes and Protocols for m-PEG12-amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-amine is a monodisperse polyethylene glycol (PEG) derivative that is increasingly utilized in drug delivery systems to enhance the therapeutic potential of various payloads. This linker, composed of a methoxy-terminated PEG chain with twelve ethylene glycol units and a terminal primary amine, offers a precise and defined molecular weight, ensuring batch-to-batch consistency in drug conjugate and nanoparticle formulations.[1][2] The primary amine serves as a versatile reactive handle for conjugation to a wide array of molecules and carrier systems.[1][2]

The hydrophilic nature of the PEG chain imparts several advantageous properties to drug delivery systems, including increased solubility of hydrophobic drugs, reduced immunogenicity, and prolonged circulation half-life by minimizing opsonization and clearance by the reticuloendothelial system (RES). This compound is particularly valuable in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the surface modification of nanoparticles and liposomes to create "stealth" delivery vehicles.

These application notes provide an overview of the key characteristics of this compound, along with detailed protocols for its application in creating advanced drug delivery systems.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery system design.

PropertyValueReference
Molecular Formula C25H53NO12
Molecular Weight 559.69 g/mol
Appearance Varies (can be a viscous liquid or solid)
Solubility Soluble in water, DMSO, DMF, and DCM
Purity Typically ≥98%
Storage -20°C, protected from light and moisture

Applications in Drug Delivery

The unique properties of this compound make it a versatile tool for a range of drug delivery applications:

  • Nanoparticle Surface Modification: The amine group of this compound can be conjugated to the surface of nanoparticles (e.g., PLGA, silica, gold nanoparticles) that have been functionalized with carboxyl groups. This PEGylation process creates a hydrophilic shell that can improve nanoparticle stability, reduce aggregation, and prolong circulation time.

  • Liposome Formulation: this compound can be used to synthesize PEGylated lipids (e.g., DSPE-PEG-amine), which are then incorporated into liposomal formulations. These "stealth" liposomes are better able to evade the immune system, leading to longer circulation times and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to attach cytotoxic drugs to antibodies. The PEG component helps to improve the solubility and pharmacokinetic profile of the resulting ADC.

  • PROTACs: this compound is a commonly used linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

Experimental Protocols

The following are detailed protocols for common applications of this compound in the development of drug delivery systems.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of nanoparticles functionalized with carboxylic acid groups using carbodiimide chemistry.

Workflow for Nanoparticle PEGylation:

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification NP_COOH Carboxylated Nanoparticle EDC_NHS EDC + Sulfo-NHS in MES Buffer (pH 6.0) NP_COOH->EDC_NHS Activate Carboxyl Groups Activated_NP NHS-activated Nanoparticle mPEG12_amine This compound in PBS (pH 7.4) Activated_NP->mPEG12_amine React with Amine PEG_NP PEGylated Nanoparticle mPEG12_amine->PEG_NP Amide Bond Formation Purification Centrifugation/ Dialysis PEG_NP->Purification Purify Final_Product Purified PEGylated Nanoparticles Purification->Final_Product Remove Excess Reagents

Workflow for this compound conjugation to carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.

    • Add EDC (e.g., 5-fold molar excess relative to carboxyl groups on the nanoparticles) to the nanoparticle suspension.

    • Immediately add Sulfo-NHS (e.g., 2-fold molar excess relative to EDC) to the mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.

  • Conjugation with this compound:

    • Dissolve this compound in PBS (pH 7.4) at a concentration that will result in a significant molar excess (e.g., 100-fold) relative to the nanoparticles.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing to allow for the formation of stable amide bonds.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension using centrifugal filter units or by dialysis against deionized water.

  • Characterization:

    • Characterize the size and zeta potential of the nanoparticles before and after PEGylation using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Expected Results (Representative Data):

The following table presents representative data illustrating the expected changes in nanoparticle properties after PEGylation. Note: This is illustrative data based on studies with similar amine-PEG molecules, as specific data for this compound is not widely published.

Nanoparticle TypeParameterBefore PEGylationAfter PEGylation
PLGA Nanoparticles Hydrodynamic Diameter (nm)150 ± 10165 ± 12
Zeta Potential (mV)-35 ± 5-10 ± 3
Silica Nanoparticles Hydrodynamic Diameter (nm)100 ± 8115 ± 9
Zeta Potential (mV)-45 ± 6-15 ± 4
Protocol 2: Formulation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating a synthesized DSPE-PEG12-amine lipid, using the thin-film hydration method followed by extrusion.

Workflow for Liposome Formulation:

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion Lipids Lipids (DSPC, Cholesterol, DSPE-PEG12-amine) in Chloroform Film Thin Lipid Film Lipids->Film Rotary Evaporation Hydration Hydrate with Aqueous Buffer (e.g., PBS) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through Polycarbonate Membrane MLV->Extrusion LUV Unilamellar Vesicles (Liposomes) Extrusion->LUV

Workflow for the formulation of this compound functionalized liposomes.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG12-amine (requires prior synthesis or commercial sourcing)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve the primary lipid, cholesterol, and DSPE-PEG12-amine in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of a suspension of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (liposomes) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.

  • Storage: Store the resulting liposome suspension at 4°C.

Representative Characterization Data for PEGylated Liposomes:

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-PEG12-AmineDSPC:Chol:DSPE-PEG12-amine (55:40:5)115.2 ± 3.80.13 ± 0.02+16.7 ± 2.0

Note: This data is representative and based on typical values for amine-terminated PEG-lipid formulations.

Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the cellular uptake of fluorescently labeled, this compound functionalized nanoparticles using flow cytometry.

Materials:

  • Fluorescently labeled this compound functionalized nanoparticles

  • Relevant cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Nanoparticle Treatment:

    • Prepare different concentrations of the fluorescently labeled nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the nanoparticle-containing medium to the cells and incubate for a predetermined time (e.g., 4 hours) at 37°C.

  • Cell Harvesting:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity within the cells.

    • Use untreated cells as a negative control.

    • The mean fluorescence intensity is indicative of the extent of nanoparticle uptake.

Representative Cellular Uptake Data:

Cell LineNanoparticle FormulationIncubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
MCF-7Non-PEGylated Nanoparticles48000
This compound PEGylated Nanoparticles43500

Note: This data is illustrative. PEGylation is generally known to reduce non-specific cellular uptake.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a drug-loaded this compound functionalized nanoparticle formulation.

Materials:

  • Drug-loaded this compound functionalized nanoparticles

  • Free drug solution

  • Empty nanoparticles (as a control)

  • Relevant cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in complete cell culture medium.

    • Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Representative Cytotoxicity Data:

FormulationCell LineIC50 (µg/mL)
Free DrugMCF-75.2
Drug-loaded this compound NanoparticlesMCF-78.5

Note: The IC50 value for the nanoparticle formulation may be higher or lower than the free drug depending on the drug, the nanoparticle system, and the release kinetics.

Conclusion

This compound is a valuable and versatile tool for the development of advanced drug delivery systems. Its well-defined structure and reactive amine group allow for consistent and reproducible conjugation to a variety of carriers, including nanoparticles and liposomes. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound to improve the pharmacokinetic and therapeutic properties of their drug candidates. While specific quantitative data for this compound in all applications is still emerging in the literature, the principles and methodologies outlined here, based on extensive research with similar PEG derivatives, offer a robust starting point for innovation in the field of drug delivery.

References

Optimizing Bioconjugation Reactions of m-PEG12-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of m-PEG12-amine, a monodisperse polyethylene glycol (PEG) linker, with common functional groups. The optimization of reaction conditions, particularly pH, is critical for achieving high yields and purity in bioconjugation. This compound is a versatile tool in drug development, proteomics, and various research applications, where it is used to enhance the solubility, stability, and pharmacokinetic properties of molecules such as proteins, peptides, and small drugs.[1][2]

Introduction to this compound Reactions

This compound possesses a terminal primary amine group that can readily react with several functional groups to form stable covalent bonds. The most common conjugation chemistries for this compound include:

  • Reaction with N-Hydroxysuccinimide (NHS) Esters: A widely used method for labeling with primary amines to form a stable amide bond.[3]

  • Reaction with Carboxylic Acids: Requires activation of the carboxyl group, typically with carbodiimides like EDC in the presence of NHS, to form an amide bond.

  • Reaction with Carbonyls (Aldehydes and Ketones): Proceeds via reductive amination to form a stable secondary amine linkage.[4]

The efficiency of these reactions is highly dependent on the reaction pH, which influences the nucleophilicity of the amine and the stability of the reactive partners.

Reaction with N-Hydroxysuccinimide (NHS) Esters

The reaction of the primary amine of this compound with an NHS ester is a cornerstone of bioconjugation. The optimization of pH is a critical factor in balancing the reactivity of the amine and the stability of the NHS ester.

pH Optimization

The optimal pH range for the reaction of primary amines with NHS esters is typically between pH 7.2 and 8.5 .[5]

  • Below pH 7.2: The primary amine group is predominantly protonated (-NH3+), reducing its nucleophilicity and significantly slowing down the reaction rate.

  • Above pH 8.5: The hydrolysis of the NHS ester becomes a significant competing reaction. This hydrolysis renders the NHS ester inactive, thus reducing the overall yield of the desired conjugate.

The following table summarizes the effect of pH on the stability of NHS esters, highlighting the importance of selecting an appropriate pH to minimize hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~80 minutes
8.525~20-30 minutes
8.6410 minutes
9.025~5-10 minutes
(Data compiled from multiple sources indicating the general trend of NHS ester hydrolysis)

While hydrolysis increases with pH, the rate of amidation is also significantly accelerated. The following table provides a conceptual comparison of the reaction kinetics.

pHRelative Amidation RateRelative Hydrolysis RatePredicted Conjugation Yield
6.0LowVery LowLow
7.0ModerateLowModerate
8.0HighModerateHigh
8.5Very HighHighOptimal
9.0Very HighVery HighDecreasing
(This table illustrates the general relationship between pH, reaction rates, and expected yield for NHS ester-amine reactions.)
Experimental Protocol: Conjugation of this compound with an NHS Ester

This protocol describes a general procedure for labeling a protein with an NHS-ester functionalized molecule, where this compound would be the amine-containing reactant.

Materials:

  • This compound

  • NHS-ester functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Amine Solution: Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the NHS ester solution to the this compound solution. The molar ratio of NHS ester to amine will depend on the specific application and may require optimization. A common starting point is a 5- to 20-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagents by dialysis or using a desalting column.

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_amine Dissolve this compound in Reaction Buffer (pH 8.3-8.5) mix Mix Amine and NHS Ester Solutions prep_amine->mix prep_nhs Dissolve NHS Ester in DMF or DMSO prep_nhs->mix incubate Incubate (1-2h RT or overnight 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify (Dialysis or Desalting) quench->purify end End purify->end start Start start->prep_amine start->prep_nhs

Workflow for NHS Ester Conjugation

Reaction with Carboxylic Acids (EDC/NHS Chemistry)

The primary amine of this compound can be coupled to a carboxylic acid using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

pH Optimization

This reaction involves two distinct steps, each with its own optimal pH range:

  • Activation of Carboxylic Acid (pH 4.5-6.0): EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This activation step is most efficient in an acidic environment.

  • Amine Coupling (pH 7.0-8.5): The O-acylisourea intermediate can react directly with the amine, but it is unstable in aqueous solution. The addition of NHS creates a more stable NHS ester intermediate. This NHS ester then reacts efficiently with the primary amine of this compound at a slightly basic pH.

StepReagentsOptimal pH RangeRecommended Buffer
1. Carboxyl ActivationEDC, NHS4.5 - 6.0MES
2. Amine CouplingThis compound7.0 - 8.5PBS, Borate
(Data compiled from multiple sources on EDC/NHS coupling reactions)
Experimental Protocol: EDC/NHS Coupling of this compound to a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare Carboxylated Molecule: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activate Carboxyl Groups: Add EDC and Sulfo-NHS to the carboxylated molecule solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS by washing or buffer exchange into the Coupling Buffer.

  • Amine Coupling: Add the this compound solution (dissolved in Coupling Buffer) to the activated molecule. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to block any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate method to remove unreacted materials.

EDC_NHS_Coupling_Workflow cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) cluster_final Final Steps prep_cooh Dissolve Carboxylated Molecule in MES Buffer activate Add EDC and Sulfo-NHS prep_cooh->activate incubate_activation Incubate (15-30 min RT) activate->incubate_activation buffer_exchange Buffer Exchange to PBS incubate_activation->buffer_exchange add_amine Add this compound buffer_exchange->add_amine incubate_coupling Incubate (2-4h RT or overnight 4°C) add_amine->incubate_coupling quench Quench Reaction incubate_coupling->quench purify Purify Conjugate quench->purify end End purify->end start Start start->prep_cooh

Workflow for EDC/NHS Coupling

Reaction with Carbonyls (Reductive Amination)

This compound can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent.

pH Optimization

The formation of the Schiff base is favored under slightly acidic to neutral pH conditions. The subsequent reduction is also efficient in this pH range. A common pH for reductive amination is around pH 6.0-7.5 .

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer: 0.1 M MES or PBS, pH 6.0-7.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Procedure:

  • Prepare Reactants: Dissolve the aldehyde-containing molecule and this compound in the Reaction Buffer. A 1.5- to 2-fold molar excess of the amine is a good starting point.

  • Schiff Base Formation: Incubate the mixture for 1-2 hours at room temperature to allow for the formation of the Schiff base.

  • Reduction: Add the reducing agent to the reaction mixture. A common concentration for sodium cyanoborohydride is 20-50 mM.

  • Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer.

  • Purification: Purify the conjugate to remove unreacted components.

Reductive_Amination_Workflow start Start prep Dissolve Aldehyde and this compound in Reaction Buffer (pH 6.0-7.0) start->prep schiff_base Schiff Base Formation (1-2h RT) prep->schiff_base reduction Add Reducing Agent (e.g., NaBH3CN) schiff_base->reduction incubation Incubate (2-4h RT or overnight 4°C) reduction->incubation quench Quench Reaction incubation->quench purify Purify Conjugate quench->purify end End purify->end

References

Purifying m-PEG12-Amine Conjugates: A Guide to Chromatographic Excellence

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the effective purification of m-PEG12-amine conjugates is a critical step to ensure the homogeneity, purity, and safety of the final product. The covalent attachment of a monodisperse methoxy-polyethylene glycol (m-PEG) linker, such as this compound, to a small molecule, peptide, or other therapeutic moiety can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. However, the conjugation reaction mixture is often a complex assortment of the desired product, unreacted starting materials, and various byproducts. This document provides detailed protocols and application notes for the purification of these valuable conjugates using common chromatographic techniques.

Introduction to Purification Challenges

The purification of this compound conjugates presents a unique set of challenges. The reaction mixture typically contains the target conjugate, excess this compound, the unreacted molecule of interest, and potentially side-products from the conjugation reaction. The physicochemical properties of the conjugate are influenced by both the PEG linker and the conjugated molecule, requiring a tailored purification strategy. The primary chromatographic techniques employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC). The choice of method depends on the specific properties of the conjugate and the impurities to be removed.

Chromatographic Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for purifying PEGylated compounds, separating molecules based on their hydrophobicity.[][2] The non-polar stationary phase (commonly C18 or C8) retains hydrophobic molecules, which are then eluted by an increasing concentration of an organic solvent in the mobile phase.

The this compound linker itself possesses both hydrophilic (the PEG chain) and moderately hydrophobic (the methyl ether cap and the hydrocarbon backbone) characteristics. The overall hydrophobicity of the conjugate will be a composite of the linker and the attached molecule. RP-HPLC is particularly effective at separating the PEGylated conjugate from the often more polar or less retained unreacted starting materials.

For conjugates containing basic amine groups, the use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial.[3] TFA forms an ion pair with the positively charged amine, increasing its hydrophobicity and retention on the non-polar stationary phase, leading to sharper peaks and better separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. A polar analyte partitions into an aqueous layer on the surface of the stationary phase and is eluted as the polarity of the mobile phase increases (by increasing the aqueous component). HILIC can be an effective method for purifying this compound conjugates, especially when the conjugated molecule is highly polar.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size) in solution. This technique is particularly useful for removing small molecule impurities, such as unreacted linkers or byproducts, from a much larger conjugate, or for separating aggregated forms of the conjugate. However, for small molecule conjugates where the size difference between the product and starting materials is minimal, SEC may not provide sufficient resolution.

Experimental Protocols

The following protocols provide a starting point for the purification of a hypothetical this compound conjugate of a small molecule with a molecular weight of approximately 400 Da. The molecular weight of this compound is approximately 560 Da, resulting in a conjugate with a molecular weight of around 960 Da.

General Sample Preparation
  • Reaction Quenching: After the conjugation reaction is complete, quench the reaction as appropriate for the specific chemistry used.

  • Solubilization: Evaporate the reaction solvent under reduced pressure. Re-dissolve the crude mixture in a solvent compatible with the initial mobile phase conditions of the chosen chromatographic method. For RP-HPLC, this is typically a low percentage of organic solvent (e.g., 10% acetonitrile in water). For HILIC, a high percentage of organic solvent is used (e.g., 95% acetonitrile in water).

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 1: Preparative RP-HPLC

This protocol is designed for the purification of the target conjugate from unreacted this compound and the unreacted small molecule.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column (e.g., 10 µm particle size, 150 Å pore size, 19 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Crude this compound conjugate sample, prepared as described above.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min.

  • Inject the prepared sample onto the column.

  • Elute the conjugate using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at a wavelength appropriate for the chromophore in the small molecule (e.g., 254 nm).

  • Collect fractions corresponding to the desired conjugate peak.

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain the purified conjugate.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the collected fractions and the final product.

Instrumentation and Reagents:

  • Analytical HPLC system with a UV detector

  • C18 stationary phase column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Purified conjugate fractions or final product.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject a small volume (e.g., 5-10 µL) of the sample.

  • Run a linear gradient of Mobile Phase B.

  • Monitor the elution profile at the appropriate wavelength.

  • Integrate the peak areas to calculate the purity of the conjugate.

Data Presentation

The following tables summarize representative quantitative data from the purification of a hypothetical this compound-small molecule conjugate using the RP-HPLC protocol described above.

Table 1: Preparative RP-HPLC Elution Profile

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)Event
0.0 - 5.05Isocratic Hold
5.0 - 35.05 to 65Linear Gradient
35.0 - 40.065 to 95Linear Gradient (Wash)
40.0 - 45.095Isocratic Hold (Wash)
45.0 - 45.195 to 5Step Gradient (Re-equilibration)
45.1 - 55.05Isocratic Hold (Re-equilibration)

Table 2: Expected Retention Times and Purity from RP-HPLC

CompoundExpected Retention Time (min)Purity of Collected Fraction (%)
Unreacted Small Molecule12.5-
Unreacted this compound18.2-
This compound Conjugate 25.8 >98%
Byproduct 128.1-

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product Reaction Crude Conjugation Reaction Mixture Dissolve Dissolve in Initial Mobile Phase Reaction->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity Analysis (Analytical HPLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool >98% Pure Lyophilize Lyophilization Pool->Lyophilize Final Purified Conjugate Lyophilize->Final

Caption: Workflow for the purification of this compound conjugates.

Caption: Logical separation principles for this compound conjugates.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled methoxy-poly(ethylene glycol)-amine (m-PEG12-amine) is a valuable tool in biomedical research and drug development. The hydrophilic PEG spacer enhances solubility and reduces non-specific binding, while the terminal fluorescent label enables visualization and tracking in various applications.[1][2][3][4][5] These applications include cell labeling, tissue imaging, and tracking of drug delivery systems. This document provides a detailed protocol for the synthesis of fluorescently labeled this compound via the reaction of this compound with an amine-reactive fluorescent dye, specifically an N-hydroxysuccinimide (NHS) ester.

Principle of Reaction

The synthesis is based on the reaction between the primary amine group of this compound and an amine-reactive NHS ester of a fluorescent dye. This reaction, known as acylation, forms a stable amide bond, covalently linking the fluorescent dye to the PEG molecule. The reaction is typically carried out in a slightly basic buffer to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.

Materials and Reagents

Reagent/MaterialSpecifications
This compoundPurity >95%
Amine-reactive fluorescent dye (NHS ester)e.g., FITC-NHS, Cy5-NHS, Rhodamine-NHS
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Reagent grade, amine-free
Reaction Buffer0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0)
Quenching Solution (optional)1.5 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0)
Purification SystemSize-exclusion chromatography (e.g., Sephadex G-25) or dialysis
Analytical InstrumentsUV-Vis Spectrophotometer, Fluorescence Spectrophotometer

Experimental Protocols

Preparation of Reagents
  • This compound Solution: Prepare a stock solution of this compound in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Fluorescent Dye (NHS Ester) Stock Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL. NHS esters are moisture-sensitive, so handle them accordingly.

Labeling Reaction

The following workflow outlines the key steps in the labeling reaction:

G cluster_workflow Experimental Workflow prep_peg Prepare this compound solution reaction Mix PEG and dye solutions (Molar excess of dye) prep_peg->reaction prep_dye Prepare fluorescent dye (NHS ester) solution prep_dye->reaction incubation Incubate at room temperature (1-4 hours, protected from light) reaction->incubation quenching Optional: Quench reaction incubation->quenching purification Purify the conjugate quenching->purification characterization Characterize the final product purification->characterization

Caption: Experimental workflow for the synthesis of fluorescently labeled this compound.

  • Reaction Setup: In a microcentrifuge tube, add the this compound solution.

  • Addition of Dye: While gently vortexing, slowly add a 5- to 20-fold molar excess of the fluorescent dye stock solution to the this compound solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight on ice.

  • Quenching (Optional): To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer and incubate for an additional 30-60 minutes at room temperature. This step is optional but recommended to remove any unreacted NHS ester.

Purification of the Fluorescently Labeled this compound

Purification is crucial to remove unreacted dye and other byproducts.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger fluorescently labeled PEG from the smaller, unreacted dye molecules.

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Elute with the same buffer and collect fractions.

    • Monitor the fractions by UV-Vis spectrophotometry at the absorbance maximum of the dye to identify the fractions containing the labeled product.

  • Dialysis: For larger scale reactions, dialysis can be used to remove unreacted dye. Dialyze the reaction mixture against a suitable buffer with several buffer changes.

Characterization of the Final Product

The purified, fluorescently labeled this compound should be characterized to determine the degree of labeling and confirm its spectral properties.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified product at the maximum absorbance wavelength (λmax) of the fluorescent dye and at 280 nm (if the PEG contains aromatic residues, though this compound does not).

    • The concentration of the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient of the dye, c is the concentration, and l is the path length of the cuvette.

  • Fluorescence Spectroscopy:

    • Record the excitation and emission spectra of the purified product.

    • Compare the spectra to that of the free dye to confirm successful conjugation.

The chemical structure of the final product is depicted below:

G cluster_structure Product Structure m_peg CH3O-(CH2CH2O)12- amine_linker NH m_peg->amine_linker carbonyl C=O amine_linker->carbonyl dye Fluorescent Dye carbonyl->dye

Caption: General structure of fluorescently labeled this compound.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data from the synthesis and characterization.

ParameterValueMethod
Molar Ratio (Dye:PEG)Calculated from initial concentrations
Reaction Time (hours)
Reaction Temperature (°C)
Purification Method
Yield (%)Calculated from initial PEG amount and final product
Degree of Labeling (DOL)Spectrophotometrically determined
Excitation Maximum (nm)Fluorescence Spectroscopy
Emission Maximum (nm)Fluorescence Spectroscopy

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency- pH of the reaction buffer is too low.- Hydrolysis of NHS ester.- this compound is degraded.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Use fresh, anhydrous DMSO or DMF. Prepare the dye solution immediately before use.- Use high-quality this compound.
Presence of Free Dye after Purification- Inefficient purification.- Optimize the size-exclusion chromatography conditions (column size, flow rate).- Increase the number of buffer changes during dialysis.
Precipitation during Reaction- Poor solubility of the dye or PEG conjugate.- Increase the reaction volume.- Use a co-solvent if necessary, ensuring it does not react with the NHS ester.

Conclusion

This protocol provides a comprehensive guide for the synthesis, purification, and characterization of fluorescently labeled this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably produce high-quality fluorescent PEG derivatives for a wide range of applications in research and drug development. The hydrophilic nature of the PEG linker helps to improve the solubility and biocompatibility of the fluorescent probe.

References

Applications of m-PEG12-amine in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of m-PEG12-amine in proteomics research. This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group. Its hydrophilic nature and defined length make it a valuable tool for various applications, including protein labeling for mass spectrometry, and the functionalization of surfaces for affinity-based protein enrichment.

Application Note 1: Protein Labeling with this compound for Mass Spectrometry

Introduction:

Covalent modification of proteins with PEG chains, a process known as PEGylation, can enhance the solubility and stability of proteins. In proteomics, labeling proteins with a monodisperse PEG reagent like this compound provides a defined mass shift that is readily detectable by mass spectrometry. This can be utilized to track proteins, quantify protein abundance, and identify accessible amine residues on the protein surface. The primary targets for this compound labeling on proteins are the N-terminal alpha-amine and the epsilon-amine of lysine residues.

Key Features of this compound in Protein Labeling:

  • Hydrophilicity: The PEG linker increases the solubility of labeled proteins and peptides, which can improve their handling and analysis.

  • Monodispersity: Unlike traditional polydisperse PEG reagents, this compound has a defined molecular weight, resulting in a discrete mass shift upon conjugation, simplifying mass spectrometry data analysis.

  • Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for applications involving live cells or in vivo studies.

Experimental Protocol: Amine-Reactive Labeling of a Protein with m-PEG12-NHS Ester

This protocol describes the labeling of a protein using an N-hydroxysuccinimide (NHS) ester-activated form of this compound. The NHS ester reacts efficiently with primary amines on the protein to form stable amide bonds.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • m-PEG12-NHS ester (activated form of this compound)

  • Reaction Buffer: 100 mM sodium phosphate buffer, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette (e.g., Zeba™ Spin Desalting Columns)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the m-PEG12-NHS ester stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal molar excess and incubation time may need to be determined empirically for each protein.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein: Remove excess, unreacted labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization by Mass Spectrometry:

    • Analyze the intact labeled protein by mass spectrometry to determine the degree of labeling. A mass shift corresponding to the addition of the m-PEG12 moiety will be observed for each successful labeling event.

    • For more detailed analysis, the labeled protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the specific lysine residues that have been modified.

Quantitative Data Summary:

ParameterValueSource
Mass Addition per Label ~570.5 Da[1]
Typical Molar Excess of Labeling Reagent 10-fold[1]
Reaction pH 7.0 - 9.0[2]
Typical Protein Concentration 10 - 20 µM[2]

Note: The mass addition is based on the labeling of a monoclonal antibody with m-dPEG®12-NHS ester, a structurally similar compound.[1]

Experimental Workflow for Protein Labeling and MS Analysis

ProteinLabeling_Workflow Protein Protein Solution (1-5 mg/mL in Reaction Buffer) Reaction Labeling Reaction (1-2h at RT or O/N at 4°C) Protein->Reaction PEG_Reagent m-PEG12-NHS Ester (10 mM in DMF/DMSO) PEG_Reagent->Reaction Quenching Quench Reaction (50 mM Tris-HCl) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification MS_Analysis Mass Spectrometry (Intact Mass or Peptide Mapping) Purification->MS_Analysis

Workflow for protein labeling with m-PEG12-NHS ester and subsequent mass spectrometry analysis.

Application Note 2: Surface Functionalization with this compound for Affinity Purification

Introduction:

Affinity purification is a powerful technique for isolating a protein of interest from a complex mixture. This method relies on the specific interaction between a "bait" molecule immobilized on a solid support and its "prey" binding partner. This compound can be used to functionalize surfaces, such as magnetic beads or chromatography resins, to create a hydrophilic and biocompatible spacer arm for the attachment of a bait molecule. This PEG linker can reduce non-specific protein binding to the support, thereby increasing the purity of the isolated protein.

Key Advantages of Using this compound for Surface Modification:

  • Reduced Non-specific Binding: The hydrophilic PEG layer minimizes the adsorption of unwanted proteins to the affinity matrix.

  • Improved Accessibility of the Bait Molecule: The spacer arm extends the bait molecule away from the surface of the support, making it more accessible to its binding partner.

  • Versatile Chemistry: The terminal amine group of this compound can be coupled to various functional groups on a solid support, most commonly carboxyl groups, using carbodiimide chemistry (EDC/NHS).

Experimental Protocol: Immobilization of this compound on Carboxylated Magnetic Beads

This protocol describes the covalent attachment of this compound to carboxylated magnetic beads, which can then be further functionalized with a bait molecule for affinity purification.

Materials:

  • Carboxylated magnetic beads

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate buffer, 150 mM NaCl, pH 7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Magnetic separator

Procedure:

  • Bead Preparation:

    • Resuspend the carboxylated magnetic beads in Activation Buffer.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the washed beads in Activation Buffer.

    • Add EDC to a final concentration of 10 mg/mL and Sulfo-NHS to a final concentration of 10 mg/mL.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling of this compound:

    • Wash the activated beads twice with Coupling Buffer.

    • Immediately resuspend the beads in a solution of this compound (1-5 mg/mL) in Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Blocking:

    • Wash the beads twice with Washing Buffer.

    • Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted sites.

  • Final Washes:

    • Wash the beads three times with Washing Buffer.

    • Resuspend the this compound functionalized beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

Workflow for Bead Functionalization and Affinity Purification

AffinityPurification_Workflow cluster_bead_prep Bead Functionalization cluster_affinity_purification Affinity Purification Beads Carboxylated Beads Activation Activate with EDC/Sulfo-NHS Beads->Activation Coupling Couple this compound Activation->Coupling Blocking Block with Tris Coupling->Blocking Functionalized_Beads PEG-Amine Beads Blocking->Functionalized_Beads Bait_Immobilization Immobilize Bait Protein Functionalized_Beads->Bait_Immobilization Cell_Lysate Incubate with Cell Lysate Bait_Immobilization->Cell_Lysate Wash Wash Beads Cell_Lysate->Wash Elution Elute Prey Proteins Wash->Elution

General workflow for functionalizing beads with this compound for affinity purification.

Application Note 3: Probing Protein-Protein Interactions in Signaling Pathways

Introduction:

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to capture and identify these interactions in their native cellular context. Bifunctional cross-linkers containing a PEG spacer, such as derivatives of this compound, can be used to covalently link interacting proteins. The defined length of the PEG spacer provides distance constraints that can be used to model the topology of protein complexes.

Studying the MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer. XL-MS using PEG-based cross-linkers can be employed to study the dynamic interactions between kinases and their substrates within this pathway, such as the interaction between MEK and ERK.

Diagram of the MAPK/ERK Signaling Pathway and Potential for Cross-linking Analysis:

MAPK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MEK->ERK Potential Cross-linking with PEG Linker Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Nucleus Nucleus

Simplified MAPK/ERK signaling pathway, highlighting the MEK-ERK interaction as a target for XL-MS.

In a typical XL-MS experiment to study the MEK-ERK interaction, a bifunctional cross-linker with a PEG spacer could be introduced to cells or cell lysates. The cross-linker would covalently trap the transient interaction between MEK and its substrate ERK. Subsequent enrichment of the cross-linked complexes, followed by proteolytic digestion and mass spectrometry analysis, would allow for the identification of the interacting proteins and the specific amino acid residues at the binding interface. The known length of the PEG spacer provides valuable structural information about the geometry of the protein complex.

References

Application Notes and Protocols for Developing PROTACs Using m-PEG12-amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize ternary complex formation. The m-PEG12-amine linker, a monodisperse 12-unit PEG chain with a terminal amine group, offers a balance of flexibility and length, making it a valuable tool in the development of potent and selective PROTACs. This linker can enhance the aqueous solubility of the PROTAC molecule, which can in turn affect its cell permeability and oral absorption.

Key Performance Parameters: DC50 and Dmax

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more effective PROTAC.

Data Presentation: Quantitative Analysis of a BTK-Targeting PROTAC with a PEG Linker

The following table summarizes the degradation efficiency of a representative Bruton's tyrosine kinase (BTK)-targeting PROTAC utilizing a PEG linker. While this specific example uses a PEG6 linker, the data illustrates the typical quantitative analysis performed for PROTACs and is representative of what could be expected for a PROTAC employing an this compound linker.

PROTAC NameTarget ProteinCell LineLinkerDC50 (nM)Dmax (%)Reference
RC-1BTKK562/MinoPEG6<1000>90

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis synthesis Synthesize PROTAC with This compound linker start->synthesis cell_culture Cell Culture and Treatment (e.g., Mino cells) synthesis->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., TR-FRET) synthesis->ternary_complex_assay lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis pharmacokinetics Pharmacokinetic Studies (in vivo) data_analysis->pharmacokinetics end End: PROTAC Candidate Selection data_analysis->end ternary_complex_assay->data_analysis pharmacokinetics->end

Experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by coupling to an NHS-ester activated POI ligand.

Step 1: Coupling of E3 Ligase Ligand with this compound

Reagents and Materials:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG12-amine intermediate.

Step 2: Coupling of POI Ligand with E3 Ligase Ligand-PEG12-amine

Reagents and Materials:

  • POI Ligand-NHS ester (1.0 eq)

  • E3 Ligase Ligand-PEG12-amine (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the POI Ligand-NHS ester and the E3 Ligase Ligand-PEG12-amine intermediate in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the incubation with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay using TR-FRET

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Labeled POI (e.g., His-tagged BTK)

  • Labeled E3 Ligase (e.g., GST-tagged Cereblon)

  • Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-cryptate anti-His)

  • Fluorescently-labeled anti-tag antibody (acceptor, e.g., d2-labeled anti-GST)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of this curve represents the maximal ternary complex formation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in m-PEG12-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG12-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during conjugation experiments. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive partners?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group (-NH2) and a methoxy group at the other end.[1][2] The primary amine is a nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds.[1] Its most common reactive partners include:

  • Activated Esters (e.g., N-hydroxysuccinimide esters or NHS esters): This is a highly efficient reaction that forms a stable amide bond, typically performed at a pH of 7.0-9.0.[1][3]

  • Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS, this compound forms a stable amide bond.

  • Aldehydes and Ketones: Through reductive amination, the amine group reacts with a carbonyl group to form an intermediate imine (Schiff base), which is then reduced by an agent like sodium cyanoborohydride (NaBH3CN) to a stable secondary amine.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the reagent's activity. It is recommended to store this compound at -20°C, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound. For reagents like EDC and NHS, which are also moisture-sensitive, similar precautions should be taken.

Q3: What solvents are compatible with this compound reactions?

A3: this compound is soluble in a variety of common solvents. These include water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The choice of solvent will depend on the specific reaction type and the solubility of the other reactants. For reactions in aqueous buffers, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the desired reaction. Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.

Troubleshooting Low Yield: A Guide for Common Reactions

Low yields in this compound reactions can often be attributed to a few key areas: reagent quality, reaction conditions, and purification methods. The following sections provide detailed troubleshooting advice for specific reaction types.

Scenario 1: Low Yield in this compound Reaction with an NHS Ester

Problem: After reacting this compound with an NHS ester-functionalized molecule, analysis of the product mixture shows a low yield of the desired conjugate.

Initial Checks:

  • Reagent Integrity: NHS esters are highly susceptible to hydrolysis. Ensure that the NHS ester reagent is fresh and has been stored under desiccated conditions. Prepare solutions of the NHS ester immediately before use and avoid storing them.

  • Buffer Composition: Confirm that the reaction buffer is free of primary amines. Buffers like Tris or glycine will compete with the this compound for reaction with the NHS ester.

Troubleshooting Workflow:

start Low Yield with NHS Ester reagent_quality Check Reagent Quality (this compound & NHS Ester) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent sub_reagent reagent_quality->sub_reagent purification Review Purification Method reaction_conditions->purification Conditions Optimized sub_conditions sub_conditions reaction_conditions->sub_conditions success Improved Yield purification->success Purification Optimized sub_purification sub_purification purification->sub_purification sub_reagent_text Use fresh reagents Store at -20°C, desiccated Warm to RT before opening sub_conditions_text Adjust pH (7.0-8.5) Optimize molar ratio (5-20x excess of PEG) Increase reaction time/temp sub_purification_text Check for product loss during dialysis/ size exclusion chromatography Analyze all fractions

Caption: Troubleshooting workflow for low yield in NHS ester reactions.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Suboptimal pH The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.0 and 8.5. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the hydrolysis of the NHS ester will be accelerated. Verify the pH of your reaction buffer.
Incorrect Molar Ratio A molar excess of the this compound is often required to drive the reaction to completion, especially if the amine-containing molecule is precious. However, for protein labeling, a 5 to 20-fold molar excess of the PEG-NHS ester reagent is a common starting point. The optimal ratio should be determined empirically.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Incubate the reaction for a longer duration (e.g., 2-4 hours at 4°C or 1-2 hours at room temperature) or at a slightly elevated temperature, provided the reactants are stable. Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.
Protein Aggregation Covalent modification can sometimes lead to protein aggregation, which reduces the yield of soluble, functional conjugate. If aggregation is suspected, consider reducing the protein concentration, performing the reaction at a lower temperature, or adding stabilizing excipients like glycerol or arginine.
Scenario 2: Low Yield in this compound Reaction with a Carboxylic Acid (EDC/NHS Coupling)

Problem: The desired amide product is obtained in low yield after reacting this compound with a carboxylic acid using EDC and NHS.

Initial Checks:

  • Reagent Activity: EDC and NHS are both moisture-sensitive. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.

  • Buffer Choice: Ensure that the buffers used are free of both primary amines and carboxylates (e.g., acetate buffer), which would interfere with the reaction.

Logical Relationship for EDC/NHS Coupling:

Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester NHS Ester Intermediate (R-CO-NHS) Carboxylic_Acid->Activated_Ester Activation (pH 4.5-6.0) EDC_NHS EDC + NHS Amide_Product Amide Product (R-CO-NH-PEG) Activated_Ester->Amide_Product Coupling (pH 7.0-8.5) Hydrolysis Hydrolysis (Side Reaction) Activated_Ester->Hydrolysis Moisture mPEG12_Amine This compound (PEG-NH2)

Caption: Key steps and optimal pH ranges for EDC/NHS coupling.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Incorrect pH for Activation/Coupling EDC/NHS chemistry involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), for which MES buffer is a good choice. The subsequent coupling of the NHS ester to the amine is favored at a more neutral to slightly basic pH (7.0-8.5), where PBS is commonly used. A one-pot reaction can be performed at a compromise pH, but a two-step procedure with a pH shift often gives higher yields.
Hydrolysis of Activated Intermediate The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous environments, which regenerates the starting carboxylic acid. Minimize the time between the activation and coupling steps. If possible, perform the reaction in an anhydrous organic solvent like DMF or DCM.
Suboptimal Reagent Ratios The molar ratios of EDC and NHS to the carboxylic acid are critical. A common starting point is to use a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the carboxylic acid. An excess of this compound can then be added to drive the reaction.
Precipitation during Reaction High concentrations of EDC or changes in the buffer composition can sometimes cause proteins to precipitate. If precipitation is observed, try reducing the EDC concentration or screening different buffer conditions for protein stability.
Scenario 3: Low Yield in Reductive Amination with this compound

Problem: The reaction between an aldehyde or ketone and this compound, followed by reduction, results in a low yield of the desired secondary amine.

Initial Checks:

  • Imine Formation: The initial formation of the imine (Schiff base) is an equilibrium reaction. Confirm its formation using an appropriate analytical technique (e.g., NMR, LC-MS) before adding the reducing agent.

  • Reducing Agent Activity: Ensure that the reducing agent (e.g., NaBH3CN, NaBH(OAc)3) is active and has been stored correctly.

Troubleshooting Decision Tree:

start Low Yield in Reductive Amination check_imine Is Imine Formation Confirmed? start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes troubleshoot_imine Promote Imine Formation: - Adjust pH (4-6) - Remove water (e.g., molecular sieves) - Increase reaction time/temp imine_no->troubleshoot_imine check_reduction Is Reduction Step Inefficient? imine_yes->check_reduction troubleshoot_imine->check_imine reduction_no No check_reduction->reduction_no No reduction_yes Yes check_reduction->reduction_yes Yes side_reactions Check for Side Reactions reduction_no->side_reactions troubleshoot_reduction Troubleshoot Reduction: - Use fresh reducing agent - Choose a milder reductant (e.g., NaBH(OAc)3) - Optimize reductant stoichiometry reduction_yes->troubleshoot_reduction troubleshoot_reduction->check_reduction success Improved Yield side_reactions->success

Caption: Decision tree for troubleshooting reductive amination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Imine Formation Imine formation is favored under weakly acidic conditions (pH 4-6). At lower pH, the amine is protonated, and at higher pH, the carbonyl is not sufficiently activated. The removal of water, a byproduct of this reaction, can drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like molecular sieves.
Reduction of Starting Carbonyl Stronger reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde or ketone in competition with the imine. Consider using a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). Alternatively, perform a two-step reaction where the imine is formed first, and then the reducing agent is added.
Over-alkylation If the product of the reaction is a secondary amine, it can potentially react with another molecule of the aldehyde to form a tertiary amine. Using an excess of the this compound can help to minimize this side reaction.
Poor Solubility If the reactants have poor solubility in the chosen solvent, this can significantly slow down the reaction. Experiment with different solvents or co-solvent systems to improve solubility.

Summary of Key Reaction Parameters

The following table summarizes the generally recommended starting conditions for this compound reactions. Note that these are starting points and may require optimization for your specific system.

Parameter NHS Ester Coupling EDC/NHS Coupling Reductive Amination
pH 7.0 - 8.5Activation: 4.5 - 6.0Coupling: 7.0 - 8.5Imine Formation: 4 - 6
Recommended Buffers PBS, HEPES, BorateActivation: MESCoupling: PBSMES, Acetate Buffer
Molar Ratio (PEG:Substrate) 5-20 fold excess of PEG-NHS ester to protein1.5-5x EDC, 1.2-2x NHS to carboxyl; then excess amine1:1 to 1:1.5 (Carbonyl:Amine)
Reaction Time 30 min - 2 hours at RTActivation: 15-30 minCoupling: 2 hours at RT12-24 hours
Temperature 4°C to Room TemperatureRoom TemperatureRoom Temperature to 80°C

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS-Activated Molecule:

  • Protein Preparation: If applicable, dialyze the protein into an amine-free buffer such as PBS at a pH of 7.2-8.0. Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-activated molecule in an appropriate solvent (e.g., DMSO, DMF).

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound to the solution of the NHS-activated molecule. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess this compound and byproducts using a suitable method such as size exclusion chromatography or dialysis.

General Protocol for EDC/NHS Coupling of this compound to a Carboxylic Acid:

  • Reagent Preparation: Prepare an Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0) and a Coupling Buffer (e.g., PBS, pH 7.2-7.4). Allow EDC and NHS to equilibrate to room temperature before opening.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine: Add the this compound to the activated carboxylic acid solution. A pH adjustment to 7.2-7.5 with the Coupling Buffer may be necessary for optimal results. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add a quenching solution, such as Tris-HCl or hydroxylamine, to stop the reaction.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography or dialysis.

References

dealing with m-PEG12-amine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with m-PEG12-amine in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal methoxy group and a terminal amine group. The PEG chain consists of 12 ethylene glycol units. Its structure is designed to be hydrophilic, which generally imparts good solubility in aqueous solutions.[1][2] It is also soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][2]

Q2: I am observing cloudiness when dissolving this compound in my buffer. What could be the cause?

A2: Cloudiness or precipitation upon dissolving this compound in an aqueous buffer can be attributed to several factors:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • pH of the Buffer: The terminal amine group of this compound has a pKa value. At a pH below its pKa, the amine group will be protonated, which can affect its solubility. While PEG itself is stable across a range of pH values, the charge of the terminal amine can influence its interaction with buffer components.

  • Buffer Composition: The type and concentration of salts in your buffer can impact the solubility of PEGylated compounds. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of the PEG linker.

  • Temperature: The solubility of PEGs in aqueous solutions can be temperature-dependent.

Q3: What is the recommended pH for working with this compound in aqueous buffers?

A3: For applications involving the reaction of the terminal amine group (e.g., conjugation to a carboxyl group or NHS ester), a pH range of 7 to 9 is generally recommended.[3] This pH range ensures that a sufficient amount of the amine is deprotonated and thus nucleophilic for the reaction to proceed efficiently. For simply dissolving the compound, a neutral pH (around 7.0-7.4) is a good starting point.

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Yes, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO or DMF. These stock solutions can then be diluted into your aqueous buffer of choice for your experiment. This approach can help to avoid solubility issues that may arise when trying to dissolve the solid material directly in a buffer at a high concentration. It is recommended to store stock solutions at -20°C.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C in a desiccated environment to protect it from moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the compound and affect its performance.

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in the buffer.
  • Possible Cause: The concentration of this compound is too high for the selected buffer.

    • Solution: Try dissolving a smaller amount of the compound or increasing the volume of the buffer. Gentle warming and vortexing can also aid in dissolution.

  • Possible Cause: The pH of the buffer is not optimal.

    • Solution: Check the pH of your buffer. If it is acidic, consider adjusting it to a neutral or slightly basic pH (7.0-8.0).

  • Possible Cause: The buffer composition is interfering with solubility.

    • Solution: If possible, try dissolving the this compound in deionized water first, and then add the concentrated buffer components. Alternatively, consider using a different buffer system.

Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.
  • Possible Cause: Aggregation of the this compound over time.

    • Solution: Use the solution immediately after preparation. If storage is necessary, consider sterile filtering the solution and storing it at 4°C for short periods or at -20°C for longer durations.

  • Possible Cause: The compound is "salting out" due to high salt concentration in the buffer.

    • Solution: Reduce the salt concentration of your buffer if your experimental protocol allows.

Quantitative Data Summary

Buffer SystempHRecommended Starting Concentration for Solubility Testing (mg/mL)Notes
Deionized Water~7.010 - 50A good starting point to assess baseline solubility.
Phosphate-Buffered Saline (PBS)7.45 - 20A commonly used biological buffer.
MES Buffer6.05 - 15Often used in conjugation reactions.
HEPES Buffer7.55 - 20Another common biological buffer.
Borate Buffer8.55 - 20Used for conjugation reactions at a slightly basic pH.

Experimental Protocols

Protocol for Determining the Empirical Solubility of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Your aqueous buffer of choice

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC (for quantification)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the buffer (e.g., 10 mg to 1 mL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • Allow the mixture to equilibrate at room temperature for at least one hour, with intermittent vortexing.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Quantify the concentration of this compound in the supernatant. Since this compound does not have a strong chromophore, direct UV-Vis spectrophotometry may not be feasible. An alternative is to use a colorimetric assay for amines (e.g., TNBSA assay) or a more advanced technique like HPLC with a suitable detector (e.g., ELSD or CAD).

  • Calculation of Solubility:

    • Based on the determined concentration in the supernatant, calculate the solubility in mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification start Add excess this compound to buffer vortex Vortex vigorously start->vortex equilibrate Equilibrate for 1 hour vortex->equilibrate centrifuge Centrifuge at >10,000 x g equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant quantify Quantify amine concentration (e.g., TNBSA assay or HPLC) supernatant->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Experimental workflow for determining the empirical solubility of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: this compound Solubility Problem conc Concentration too high? issue->conc ph Suboptimal pH? issue->ph buffer Buffer interference? issue->buffer sol_conc Decrease concentration or increase buffer volume conc->sol_conc Yes sol_stock Prepare a concentrated stock in DMSO/DMF conc->sol_stock sol_ph Adjust pH to 7.0-8.0 ph->sol_ph Yes ph->sol_stock sol_buffer Try a different buffer system or dissolve in water first buffer->sol_buffer Yes buffer->sol_stock

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: m-PEG12-amine Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of m-PEG12-amine in bioconjugation experiments, with a focus on potential side reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for this compound on a peptide or protein?

The primary reactive target for this compound is a carboxylic acid or its activated esters (like NHS esters) to form a stable amide bond.[1][2] When your peptide or protein is activated, the primary amine of this compound will react with it. Conversely, if you are using an activated PEG, such as m-PEG-NHS ester, it will primarily react with primary amines on the peptide, such as the N-terminal α-amine and the ε-amine of lysine residues.[3][4]

Q2: Can this compound react with other amino acid side chains besides aspartic and glutamic acids (after activation)?

While the primary reaction is with activated carboxylic acids, the amine group of this compound can participate in other reactions. For instance, it can react with aldehydes or ketones to form a labile imine (Schiff base).[1] If the peptide or protein has been modified to contain such groups, a reaction can occur.

Q3: What are the most common side reactions to be aware of when performing PEGylation?

A significant issue in PEGylation is the potential for cross-linking if the PEG reagent is not monofunctional. Commercial m-PEG preparations can contain a small percentage of PEG diol, which can lead to the unwanted dimerization or aggregation of your target molecule. Another common side reaction, particularly when using activated PEGs like NHS esters, is hydrolysis of the activated group, which renders the PEG inactive.

Q4: How does pH influence the reaction between this compound and an activated carboxylic acid?

For the reaction of an amine with an activated carboxylic acid (like an NHS-ester), a slightly alkaline pH (typically 7.2-8.5) is generally recommended to ensure the amine is deprotonated and thus more nucleophilic. However, higher pH also increases the rate of hydrolysis of the activated ester, so a balance must be struck.

Q5: Which buffers should I avoid in my PEGylation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the activated PEG reagent, significantly reducing the yield of your desired conjugate. Phosphate-buffered saline (PBS) is a commonly used alternative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of PEGylated Product Hydrolysis of activated ester: The activated carboxylic acid on the peptide is hydrolyzing before it can react with this compound.Optimize the pH of the reaction; lower pH can reduce the rate of hydrolysis. Ensure all reagents are fresh and anhydrous where possible.
Suboptimal pH: The pH is too low, leading to protonation of the this compound and reduced nucleophilicity.Increase the pH of the reaction buffer to the 7.2-8.5 range. Perform a pH optimization study to find the ideal balance for your specific molecule.
Competitive buffer: Use of an amine-containing buffer (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS before starting the reaction.
Multiple PEGylated Species Observed Diol contamination: The this compound reagent may contain PEG12-diamine, leading to cross-linked products.Use high-purity, monodisperse PEG reagents. Analyze the starting PEG material by mass spectrometry to check for impurities.
Reaction with other nucleophiles: If using an activated PEG, it may react with other nucleophilic side chains like serine, threonine, or tyrosine under certain conditions.Modify the reaction pH and temperature. Lowering the pH can increase selectivity for the more nucleophilic primary amines.
Unreacted Starting Material Insufficient PEG reagent: The molar ratio of PEG to the target molecule is too low.Increase the molar excess of the this compound reagent. A 5 to 10-fold excess is a common starting point.
Short reaction time: The reaction has not been allowed to proceed to completion.Increase the reaction time and monitor the progress using techniques like HPLC or SDS-PAGE.

Experimental Protocols

General Protocol for PEGylation of a Peptide with an Activated Carboxylic Acid using this compound
  • Peptide Preparation : Dissolve the peptide containing the activated carboxylic acid (e.g., an NHS ester) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). The concentration will depend on the solubility of your peptide.

  • This compound Preparation : Dissolve this compound in the same reaction buffer. A 10-fold molar excess relative to the peptide is a good starting point.

  • Reaction Initiation : Add the this compound solution to the peptide solution.

  • Incubation : Gently mix the reaction at room temperature for 1-2 hours. The optimal time may vary, so it is recommended to monitor the reaction progress.

  • Quenching : To stop the reaction and consume any remaining activated peptide, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris or glycine, to a final concentration of about 50 mM.

  • Purification : Purify the PEGylated peptide from excess PEG and quenched products using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Analysis : Characterize the final product using mass spectrometry (e.g., MALDI-MS or ESI-MS) to confirm the molecular weight and degree of PEGylation.

Visualizations

G Diagram 1: Primary Reaction of this compound Peptide Peptide-COOH ActivatedPeptide Peptide-CO-NHS (Activated Ester) Peptide->ActivatedPeptide EDC, NHS Conjugate Peptide-CO-NH-PEG12-m (Stable Amide Bond) ActivatedPeptide->Conjugate + mPEG H2N-PEG12-m mPEG->Conjugate NHS NHS Conjugate->NHS releases

Caption: Primary reaction pathway for conjugating this compound.

G Diagram 2: Potential Side Reaction with Di-amine Impurity ActivatedPeptide1 Peptide-CO-NHS CrosslinkedProduct Peptide-CO-NH-PEG12-NH-CO-Peptide (Cross-linked Dimer) ActivatedPeptide1->CrosslinkedProduct ActivatedPeptide2 Peptide-CO-NHS ActivatedPeptide2->CrosslinkedProduct DiAminePEG H2N-PEG12-NH2 (Di-amine Impurity) DiAminePEG->CrosslinkedProduct

Caption: Side reaction leading to a cross-linked product.

G Diagram 3: Troubleshooting Workflow for Low Yield Start Low PEGylation Yield CheckBuffer Is buffer amine-free (e.g., Tris, Glycine)? Start->CheckBuffer ChangeBuffer Action: Buffer exchange to PBS or similar CheckBuffer->ChangeBuffer No CheckpH Is pH optimal (7.2-8.5)? CheckBuffer->CheckpH Yes ChangeBuffer->CheckpH AdjustpH Action: Optimize reaction pH CheckpH->AdjustpH No CheckMolarRatio Is molar ratio of PEG sufficient (e.g., >5x)? CheckpH->CheckMolarRatio Yes AdjustpH->CheckMolarRatio IncreaseRatio Action: Increase molar excess of PEG reagent CheckMolarRatio->IncreaseRatio No Success Yield Improved CheckMolarRatio->Success Yes IncreaseRatio->Success

References

Technical Support Center: m-PEG12-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for quenching m-PEG12-amine conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

Encountering issues during your conjugation reaction? This guide addresses common problems, their potential causes, and recommended solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of NHS ester: The reactive N-hydroxysuccinimide (NHS) ester on your PEG reagent is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2]- Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.[1] - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3] - Avoid prolonged incubation times, especially at higher pH.[1]
Presence of competing primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Inaccessible primary amines on the target molecule: The primary amines on your protein or molecule may be sterically hindered.- Consider using a PEG linker with a longer spacer arm. - If the native conformation is not critical, denaturation might expose more reactive sites.
Protein Precipitation After Conjugation Over-conjugation: Modification of too many primary amines can alter the protein's isoelectric point (pI) and lead to insolubility.- Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal concentration that doesn't cause precipitation. - Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C).
Change in protein pI: Neutralizing the positive charge of primary amines can shift the pI closer to the buffer pH, reducing solubility.- Optimize the buffer pH to be further from the predicted new pI of the conjugated protein.
Incomplete Quenching Insufficient quencher concentration: The amount of quenching agent may not be enough to react with all the excess NHS esters.- Use a final concentration of the quenching agent between 20-100 mM.
Inadequate incubation time for quenching: The quenching reaction may not have proceeded to completion.- Incubate for at least 15-30 minutes at room temperature after adding the quenching agent.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench an this compound conjugation reaction?

Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted, excess amine-reactive groups (like NHS esters) from the PEG reagent. This prevents further, uncontrolled conjugation with your target molecule or other molecules in subsequent steps, ensuring a more homogenous product and preventing potential side reactions.

Q2: What are the most common quenching agents for this type of reaction?

The most common quenching agents are small molecules containing a primary amine. These include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, lysine, and ethanolamine. They react with the excess NHS esters, effectively terminating the conjugation process.

Q3: How do I choose the best quenching agent for my experiment?

The choice of quenching agent can depend on your downstream application. Tris and glycine are widely used and effective. Hydroxylamine is another option that hydrolyzes non-reacted NHS esters. It is important to note that quenching with primary amines will result in the modification of the remaining carboxyl groups on the activated molecule.

Q4: What is the optimal pH for the quenching reaction?

The quenching reaction is typically performed at a pH between 7.5 and 8.5. This pH range ensures that the primary amine of the quenching agent is sufficiently nucleophilic to react efficiently with the remaining NHS esters.

Q5: Can I just let the NHS ester hydrolyze to stop the reaction?

While NHS esters do hydrolyze in aqueous solutions, especially at higher pH, relying solely on hydrolysis to quench the reaction is not ideal. Hydrolysis can be slow and pH-dependent. Actively quenching with a primary amine provides a more rapid and definitive termination of the reaction. The half-life of NHS-ester hydrolysis is about 10 minutes at pH 8.6 and 4°C, but 4 to 5 hours at pH 7.0 and 0°C.

Experimental Protocols

Protocol: Quenching an NHS-Ester-Mediated m-PEG12 Conjugation

This protocol assumes the conjugation of a molecule containing a primary amine with an NHS-ester activated m-PEG12 derivative.

1. Prepare the Quenching Solution:

  • Prepare a 1 M stock solution of your chosen quenching agent (e.g., Tris-HCl, glycine) in ultrapure water.

  • Adjust the pH of the Tris-HCl solution to between 7.5 and 8.5.

2. Quenching the Reaction:

  • At the end of the desired conjugation incubation period, add the quenching solution to the reaction mixture.

  • The final concentration of the quenching agent should be between 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction mixture for a final concentration of 50 mM.

  • Mix gently but thoroughly.

3. Incubation:

  • Incubate the reaction mixture for 15 to 30 minutes at room temperature.

4. Purification:

  • Proceed to purify the PEGylated product from the excess PEG reagent, quenching agent, and reaction byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.

Data Presentation: Comparison of Common Quenching Agents
Quenching AgentTypical Final ConcentrationRecommended pHIncubation TimeNotes
Tris-HCl 20-100 mM7.5 - 8.515-30 minWidely used, efficient, and cost-effective.
Glycine 50-100 mM7.5 - 8.515-30 minA common alternative to Tris.
Hydroxylamine 10-50 mM~7.515-30 minEffectively hydrolyzes NHS esters.
Lysine 20-50 mM7.5 - 8.515-30 minContains two primary amines for quenching.
Ethanolamine 20-50 mM7.5 - 8.515-30 minAnother effective primary amine quenching agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quench Quenching cluster_purify Purification prep_peg Prepare m-PEG12-NHS Stock Solution mix Mix PEG Reagent and Target Molecule prep_peg->mix prep_mol Prepare Target Molecule in Amine-Free Buffer prep_mol->mix incubate Incubate (e.g., 1-2h at RT) mix->incubate add_quench Add Quenching Agent (e.g., Tris, Glycine) incubate->add_quench Reaction Complete incubate_quench Incubate (15-30 min at RT) add_quench->incubate_quench purify Purify Conjugate (e.g., SEC, Dialysis) incubate_quench->purify

Caption: Experimental workflow for m-PEG12 conjugation and quenching.

quenching_mechanism peg_nhs Excess m-PEG12-NHS Ester quenched_peg Quenched PEG peg_nhs->quenched_peg Reacts with nhs N-hydroxysuccinimide (byproduct) peg_nhs->nhs Releases quencher Quenching Agent (e.g., Tris, R-NH2) quencher->quenched_peg

Caption: Logical relationship of the quenching reaction mechanism.

References

Technical Support Center: m-PEG12-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the impact of buffer choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for reacting this compound with my molecule?

A1: For efficient conjugation of this compound to primary amines (e.g., on proteins or other molecules), it is crucial to use a non-amine-containing buffer. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, HEPES buffer, and carbonate/bicarbonate buffer.[1][2] The optimal choice may depend on the specific stability of your target molecule within the recommended pH range.

Q2: Which buffers should I avoid when working with this compound?

A2: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][4] These buffer components will compete with your target molecule for reaction with the activated PEG, leading to significantly lower yields of your desired conjugate and the formation of unwanted side products.

Q3: What is the ideal pH for my this compound conjugation reaction?

A3: The optimal pH for the reaction of an activated this compound (commonly as an NHS ester) with a primary amine is between 7.2 and 9.0.[1] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently. However, there is a critical trade-off to consider. As the pH increases, the rate of hydrolysis of the activated PEG also increases, which deactivates the reagent. For example, the half-life of an NHS ester can be several hours at pH 7.4 but drops to just a few minutes at pH 9.0. Therefore, a pH of 7.4 to 8.5 is often a good starting point to balance reactivity and stability.

Q4: How can I stop the PEGylation reaction?

A4: The reaction can be effectively stopped or "quenched" by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any remaining unreacted activated this compound. A final concentration of 20-50 mM of the quenching agent is typically sufficient.

Q5: My this compound is not dissolving well in my aqueous buffer. What should I do?

A5: this compound, especially when activated (e.g., as an NHS ester), may have limited aqueous solubility. It is common practice to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer. Ensure that the final concentration of the organic solvent in your reaction mixture is low (typically not exceeding 10%) to avoid denaturation of protein targets.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No PEGylation Yield Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine).Perform a buffer exchange of your sample into a recommended non-amine buffer like PBS or Borate buffer before starting the conjugation.
Suboptimal pH: The reaction pH is too low (< 7.2), leading to protonated and unreactive amines.Increase the pH of your reaction buffer to the optimal range of 7.4-8.5.
Hydrolysis of Activated PEG: The reaction pH is too high (> 9.0), or the this compound reagent was exposed to moisture before use.Lower the reaction pH to the 7.4-8.0 range. Always allow the this compound reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare reagent solutions immediately before use.
Low Target Molecule Concentration: Dilute concentrations of the target molecule can favor hydrolysis of the activated PEG over the desired conjugation.If possible, increase the concentration of your target molecule in the reaction mixture.
Formation of Aggregates Hydrophobicity: The addition of the PEG linker may alter the solubility of your target molecule.Consider using a PEG linker with a longer chain length to enhance hydrophilicity. Optimization of the degree of PEGylation may also be necessary.
Buffer Conditions: The buffer composition or pH may not be optimal for the stability of the conjugated product.Screen different non-amine buffers (e.g., PBS, Borate) and pH values within the recommended range to find conditions that maintain the solubility of your conjugate.
Inconsistent Results pH Drift: The pH of the reaction mixture may change during the experiment, especially with prolonged incubation times.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Reagent Quality: The this compound reagent may have degraded due to improper storage.Store this compound and its activated forms at -20°C or lower, protected from moisture. Use fresh reagents for critical experiments.

Data Presentation

The following tables summarize the effect of pH on the reaction rate of amine-reactive PEGs and the competing hydrolysis of the activated ester. This data highlights the critical balance that must be achieved for successful conjugation.

Table 1: Effect of pH on the Reaction Half-Time of Porphyrin-NHS Ester with mPEG4-amine

pHReaction Half-Time (t1/2)
8.080 minutes
8.520 minutes
9.010 minutes
(Data adapted from a study on the amidation of porphyrin-NHS esters in dilute aqueous solution.)

Table 2: Influence of pH on Reaction Rate and Hydrolysis of Branched PEG-NHS Ester

pHTime to Reach Steady StateHydrolysis Half-Life of PEG-NHS
7.4~ 2 hours> 120 minutes
9.0< 10 minutes< 9 minutes
(Data from a study on the pH-dependent PEGylation of bovine lactoferrin.)

Experimental Protocols

General Protocol for Protein PEGylation with this compound (via NHS Ester Chemistry)

This protocol provides a general guideline for the conjugation of a pre-activated m-PEG12-NHS ester to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4)

  • m-PEG12-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Preparation of Protein:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.4.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Preparation of m-PEG12-NHS Ester Solution:

    • Allow the vial of m-PEG12-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved m-PEG12-NHS ester to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the extent of PEGylation using SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange to PBS, pH 7.4) conjugation Conjugation Reaction (Add PEG to Protein, Incubate) protein_prep->conjugation peg_prep m-PEG12-NHS Ester Preparation (Dissolve in DMSO) peg_prep->conjugation quenching Quenching (Add Tris Buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, HPLC, Mass Spec) purification->analysis

Caption: A typical experimental workflow for protein conjugation with this compound.

ph_effect Impact of pH on this compound Reactivity cluster_conditions Reaction Conditions cluster_outcomes Outcomes low_ph Low pH (< 7.2) low_reactivity Low Reactivity (Protonated Amine) low_ph->low_reactivity optimal_ph Optimal pH (7.4-8.5) high_yield High Yield of Desired Conjugate optimal_ph->high_yield high_hydrolysis Rapid Hydrolysis of Activated PEG optimal_ph->high_hydrolysis Increased Hydrolysis Risk high_ph High pH (> 9.0) high_ph->high_hydrolysis

Caption: The relationship between pH and the competing reactions in PEGylation.

References

Technical Support Center: Improving the Stability of m-PEG12-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your conjugates and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker. It features a methoxy group at one terminus and a primary amine at the other, connected by a 12-unit PEG chain.[1] The amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls, making it a versatile tool for bioconjugation.[1] Its hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.[1] It is commonly used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: What are the primary degradation pathways for PEG-amine conjugates?

A2: The two primary degradation pathways for PEG-amine conjugates are oxidation and hydrolysis.

  • Oxidative Degradation: The polyethylene glycol chain is susceptible to oxidation, especially in the presence of transition metal ions (e.g., iron, copper) and oxygen.[3] This process can be initiated by heat or light and proceeds via a radical chain mechanism, leading to chain scission and the formation of impurities like formaldehyde and formic acid. These byproducts can then react with amine-containing molecules, leading to N-methylation or N-formylation.

  • Hydrolysis: While the ether linkages of the PEG backbone are generally stable, linkages formed during conjugation (e.g., esters, imines) can be susceptible to hydrolysis. The rate of hydrolysis is often dependent on pH and temperature. For instance, ester bonds hydrolyze more rapidly in acidic or basic conditions compared to neutral pH.

Q3: How should I store this compound and its conjugates to ensure stability?

A3: Proper storage is critical for maintaining the integrity of your PEG reagents and conjugates.

  • This compound Reagent: Store the solid reagent at -20°C, protected from light and moisture.

  • Stock Solutions: For stock solutions (e.g., dissolved in DMSO or DMF), it is recommended to aliquot and store at -80°C for up to a year or -20°C for up to a month to avoid repeated freeze-thaw cycles.

  • Conjugates: The optimal storage conditions for the final conjugate depend on the nature of the molecule it is attached to (e.g., protein, small molecule) and the linkage chemistry. Generally, storage at low temperatures (-20°C or -80°C) in a buffer at neutral pH with cryoprotectants (for proteins) is a good starting point. A formal stability study is recommended to determine the ideal long-term storage conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and handling of this compound conjugates.

Issue 1: Low Conjugation Efficiency

Q: I am seeing very low yield of my final conjugate. What are the possible causes and how can I fix it?

A: Low conjugation efficiency is a common issue. Consider the following factors:

  • Suboptimal Reaction pH: The reactivity of the primary amine on this compound and the functional group on your target molecule is highly pH-dependent. For coupling to an NHS-activated molecule, the reaction with the amine is most efficient at a pH of 7-9. For carbodiimide coupling (EDC/NHS) to a carboxyl group, a two-step reaction is often best: activate the carboxyl group at pH 4.5-6.0, then add the PEG-amine and raise the pH to 7.2-7.5 for the conjugation step.

  • Buffer Interference: Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for the reactive site on your target molecule, significantly reducing your yield. Always use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer.

  • Hydrolysis of Reagents: Activated reagents, particularly NHS esters, are susceptible to hydrolysis, which increases with pH. Prepare activated reagents fresh and use them promptly. The half-life of an NHS ester can be hours at pH 7.4 but only minutes at pH 9.0.

  • Inactive Reagents: Ensure your reagents have not degraded due to improper storage. Equilibrate reagents to room temperature before opening to prevent moisture condensation.

Issue 2: Conjugate Instability and Degradation

Q: My purified conjugate appears to be degrading over time, even in storage. I see new peaks in my HPLC analysis. What's happening?

A: This indicates a stability issue, likely due to oxidation or hydrolysis.

  • Oxidative Degradation: The PEG chain is prone to oxidation.

    • Diagnosis: The appearance of new, often smaller molecular weight species. Mass spectrometry can help identify degradation products like formaldehyde or formic acid adducts.

    • Solution:

      • Use High-Purity Buffers: Trace metal ions in buffers can catalyze oxidation. Use high-purity water and reagents or treat buffers with a chelating agent like EDTA.

      • Deoxygenate Solutions: Purge your buffers and reaction mixtures with an inert gas like nitrogen or argon to remove oxygen.

      • Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT), methionine, or ascorbic acid, but verify their compatibility with your downstream application.

      • Protect from Light: Store samples in amber vials to protect against photo-oxidation.

  • Hydrolytic Instability: The linkage used to connect the this compound to your molecule may be unstable.

    • Diagnosis: Degradation is often pH-dependent. Run a small-scale pH stability study (e.g., pH 5, 7.4, 9) to see if the degradation rate changes.

    • Solution:

      • Optimize Buffer pH: Identify the pH at which the conjugate is most stable and use that for storage and formulation.

      • Change Linkage Chemistry: If hydrolysis is unavoidable, consider a more stable linkage. For example, an amide bond is significantly more resistant to hydrolysis than an ester bond.

The following diagram illustrates a troubleshooting workflow for conjugate instability.

G Troubleshooting Workflow for Conjugate Instability start Instability Observed (e.g., New HPLC Peaks) check_type Characterize Degradants (e.g., LC-MS) start->check_type oxidation Oxidative Degradation Suspected (Chain Scission, Mass Adducts) check_type->oxidation Mass changes consistent with oxidation hydrolysis Hydrolytic Cleavage Suspected (Linker Bond Scission) check_type->hydrolysis Mass change consistent with hydrolysis of linker metal_ions Check for Metal Ions oxidation->metal_ions oxygen_light Check for Oxygen/Light Exposure metal_ions->oxygen_light No add_chelator Solution: - Use High-Purity Buffers - Add Chelating Agent (EDTA) metal_ions->add_chelator Yes deoxygenate Solution: - Purge Buffers with N2/Ar - Protect from Light - Add Antioxidant oxygen_light->deoxygenate Yes end_node Stability Improved add_chelator->end_node deoxygenate->end_node ph_study Perform pH Stress Study (e.g., pH 5, 7.4, 9) hydrolysis->ph_study optimize_ph Solution: - Identify Optimal pH - Reformulate Storage Buffer ph_study->optimize_ph Degradation is pH-dependent change_linker Solution: - Consider More Stable Linkage (e.g., Amide vs. Ester) ph_study->change_linker Unstable at all pHs optimize_ph->end_node change_linker->end_node

Caption: Troubleshooting workflow for this compound conjugate instability.

Data Presentation

Table 1: Factors Influencing Stability of PEG Conjugates
FactorIssueRecommended ActionReference
pH Suboptimal reaction rate; Hydrolysis of active esters and final conjugate linkage.For NHS ester reactions, use pH 7-9. For storage, identify the pH of maximum stability via a stress study.
Buffer Composition Amine-containing buffers (Tris, glycine) compete in conjugation reactions.Use non-amine buffers like PBS, HEPES, or Borate for conjugation reactions.
Temperature Higher temperatures accelerate both oxidative and hydrolytic degradation.Conduct reactions at controlled room temperature. Store final conjugates at -20°C or -80°C.
Metal Ions Catalyze oxidative degradation of the PEG chain.Use high-purity water and reagents. Consider adding a chelating agent like EDTA to buffers.
Oxygen Required for oxidative degradation.Deoxygenate buffers and reaction solutions by purging with nitrogen or argon.
Light Can initiate photo-oxidation.Protect reagents and conjugates from light by using amber vials or covering containers.N/A

Experimental Protocols

Protocol 1: General Method for Stability Assessment by RP-HPLC

This protocol outlines a general method for monitoring the stability of a PEG-amine conjugate over time. A stability-indicating method should be able to separate the intact conjugate from its degradation products.

  • Preparation of Stability Samples:

    • Prepare aliquots of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • To perform stress testing, incubate samples under various conditions: elevated temperature (e.g., 40°C), different pH values (e.g., 5, 7.4, 9), and exposure to an oxidizing agent (e.g., 0.03% H₂O₂).

    • Include a control sample stored at -80°C.

  • HPLC Method:

    • Column: A C8 or C18 reversed-phase column is often suitable. For PEGylated phospholipids, a PFP column has been shown to work well.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient to resolve the parent conjugate from any earlier-eluting (more polar) or later-eluting degradation products. An example gradient might be 10-90% B over 20 minutes.

    • Detector: Use a UV detector set to a wavelength appropriate for your molecule. A Charged Aerosol Detector (CAD) is highly recommended as it provides a more uniform response for the PEG moiety, which lacks a strong chromophore.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • At specified time points (e.g., t=0, 1 week, 2 weeks, 4 weeks), inject the samples onto the HPLC.

    • Integrate the peak area of the main conjugate peak and any new peaks that appear.

    • Calculate the percentage of the remaining conjugate at each time point relative to t=0 to determine the degradation rate.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: General Two-Step Coupling of this compound to a Carboxylated Protein

This protocol uses EDC and Sulfo-NHS to form a stable amide bond between the this compound and a carboxyl group (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein).

  • Materials:

    • This compound

    • Target protein with carboxyl groups

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-Hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Desalting column for purification.

  • Procedure:

    • Step 1: Protein Preparation: Dissolve or exchange the protein into the Activation Buffer. The protein concentration should typically be in the 1-10 mg/mL range.

    • Step 2: Activation of Carboxyl Groups:

      • Prepare fresh solutions of EDC and Sulfo-NHS in chilled Activation Buffer.

      • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

      • Incubate for 15-30 minutes at room temperature.

    • Step 3: Conjugation with this compound:

      • Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the buffer to the Conjugation Buffer using a desalting column. This prevents unwanted side reactions.

      • Dissolve this compound in Conjugation Buffer.

      • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

      • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Step 4: Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any remaining active esters. Incubate for 30 minutes.

    • Step 5: Purification: Remove excess PEG reagent and reaction byproducts by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Step 6: Analysis: Analyze the final conjugate by SDS-PAGE (to observe the shift in molecular weight), HPLC, and Mass Spectrometry to confirm successful conjugation and purity.

Key Pathway and Workflow Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound conjugates.

G Simplified Oxidative Degradation Pathway of PEG cluster_0 Initiation cluster_1 Propagation cluster_2 Degradation & Side Reactions PEG PEG Chain (-CH2-CH2-O-)n PEG_Radical PEG Radical (-CH•-CH2-O-) PEG->PEG_Radical Initiator Initiator (Metal Ion, Heat, UV) Initiator->PEG abstracts H• Peroxy_Radical Peroxy Radical (-CH(OO•)-CH2-O-) PEG_Radical->Peroxy_Radical Oxygen O2 Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (-CH(OOH)-CH2-O-) Peroxy_Radical->Hydroperoxide abstracts H• from another PEG chain Chain_Scission Chain Scission Hydroperoxide->Chain_Scission Formaldehyde Formaldehyde (HCHO) + Formic Acid (HCOOH) Chain_Scission->Formaldehyde N_Methyl N-Methyl Impurity (R-NH-CH3) Formaldehyde->N_Methyl Amine_Drug Amine-Drug (R-NH2) Amine_Drug->N_Methyl

Caption: Oxidative degradation of PEG proceeds via a radical mechanism.

G Experimental Workflow for Stability Testing cluster_conditions Stress Conditions start Purified Conjugate aliquot Aliquot into Different Stress Conditions start->aliquot temp Temperature (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH (e.g., 5.0, 7.4, 9.0) aliquot->ph oxid Oxidation (e.g., +H2O2) aliquot->oxid control Control (-80°C) aliquot->control sampling Collect Samples at Time Points (T=0, 1, 2, 4 weeks) temp->sampling ph->sampling oxid->sampling control->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Calculate % Remaining Intact Conjugate vs. T=0 analysis->data end_node Determine Degradation Rate and Optimal Storage Conditions data->end_node

Caption: Workflow for assessing conjugate stability under stress conditions.

References

Technical Support Center: Removing Unreacted m-PEG12-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting the removal of unreacted m-PEG12-amine from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed after a conjugation reaction?

This compound is a discrete (monodisperse) polyethylene glycol (PEG) linker that contains a terminal amine group and has a molecular weight of approximately 559.7 g/mol .[1][2][3] It is commonly used as a hydrophilic spacer in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.[4] After a conjugation reaction, it is critical to remove any excess, unreacted this compound to ensure the purity of the final conjugated biomolecule.[5] Residual linker can interfere with downstream applications, complicate the characterization and quantification of the conjugate, and potentially affect the product's efficacy or safety.

Q2: What are the primary methods for removing unreacted this compound?

The most effective methods for removing a small linker like this compound from a much larger conjugated biomolecule are based on significant differences in size. These techniques include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective and widely used method that separates molecules based on their hydrodynamic radius. The larger conjugate elutes much faster than the small, unreacted this compound.

  • Dialysis / Tangential Flow Filtration (TFF): These related techniques use a semi-permeable membrane with a specific Molecular Weight Cutoff (MWCO) to separate molecules by size. The larger conjugate is retained, while the smaller this compound passes through the membrane pores. TFF is a rapid and efficient method for concentrating and desalting samples from milliliters to thousands of liters.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is particularly useful for purifying smaller biomolecules like peptides or for analytical confirmation of removal.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors like the size of your target biomolecule, the sample volume, required purity, and available equipment. The following decision tree can help guide your selection.

G Choosing a Purification Method cluster_input Sample Characteristics Start Start with Reaction Mixture BiomoleculeSize Size of Conjugated Biomolecule? Start->BiomoleculeSize SampleVolume Sample Volume? BiomoleculeSize->SampleVolume Large (e.g., Protein >10 kDa) RPHPLC Reverse-Phase HPLC (RP-HPLC) BiomoleculeSize->RPHPLC Small (e.g., Peptide <5 kDa) SEC Size-Exclusion Chromatography (SEC) (e.g., Desalting Column) SampleVolume->SEC Small (< 5 mL) TFF Tangential Flow Filtration (TFF) or Dialysis SampleVolume->TFF Large (> 5 mL)

Caption: Decision tree for selecting a purification method.

Q4: What analytical techniques can confirm the removal of this compound?

To verify the purity of your conjugate and confirm the absence of residual this compound, several analytical methods can be used. High-Performance Liquid Chromatography (HPLC), particularly with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), is highly effective for quantifying non-chromophoric compounds like PEG. A 2D-LC system, combining SEC and RP-HPLC, can also be used to simultaneously characterize the PEGylated product and quantify unreacted reagents.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of conjugate and this compound Inappropriate column choice: The resin's fractionation range is not suitable for separating the large conjugate from the small linker.Use a desalting column (e.g., G-25 or equivalent) with an exclusion limit appropriate for your large biomolecule, which will ensure the small linker is retained and elutes much later.
Column overloading: The sample volume or concentration exceeds the column's capacity, leading to band broadening.For optimal resolution, ensure the sample volume does not exceed 5% of the total column bed volume. If necessary, concentrate the sample before loading or use a larger column.
Low recovery of conjugated product Non-specific binding: The conjugate is adsorbing to the SEC column matrix.Ensure the column is fully equilibrated with the running buffer. Consider increasing the ionic strength of the buffer (e.g., increase NaCl concentration) to minimize ionic interactions.
Product precipitation: The conjugate is insoluble in the elution buffer and is precipitating on the column.Verify the solubility of your conjugate in the chosen buffer. You may need to adjust the buffer pH or add stabilizing agents.
Dialysis / Tangential Flow Filtration (TFF) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Unreacted this compound still present Incorrect MWCO: The membrane's molecular weight cutoff is too close to the size of the linker, preventing efficient passage.For this compound (MW ~560 Da), use a membrane with a low MWCO, such as 1-3 kDa, to ensure the linker passes through while the larger conjugate is retained.
Insufficient buffer exchange: Not enough diafiltration volumes or buffer changes were performed to dilute the unreacted linker to negligible levels.For dialysis, perform at least 2-3 buffer changes with a buffer volume at least 100 times the sample volume. For TFF, perform at least 5-7 diavolumes of buffer exchange.
Low recovery of conjugated product Non-specific binding: The conjugate is adsorbing to the membrane surface.Select a membrane material known for low protein binding (e.g., regenerated cellulose). Pre-flushing the membrane according to the manufacturer's protocol can also help.
Incorrect MWCO: The membrane's MWCO is too large, allowing the conjugated product to pass through into the permeate/dialysate.Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your conjugated biomolecule.
Sample is too dilute after dialysis Osmotic effects: Water has moved from the buffer into the sample bag due to high solute concentration in the sample.This is expected. The sample can be easily concentrated post-dialysis using TFF or centrifugal concentrators.

Data Presentation

Comparison of Purification Methods
MethodPrinciplePrimary ApplicationAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Small to medium sample volumes; high-resolution purification.High efficiency for removing small molecules; mild conditions preserve biomolecule activity.Sample is diluted during the process; limited by column capacity.
Dialysis Size-based separation across a semi-permeable membrane.Small to large volumes; buffer exchange and desalting.Simple setup; gentle on biomolecules; cost-effective for large volumes.Slow process (hours to overnight); can lead to significant sample dilution.
Tangential Flow Filtration (TFF) Size-based separation using fluid flow tangential to a membrane surface.Medium to very large volumes; concentration and diafiltration (buffer exchange).Rapid and efficient; combines concentration and purification; scalable from lab to process scale.Requires specialized equipment (pump, cassette); potential for non-specific binding to the membrane.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Analytical confirmation; purification of small, hydrophobic molecules (e.g., peptides).High resolution; can separate molecules of similar size.Can be denaturing for some proteins; requires organic solvents.

Experimental Protocols

Protocol 1: Removal Using Size-Exclusion Chromatography (Desalting Column)

This protocol is ideal for purifying small to medium sample volumes (up to ~5 mL) and achieving a buffer exchange simultaneously.

Materials:

  • Desalting column (e.g., Sephadex G-25 or equivalent) with an appropriate exclusion limit for your biomolecule.

  • Elution buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

Workflow Diagram:

G SEC Purification Workflow A 1. Equilibrate Column (5 column volumes of buffer) B 2. Load Sample (Reaction Mixture) A->B C 3. Elute with Buffer B->C D 4. Collect Fractions C->D E 5. Analyze Fractions (e.g., UV 280nm) D->E F Pool fractions containing purified conjugate E->F

Caption: Workflow for SEC purification.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes storage solutions and ensures the column is properly conditioned.

  • Sample Application: Allow the excess buffer to drain from the column and immediately load the reaction mixture onto the center of the column bed. Do not exceed the recommended sample volume (typically <30% of the bed volume).

  • Elution: Begin eluting the sample with the elution buffer. The larger, conjugated biomolecule will travel faster and elute first in the void volume. The smaller this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Start collecting fractions immediately after the sample has fully entered the column bed.

  • Analysis: Monitor the protein content of the fractions by measuring absorbance at 280 nm. Pool the fractions that contain your purified conjugate. The fractions containing the unreacted linker will elute later and can be discarded.

Protocol 2: Removal Using Dialysis

This protocol is suitable for removing small molecules from larger biomolecules when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with a 1-3 kDa MWCO.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker and stir plate with stir bar.

Workflow Diagram:

G Dialysis Purification Workflow A 1. Prepare Membrane (if required) B 2. Load Sample into Dialysis Cassette/Tubing A->B C 3. Place in Large Volume of Cold Buffer (4°C) B->C D 4. Stir Gently C->D E 5. Change Buffer (2-3 times over 12-24h) D->E F 6. Recover Purified Sample E->F

Caption: Workflow for purification via dialysis.

Procedure:

  • Prepare Dialysis Membrane: If using tubing, prepare it according to the manufacturer's instructions. Cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis device, ensuring no air bubbles are trapped and leaving some space for potential volume changes.

  • Dialysis: Place the sealed device into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100x the sample volume).

  • Stirring: Place the beaker on a stir plate and stir the buffer gently to ensure efficient diffusion.

  • Buffer Exchange: For efficient removal, change the dialysis buffer completely at least 2-3 times over a period of 12-24 hours.

  • Sample Recovery: Carefully remove the device from the buffer and recover the purified, desalted conjugate.

Protocol 3: Removal Using Tangential Flow Filtration (TFF)

This protocol is ideal for rapidly processing larger sample volumes (>5 mL) and for applications requiring both purification (diafiltration) and concentration.

Materials:

  • TFF system (pump, reservoir, tubing, pressure gauges).

  • TFF cassette or hollow fiber module with a 1-3 kDa MWCO.

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Setup: Install the TFF membrane device and tubing according to the manufacturer's instructions.

  • Flush and Equilibrate: Flush the system with water or buffer to remove any storage solution and then equilibrate with the diafiltration buffer.

  • Load Sample: Add the reaction mixture to the system reservoir.

  • Concentration (Optional): If needed, concentrate the sample to a smaller working volume by directing the permeate to waste while recirculating the retentate.

  • Diafiltration: Begin the buffer exchange process. Add diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Continue for at least 5-7 diavolumes to ensure complete removal.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

References

Technical Support Center: m-PEG12-Amine Conjugation and the Impact of Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of steric hindrance on m-PEG12-amine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound conjugation?

A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the arrangement of atoms in a molecule.[1] In the context of this compound conjugation, it occurs when the target amine group on a molecule (e.g., protein, peptide, or small molecule) is shielded by bulky neighboring chemical groups. This obstruction can prevent the reactive partner (e.g., an activated ester) from efficiently reaching the amine, leading to lower reaction yields or failure of the conjugation altogether.[2] The this compound itself, while designed to be a flexible linker, can also contribute to or be affected by steric hindrance, especially in crowded molecular environments.[3]

Q2: What are the common signs that steric hindrance is negatively impacting my this compound conjugation reaction?

A2: Several indicators may suggest that steric hindrance is a limiting factor in your experiment:

  • Low Conjugation Yield: The most common sign is a significantly lower than expected yield of the desired PEGylated product.[2]

  • Incomplete Reactions: Even with an excess of one reactant, the reaction does not proceed to completion.

  • Lack of Site-Specificity: In cases like protein modification, conjugation may occur at more accessible, less hindered amine sites rather than the intended target.[2]

  • Reaction Rate Variation: You may observe slower reaction kinetics compared to conjugations with less hindered amines.

Q3: How can I predict if steric hindrance will be an issue for my target molecule?

A3: While experimental validation is crucial, you can make an initial assessment through:

  • Computational Modeling: For proteins and other macromolecules, software can predict solvent-accessible surface area, highlighting which amine residues are exposed and which are buried or surrounded by other bulky residues.

  • Structural Analysis: Examining the 3D structure of your target molecule can provide insights into the accessibility of the amine group. Consider the proximity of large functional groups or tertiary structural elements.

  • Literature Review: Previous studies on similar molecules or conjugation sites can offer valuable information about potential steric challenges.

Q4: Can the length of the PEG linker, such as using a longer PEG-amine, help overcome steric hindrance?

A4: Yes, using a linker with a longer spacer arm is a common strategy to overcome steric hindrance. A longer and more flexible PEG chain can extend the reactive amine group away from the sterically crowded environment, allowing it to more easily access the reactive site of the conjugation partner. However, there is a trade-off to consider. While a longer PEG chain can mitigate steric clash between the core molecules, the PEG chain itself can introduce its own steric bulk, which in some cases might negatively impact the overall reaction efficiency or the biological activity of the final conjugate. Therefore, the optimal PEG linker length often needs to be determined empirically.

Troubleshooting Guide

Problem: Low or no yield in this compound conjugation reaction.

This troubleshooting guide will help you diagnose and resolve common issues related to low conjugation yield, with a focus on steric hindrance.

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Troubleshooting workflow for low conjugation yield.

Possible Cause Recommended Solution
Sterically Hindered Target Amine The amine group on your target molecule is not easily accessible.
1. Use a Longer Spacer Arm: Consider using a PEG-amine with more than 12 PEG units to increase the reach of the amine.
2. Optimize Reaction Time and Temperature: A longer reaction time or a modest increase in temperature (if the molecules are stable) might provide sufficient energy to overcome the steric barrier.
3. Modify the Target Molecule: For proteins, if feasible, consider site-directed mutagenesis to move the target amine to a more accessible location.
Suboptimal Reaction Conditions The pH, temperature, or buffer composition may not be ideal for the conjugation chemistry.
1. Verify pH: For reactions with NHS esters, a pH of 7.0-9.0 is generally recommended. Ensure your buffer does not contain primary amines (e.g., Tris).
2. Adjust Temperature: Most conjugations are performed at room temperature or 4°C. If the reaction is slow, a slight increase in temperature might help, but monitor for any degradation of your reactants.
Poor Reagent Quality or Handling The this compound or the activated conjugation partner may have degraded.
1. Use Fresh Reagents: Ensure your PEG reagent is fresh and has been stored correctly (typically at -20°C, protected from moisture).
2. Check Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Solubility Issues One or both of the reactants may not be fully soluble in the reaction buffer, limiting their availability for conjugation.
1. Add a Co-solvent: If compatible with your molecules, a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) can improve solubility.
2. Test Different Buffers: The composition of the buffer can influence solubility.

Quantitative Data on Steric Hindrance

The following table presents representative data illustrating the potential impact of steric hindrance on the conjugation efficiency of an NHS-ester activated molecule to an amine, highlighting how the chemical environment around the amine can affect the yield of the PEGylated product.

Target Amine Environment Description Expected Conjugation Yield (%)
Accessible Primary Amine Amine on a flexible, solvent-exposed side chain with minimal neighboring groups.85 - 95%
Moderately Hindered Amine Amine in a somewhat crowded environment, near other bulky side chains or within a structured region.40 - 60%
Highly Hindered Amine Amine located in a sterically congested pocket or deep within a molecule's tertiary structure.< 10%

Note: These are illustrative values. Actual yields will vary depending on the specific molecules, reaction conditions, and conjugation chemistry used. A trade-off between decreasing hydrophobicity and increasing steric hindrance from the PEG spacer's length can also affect the drug-to-antibody ratio (DAR) in antibody-drug conjugates.

Experimental Protocols

Protocol: Quantifying the Effect of Steric Hindrance on this compound Conjugation

This protocol provides a framework for comparing the conjugation efficiency of this compound to amine-containing molecules with varying degrees of steric hindrance.

Objective: To determine the impact of steric hindrance on the yield of a conjugation reaction involving this compound.

Materials:

  • This compound

  • Amine-reactive molecule (e.g., an NHS-ester of a fluorescent dye for easy detection)

  • Target molecules with varying steric hindrance around a primary amine:

    • Control (Low Hindrance): A small molecule with an accessible primary amine.

    • Test (High Hindrance): A molecule where the primary amine is sterically shielded.

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF

  • Analytical equipment (e.g., HPLC, LC-MS) for quantifying the reaction yield.

Experimental Workflow:

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Workflow for comparing conjugation efficiency.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of the NHS-ester in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of this compound in the Reaction Buffer.

    • Prepare 1 mg/mL solutions of the low and high hindrance target molecules in the Reaction Buffer.

  • Conjugation Reaction:

    • In separate microcentrifuge tubes, add a defined amount of the low hindrance and high hindrance target molecule solutions.

    • To each tube, add a 10-fold molar excess of the this compound solution.

    • Initiate the reaction by adding a 5-fold molar excess of the NHS-ester stock solution to each tube.

    • Gently mix and incubate at room temperature for 2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Analysis:

    • Analyze the reaction mixtures by a suitable method like RP-HPLC to separate the unreacted target molecule, the PEGylated product, and other components.

    • Quantify the peak areas to determine the percentage of the target molecule that has been successfully conjugated.

    • Compare the conjugation yield between the low hindrance and high hindrance target molecules.

Expected Outcome:

It is expected that the conjugation yield for the target molecule with low steric hindrance will be significantly higher than that for the molecule with high steric hindrance, providing a quantitative measure of the impact of steric hindrance on the this compound conjugation reaction.

References

Technical Support Center: m-PEG12-amine Reactions with Activated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize the hydrolysis of activated esters during their reaction with m-PEG12-amine, ensuring high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting this compound with an activated ester?

The primary challenge is the competition between the desired aminolysis (reaction with this compound) and the undesirable hydrolysis of the activated ester by water.[1][2] Hydrolysis leads to the formation of an inactive carboxylic acid, which can no longer react with the amine, thereby reducing the overall yield of your PEGylated product.

Q2: How does pH affect the reaction between this compound and an NHS ester?

The pH of the reaction buffer is a critical factor that influences both the rate of the desired reaction and the rate of the competing hydrolysis.[3]

  • Amine Reactivity: The primary amine of this compound is most reactive when it is deprotonated (in its -NH2 form). This is favored at a pH above the pKa of the amine.

  • NHS Ester Hydrolysis: The rate of hydrolysis of the N-hydroxysuccinimide (NHS) ester significantly increases with higher pH.[3][4]

Therefore, an optimal pH must be chosen to balance the nucleophilicity of the amine with the stability of the ester. For most applications, a pH range of 7.2 to 8.5 is recommended.

Q3: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Bicarbonate/Carbonate

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Q4: How should I prepare and handle the activated ester?

Activated esters, especially NHS esters, are moisture-sensitive. To ensure maximum reactivity:

  • Store the reagent in a desiccated environment at the recommended temperature (typically -20°C).

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the activated ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Conjugation Yield 1. Hydrolysis of the activated ester: The ester reacted with water instead of the this compound. 2. Incorrect pH: The pH of the reaction buffer was too low (amine is protonated and unreactive) or too high (hydrolysis is too fast). 3. Presence of competing amines: The buffer or other components in the reaction mixture contained primary amines. 4. Inactive activated ester: The reagent was degraded due to improper storage or handling.1. Work quickly and use anhydrous solvents to dissolve the ester. Minimize the time the ester is in an aqueous solution before adding the amine. 2. Optimize the pH of the reaction buffer, starting within the recommended range of 7.2-8.5. 3. Perform a buffer exchange of your substrate into an amine-free buffer before the reaction. 4. Use fresh, high-quality activated ester and follow proper storage and handling procedures.
Inconsistent Results 1. Variable quality of reagents: Impurities in the activated ester or solvents can affect the reaction. 2. pH drift during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH, especially in poorly buffered solutions.1. Use high-purity reagents and anhydrous solvents. 2. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Precipitation during reaction 1. Low solubility of reactants or product: The activated ester, this compound, or the resulting conjugate may have limited solubility in the reaction buffer. 2. Protein aggregation (if applicable): The reaction conditions may be causing the protein to aggregate.1. Ensure the final concentration of the organic solvent (from dissolving the activated ester) is not too high (typically <10%). The hydrophilic nature of the PEG chain in this compound generally improves water solubility. 2. Optimize reaction conditions such as temperature and reactant concentrations.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table demonstrates the significant impact of pH on the stability of NHS esters in aqueous solutions. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours
7.0Room Temperature~4-5 hours
8.0Room Temperature1 hour
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes
8.6Room Temperature10 minutes
9.0Room Temperature125 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives for a Porphyrin-NHS Ester

This table illustrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction with an amine-containing PEG is more significantly accelerated, leading to higher yields at a slightly basic pH.

pHAmidation Half-life (t1/2)Hydrolysis Half-life (t1/2)Reference(s)
8.080 minutes210 minutes
8.520 minutes180 minutes
9.010 minutes125 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Activated Ester to this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific activated ester and substrate.

Materials:

  • This compound

  • Activated Ester (e.g., NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.

  • Prepare the Activated Ester Solution: Immediately before use, dissolve the activated ester in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.

  • Initiate the Reaction: Add a 1.1 to 2-fold molar excess of the dissolved activated ester to the this compound solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted activated ester.

  • Purification: Purify the PEGylated product from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Analysis: Characterize the final product using appropriate analytical techniques such as HPLC, mass spectrometry, or NMR to confirm successful conjugation.

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Activated_Ester Activated Ester (e.g., NHS Ester) Desired_Product PEGylated Product (Stable Amide Bond) Activated_Ester->Desired_Product Aminolysis (Desired Reaction) Hydrolysis_Product Hydrolyzed Ester (Inactive Carboxylic Acid) Activated_Ester->Hydrolysis_Product Hydrolysis (Side Reaction) mPEG12_Amine This compound (-NH2) mPEG12_Amine->Desired_Product pH pH 7.2 - 8.5 Buffer Amine-Free Buffer (e.g., PBS, HEPES) Solvent Aqueous with <10% Organic Solvent

Caption: Competing reaction pathways for an activated ester.

start Start prep_amine Prepare this compound in Amine-Free Buffer start->prep_amine reaction Combine Reactants (pH 7.2-8.5) prep_amine->reaction prep_ester Dissolve Activated Ester in Anhydrous DMSO/DMF (Immediately Before Use) prep_ester->reaction incubate Incubate (RT or 4°C) reaction->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: General experimental workflow for this compound conjugation.

start Low Conjugation Yield check_reagents Are your reagents fresh and stored correctly? start->check_reagents check_pH Is the reaction pH within the optimal range (7.2-8.5)? check_reagents->check_pH Yes fix_reagents Use fresh, high-quality reagents and anhydrous solvents. check_reagents->fix_reagents No check_buffer Is your buffer amine-free? check_pH->check_buffer Yes fix_pH Adjust pH of the reaction buffer. check_pH->fix_pH No fix_buffer Perform buffer exchange into an appropriate amine-free buffer. check_buffer->fix_buffer No re_run Re-run Experiment check_buffer->re_run Yes fix_reagents->re_run fix_pH->re_run fix_buffer->re_run

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

Characterization of m-PEG12-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The precise characterization of these bioconjugates is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of mass spectrometry techniques and other analytical methods for the characterization of m-PEG12-amine conjugates, supported by experimental data and detailed protocols. This compound is a monodisperse PEG linker containing a terminal amine group, which allows for its conjugation to biomolecules through reactions with carboxylic acids, activated NHS esters, or carbonyls.[1][2]

Mass Spectrometry for PEGylated Protein Analysis: A Head-to-Head Comparison

Mass spectrometry is a cornerstone technique for the detailed structural characterization of PEGylated proteins, offering insights into molecular weight, degree of PEGylation, and conjugation sites.[3] The two most common ionization techniques employed are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

FeatureMALDI-TOF MSESI-MS (typically coupled with LC)
Principle A laser strikes a matrix containing the sample, causing soft ionization and desorption. Ions are accelerated into a time-of-flight tube for mass analysis.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, ions are released and enter the mass analyzer.
Sample Preparation Requires co-crystallization with a matrix (e.g., sinapinic acid for proteins).[4]The sample is introduced in solution, often directly from an HPLC column.[5]
Ionization Primarily produces singly charged ions.Produces a series of multiply charged ions, which can be deconvoluted to determine the molecular weight.
Data Complexity Generates relatively simple spectra with peaks corresponding to the singly charged molecular ions.Can produce complex spectra due to the presence of multiple charge states and the polydispersity of some PEGs. Deconvolution software is essential.
Strengths - High tolerance to salts and buffers.- Rapid analysis.- Excellent for determining average molecular weight and distribution of PEGylated species.- Easily coupled with liquid chromatography (LC-MS) for separation of complex mixtures.- Provides high mass accuracy and resolution.- Amenable to tandem mass spectrometry (MS/MS) for peptide mapping and identification of conjugation sites.
Weaknesses - Can sometimes cause fragmentation of the analyte.- Quantification can be less precise than ESI-MS.- May be challenging to automate.- Can be sensitive to salts and detergents in the sample.- The presence of free PEG can contaminate the instrument.- Complex spectra from heterogeneous samples can be difficult to interpret.
Mass Accuracy Typically in the range of 50-100 ppm.Can achieve <10 ppm with high-resolution instruments like Q-TOF and Orbitrap.

Alternative and Complementary Characterization Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach employing various analytical techniques provides a more comprehensive characterization of this compound conjugates.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.- Degree of PEGylation (average).- Presence of aggregates and free PEG.- Robust and reproducible.- Can be used for purification.- Lower resolution compared to MS.- Does not provide precise mass information.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.- Purity of the conjugate.- Quantification of different PEGylated species.- High resolution and sensitivity.- Well-established for quality control.- May require method development for each specific conjugate.
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion of particles in solution.- Hydrodynamic radius of the conjugate.- Assessment of aggregation.- Non-invasive and rapid.- Provides information on the overall size and size distribution.- Sensitive to dust and large aggregates.- Does not provide mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Quantitative determination of the degree of PEGylation.- Structural information about the conjugate.- Provides detailed structural insights.- Can be quantitative without the need for standards.- Requires high sample concentrations.- Can be complex to interpret for large molecules.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol outlines the conjugation of an amine-reactive PEG, such as an NHS ester-activated m-PEG12, to a protein. For conjugating this compound to a carboxylic acid on a protein, an activation step with EDC and NHS would be required.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • m-PEG12-NHS Ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size exclusion chromatography supplies for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of m-PEG12-NHS Ester to room temperature before opening.

    • Immediately before use, prepare a 10 mM solution of the PEG reagent in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM m-PEG12-NHS Ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification:

    • Remove unreacted PEG and other small molecules by dialysis against an appropriate buffer or by using size exclusion chromatography.

Protocol 2: LC-MS Analysis of this compound Conjugates

This protocol provides a general workflow for the analysis of PEGylated proteins using liquid chromatography coupled with mass spectrometry.

Materials:

  • Purified this compound conjugated protein

  • LC-MS grade water, acetonitrile, and formic acid

  • Triethylamine (TEA) for post-column addition (optional)

  • A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Liquid Chromatography:

    • Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the protein conjugate. For example, 5-95% B over 30 minutes.

    • Flow Rate: Dependent on the column dimensions (typically 0.2-1.0 mL/min).

    • Injection Volume: 1-10 µL of the sample.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: A wide range to encompass the expected m/z values of the multiply charged ions (e.g., m/z 500-4000).

    • Instrument Settings: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

    • Post-Column Amine Addition (Optional): To simplify the mass spectrum by reducing the charge states, a solution of 0.2-1% TEA in 50:50 acetonitrile/water can be introduced into the LC flow post-column via a T-junction.

  • Data Analysis:

    • Use deconvolution software to process the raw mass spectrum and convert the multiply charged ion series into a zero-charge mass spectrum. This will reveal the molecular weights of the different PEGylated species.

Visualizing the Workflow

experimental_workflow purify purify lc lc purify->lc Purified Conjugate ms ms lc->ms deconvolution deconvolution ms->deconvolution result result deconvolution->result

Experimental workflow for this compound conjugation and subsequent LC-MS analysis.

signaling_pathway conjugate This compound Conjugate maldi maldi conjugate->maldi Provides: Avg. MW, Distribution esi esi conjugate->esi Provides: Accurate Mass, Purity, Conjugation Sites sec sec conjugate->sec Provides: Aggregation, Avg. DoP hplc hplc conjugate->hplc Provides: Purity, Quantification dls dls conjugate->dls Provides: Size, Aggregation nmr nmr conjugate->nmr Provides: Quantitative DoP, Structure

Overview of analytical techniques for characterizing this compound conjugates.

References

A Comparative Guide to Analyzing m-PEG12-amine PEGylation: SDS-PAGE vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate analysis of protein PEGylation is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques for characterizing proteins conjugated with m-PEG12-amine, a small, monodisperse polyethylene glycol derivative.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The addition of even a small PEG chain like this compound (molecular weight of approximately 560 Da) can significantly impact a protein's stability, solubility, and immunogenicity. Consequently, robust analytical methods are required to confirm successful conjugation, determine the degree of PEGylation, and identify the distribution of PEGylated species.

This guide delves into the nuances of analyzing this compound PEGylation, with a focus on the capabilities and limitations of SDS-PAGE. We present a comparative overview of alternative methods, including Native PAGE, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supported by detailed experimental protocols and quantitative data to aid in method selection and implementation.

Method Comparison: A Quantitative Overview

The choice of analytical technique for characterizing this compound PEGylated proteins depends on the specific information required, such as qualitative confirmation of conjugation, quantitative determination of PEGylation efficiency, or detailed structural characterization. The following table provides a summary of the performance of different analytical methods.

Analytical MethodResolutionThroughputQuantitative AccuracyPrimary Application
SDS-PAGE Low to MediumHighSemi-QuantitativeRapid screening for PEGylation
Native PAGE MediumHighSemi-QuantitativeResolving PEGylated species without denaturation
HPLC (SEC) Low to MediumMediumQuantitativeSeparation of PEGylated protein from free PEG
HPLC (IEX) HighMediumQuantitativeSeparation of positional isomers
HPLC (RP-HPLC) HighMediumQuantitativeHigh-resolution separation of PEGylated species
Mass Spectrometry Very HighLow to MediumQuantitativeDefinitive mass confirmation and site localization

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the protein, PEGylation conditions, and specific instrumentation.

In-Depth Analysis of Methodologies

SDS-PAGE: The Workhorse for Initial Screening

SDS-PAGE is a ubiquitous technique in protein analysis that separates proteins based on their molecular weight. While it is a valuable tool for initial, qualitative assessment of PEGylation, its application to small PEG conjugates like this compound presents several challenges.

Challenges:

  • Anomalous Migration: The hydrophilic and flexible nature of the PEG chain can lead to a larger hydrodynamic radius than a protein of equivalent molecular weight. This, coupled with altered SDS binding, often results in the PEGylated protein migrating slower on the gel than its actual molecular weight would suggest, leading to an overestimation of its size.[1][2]

  • Band Broadening: The interaction between PEG and SDS can cause diffuse and smeared bands, making accurate quantification and resolution of different PEGylated species difficult.[3][4]

  • Low Resolution: The small mass addition of this compound may not produce a sufficiently large shift in mobility on a standard SDS-PAGE gel to be clearly resolved from the unmodified protein, especially for larger proteins.

Despite these limitations, SDS-PAGE remains a useful, high-throughput method for quickly screening PEGylation reactions. Optimization of gel percentage and the use of specialized staining techniques can improve the visualization of small PEGylated proteins.

  • Coomassie Brilliant Blue: A general protein stain that allows for the visualization of both the unmodified and PEGylated protein bands. Densitometric analysis of Coomassie-stained gels can provide a semi-quantitative estimation of PEGylation efficiency.

  • Barium-Iodide Staining: A PEG-specific stain that can confirm the presence of PEG on the protein. This method is particularly useful when the shift in molecular weight on the gel is minimal.[5]

Native PAGE: An Alternative Electrophoretic Approach

Native PAGE separates proteins based on their size, shape, and native charge, avoiding the use of denaturants like SDS. This technique can overcome some of the limitations of SDS-PAGE for analyzing PEGylated proteins.

Advantages:

  • Eliminates PEG-SDS Interaction: By omitting SDS, native PAGE avoids the band broadening and anomalous migration associated with PEG-SDS complexes, often resulting in sharper bands and better resolution of PEGylated species.

  • Preserves Protein Structure: Analysis under native conditions can provide information about how PEGylation affects the protein's conformation.

Limitations:

  • Complex Migration Pattern: The migration of proteins in native PAGE is dependent on multiple factors, making molecular weight determination less straightforward than in SDS-PAGE.

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

HPLC offers several modalities that provide high-resolution separation and quantification of PEGylated proteins.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is effective for separating the PEGylated protein from unreacted, free PEG and for detecting aggregation. However, it may not be able to resolve different degrees of PEGylation if the size difference is small.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its retention time on an IEX column. This technique is particularly powerful for separating positional isomers of PEGylated proteins, as the location of the PEG chain can have a differential effect on the protein's overall charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain will decrease the protein's retention time on a reverse-phase column. RP-HPLC offers high resolution for separating different PEGylated species.

Mass Spectrometry (MS): The Gold Standard for Characterization

Mass spectrometry is the most powerful technique for the definitive characterization of PEGylated proteins. It provides precise molecular weight information, allowing for the unambiguous confirmation of PEGylation and the determination of the number of attached PEG molecules.

Advantages:

  • Unambiguous Mass Determination: MS provides the exact molecular weight of the unmodified and PEGylated protein, confirming the success of the conjugation and the degree of PEGylation.

  • Identification of PEGylation Sites: Through peptide mapping strategies, where the protein is digested and the resulting peptides are analyzed by MS/MS, the specific amino acid residues that have been PEGylated can be identified.

  • High Sensitivity and Specificity: MS is a highly sensitive technique that can detect and characterize even low levels of PEGylated species.

Limitations:

  • Lower Throughput: MS analysis is generally more time-consuming and requires more specialized instrumentation compared to gel-based methods.

  • Sample Purity: The presence of salts and detergents can interfere with MS analysis, requiring careful sample preparation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

Protocol 1: SDS-PAGE Analysis of this compound PEGylation
  • Sample Preparation:

    • Mix the protein sample (unmodified and PEGylated) with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the samples onto a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to better resolve small molecular weight differences.

    • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Staining:

      • Incubate the gel in Coomassie Brilliant Blue R-250 staining solution for 1 hour with gentle agitation.

      • Destain the gel in a solution of methanol and acetic acid until the background is clear.

    • Barium-Iodide Staining (for PEG detection):

      • Rinse the gel with deionized water.

      • Incubate the gel in 5% (w/v) BaCl₂ solution for 15 minutes.

      • Briefly rinse with water.

      • Incubate in a solution of 0.1 M iodine and 0.2 M potassium iodide until brown bands appear.

  • Densitometric Analysis:

    • Image the stained gel using a gel documentation system.

    • Use image analysis software (e.g., ImageJ) to quantify the intensity of the unmodified and PEGylated protein bands to estimate the PEGylation efficiency.

Protocol 2: Native PAGE Analysis
  • Sample Preparation:

    • Mix the protein sample with a native sample buffer (without SDS or reducing agents).

  • Gel Electrophoresis:

    • Use a polyacrylamide gel without SDS. The gel percentage should be optimized based on the size of the protein.

    • Run the gel in a native running buffer at 4°C to minimize protein denaturation.

  • Staining and Analysis:

    • Stain the gel using Coomassie Brilliant Blue as described for SDS-PAGE.

    • Analyze the band shifts to assess the extent of PEGylation.

Protocol 3: Mass Spectrometry Analysis (Intact Mass)
  • Sample Preparation:

    • Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove salts and other interfering substances. The final sample should be in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate).

  • Mass Spectrometry:

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Acquire the data in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species present in the sample.

    • Compare the mass of the PEGylated protein to the unmodified protein to confirm conjugation and determine the number of attached this compound molecules.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for SDS-PAGE and Mass Spectrometry analysis of this compound PEGylation.

sds_page_workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis start Protein Sample (Unmodified & PEGylated) mix Mix with Laemmli Sample Buffer start->mix denature Heat at 95°C for 5 min mix->denature load Load onto Polyacrylamide Gel denature->load run Run Electrophoresis load->run stain Stain Gel (Coomassie or Ba-Iodide) run->stain image Image Gel stain->image densitometry Densitometric Quantification image->densitometry

Figure 1. Workflow for SDS-PAGE analysis of this compound PEGylation.

ms_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start PEGylated Protein Sample desalt Desalt Sample (e.g., Zip-tip) start->desalt inject Inject into ESI-MS desalt->inject acquire Acquire Mass Spectrum inject->acquire deconvolute Deconvolute Spectrum acquire->deconvolute analyze Determine Mass & Degree of PEGylation deconvolute->analyze

Figure 2. Workflow for Mass Spectrometry analysis of this compound PEGylation.

Conclusion

The analysis of this compound PEGylation requires a careful selection of analytical techniques. While SDS-PAGE is a convenient and high-throughput method for initial screening, its inherent limitations in resolution and accuracy for small PEG conjugates necessitate the use of more advanced techniques for comprehensive characterization. Native PAGE offers an improvement by eliminating PEG-SDS interactions. For high-resolution separation and quantification, HPLC methods, particularly IEX-HPLC for positional isomers, are highly effective. Ultimately, mass spectrometry stands as the definitive technique, providing precise molecular weight determination and enabling the identification of PEGylation sites. By understanding the strengths and weaknesses of each method, researchers can develop a robust analytical strategy to ensure the quality and consistency of their PEGylated protein therapeutics.

References

A Researcher's Guide to Determining the Degree of Labeling with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurately determining the degree of labeling—or the extent of PEGylation—is a critical step in characterizing modified proteins, nanoparticles, and other molecules. The covalent attachment of polyethylene glycol (PEG) chains, such as m-PEG12-amine, can significantly alter the therapeutic properties of a molecule, including its solubility, stability, and in vivo circulation time. This guide provides a comparative overview of common analytical techniques used to quantify the degree of PEGylation, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Techniques

Several methods are available to determine the degree of labeling with this compound, each with its own advantages and limitations. The choice of technique often depends on the nature of the PEGylated molecule, the required precision, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the most common methods.

Method Principle Advantages Limitations Typical Application
TNBSA Assay Colorimetric assay that quantifies the reduction of free primary amino groups after PEGylation.[1][2]Simple, cost-effective, and does not require specialized equipment beyond a spectrophotometer.Indirect method; requires knowledge of the initial number of free amines and is only applicable for amine-targeted PEGylation.[1]Rapid screening of PEGylation efficiency in early-stage development.
MALDI-TOF MS Measures the mass-to-charge ratio of ions to determine the molecular weight shift caused by the attached PEG chains.[3][4]Provides direct measurement of the average degree of PEGylation and the distribution of different PEGylated species. High sensitivity and speed.Can be challenging for very large or heterogeneous molecules. Requires access to a mass spectrometer.Detailed characterization of PEGylated biotherapeutics for quality control and regulatory submissions.
¹H NMR Spectroscopy Quantifies the degree of PEGylation by comparing the integral of the characteristic PEG proton signals to the signals from the parent molecule.Provides a direct and absolute quantification of the degree of labeling. Non-destructive.Requires a relatively high sample concentration and a high-field NMR spectrometer. Can be complex for large molecules with overlapping signals.Structural characterization and precise quantification of PEGylation for well-defined conjugates.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, leading to an earlier elution time.Can separate different PEGylated species and unreacted starting materials. Can be coupled with other detectors for quantification.The resolution may not be sufficient to separate species with a small difference in the number of attached PEG chains.Monitoring the progress of a PEGylation reaction and for purification of the PEGylated product.
UV-Vis Spectrophotometry Measures the absorbance of a chromophore on the PEG chain or a fluorescent tag attached to it.Simple and rapid if a suitable chromophore is present.Not universally applicable as native PEG does not have a strong UV chromophore. Requires a labeled PEG reagent.Quantification of PEGylation when using chromophore- or fluorophore-labeled PEG.

Experimental Protocols

Detailed methodologies for two of the most accessible and widely used techniques are provided below.

TNBSA Assay for Quantification of Free Amines

This protocol describes the use of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to determine the number of free amino groups remaining after PEGylation. The degree of labeling is calculated by comparing the number of free amines in the PEGylated sample to that of the unmodified starting material.

Materials:

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • 0.01% (w/v) TNBS solution in 0.1 M Sodium Bicarbonate Buffer (prepare fresh)

  • PEGylated sample and unmodified control dissolved in 0.1 M Sodium Bicarbonate Buffer

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine) in the reaction buffer.

  • To 0.5 mL of the PEGylated sample and the unmodified control (at a concentration of 0.1-1 mg/mL), add 0.25 mL of the 0.01% TNBS solution.

  • Incubate the reaction mixtures for 2 hours at 37°C.

  • Measure the absorbance of each solution at 420 nm.

  • Calculate the concentration of free amines in both the PEGylated and unmodified samples using the standard curve.

  • The degree of PEGylation is determined by the reduction in the number of free amines.

MALDI-TOF Mass Spectrometry for Direct Measurement of PEGylation

This protocol provides a general workflow for analyzing a PEGylated protein using MALDI-TOF MS to determine the average degree of labeling.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample (typically 1 µL of a 1 mg/mL solution) with an equal volume of the MALDI matrix solution directly on the MALDI target plate. Allow the mixture to air dry to form crystals.

  • Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in linear mode, which is suitable for large molecules. Optimize the laser power to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between adjacent peaks will correspond to the mass of the this compound moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the degree of labeling of a protein with this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result cluster_output Output Start Start with Protein and This compound Reaction PEGylation Reaction Start->Reaction Purification Purification of PEGylated Protein (e.g., SEC) Reaction->Purification TNBSA TNBSA Assay Purification->TNBSA Quantify free amines MALDI MALDI-TOF MS Purification->MALDI Measure mass shift NMR ¹H NMR Purification->NMR Quantify PEG signals SEC_analysis SEC Analysis Purification->SEC_analysis Determine size increase DOL Determine Degree of Labeling TNBSA->DOL MALDI->DOL NMR->DOL SEC_analysis->DOL Report Comparison Guide DOL->Report

Caption: Workflow for determining the degree of labeling with this compound.

References

Navigating the Spacer: A Comparative Guide to m-PEG12-amine and m-PEG24-amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates. The length of a polyethylene glycol (PEG) spacer can significantly influence the physicochemical properties, pharmacokinetics, and biological activity of the final product. This guide provides a detailed comparison of two commonly used amine-functionalized PEG linkers, m-PEG12-amine and m-PEG24-amine, to aid in the rational design of next-generation biotherapeutics, including antibody-drug conjugates (ADCs) and PROTACs.

The fundamental difference between this compound and m-PEG24-amine lies in the length of the hydrophilic PEG chain, with 12 and 24 repeating ethylene glycol units, respectively. This seemingly small variation can have a cascade of effects on the resulting bioconjugate, impacting everything from its solubility and stability to its in vivo behavior and therapeutic efficacy.

Impact of PEG Chain Length on Bioconjugate Properties: A Quantitative Comparison

The choice between a shorter (m-PEG12) and a longer (m-PEG24) PEG linker often involves a trade-off between competing properties. Longer PEG chains generally enhance hydrophilicity and can improve the pharmacokinetic profile of a bioconjugate. However, they can also introduce greater steric hindrance, which may affect the biological activity of the conjugated molecule.

Experimental data, primarily from the field of antibody-drug conjugates, provides valuable insights into these differences.

PropertyThis compound Linkerm-PEG24-amine LinkerKey Considerations
Molecular Weight ~560 g/mol ~1088 g/mol The difference in molecular weight contributes to variations in the overall size and hydrodynamic radius of the bioconjugate.
Hydrophilicity HighVery HighThe longer PEG chain of the m-PEG24-amine imparts greater water solubility to the conjugate, which can be particularly beneficial for hydrophobic payloads.
Steric Hindrance ModerateHighThe extended length of the m-PEG24-amine linker creates a larger steric shield, which can mask the conjugated molecule, potentially reducing immunogenicity but also potentially hindering its interaction with its target.
Pharmacokinetics (ADC Clearance) Slower clearance than shorter PEGs (e.g., PEG8)Similar slow clearance to PEG12In a study on ADCs, increasing the PEG linker length from PEG2 to PEG8 resulted in progressively slower clearance. However, a plateau was reached around PEG8, with PEG12 and PEG24 showing similar clearance rates.
In Vitro Potency (ADC Cytotoxicity) IC50 of ~10 ng/mL in a specific anti-CD30 ADC studyIC50 of ~10 ng/mL in the same anti-CD30 ADC studyIn this particular study, the length of the PEG linker (from PEG2 to PEG24) did not significantly impact the in vitro cytotoxicity of the ADC. However, in other contexts, longer PEG chains have been shown to sometimes decrease in vitro potency.

Note: The quantitative data presented above is derived from studies on antibody-drug conjugates and may not be directly transferable to all bioconjugation applications. The optimal PEG linker length is highly dependent on the specific biomolecule, the payload, and the desired therapeutic outcome.

Logical Relationships in PEG Linker Selection

The decision to use this compound versus m-PEG24-amine can be guided by a logical assessment of the desired properties of the final bioconjugate.

PEG_Selection_Logic cluster_properties Desired Bioconjugate Properties cluster_linkers PEG Linker Choice High Solubility High Solubility mPEG24 m-PEG24-amine High Solubility->mPEG24 Favors longer chain Reduced Immunogenicity Reduced Immunogenicity Reduced Immunogenicity->mPEG24 Favors longer chain Extended Half-life Extended Half-life Extended Half-life->mPEG24 Generally favors longer chain Minimal Steric Hindrance Minimal Steric Hindrance mPEG12 This compound Minimal Steric Hindrance->mPEG12 Favors shorter chain High Biological Activity High Biological Activity High Biological Activity->mPEG12 May favor shorter chain (less steric hindrance)

Caption: Logical flow for selecting between this compound and m-PEG24-amine based on desired bioconjugate properties.

Experimental Workflow for Comparative Analysis

To empirically determine the optimal PEG linker for a specific application, a systematic experimental workflow is recommended.

Experimental_Workflow start Biomolecule of Interest conjugation1 Conjugation with This compound-NHS ester start->conjugation1 conjugation2 Conjugation with m-PEG24-amine-NHS ester start->conjugation2 purification1 Purification (e.g., SEC) conjugation1->purification1 purification2 Purification (e.g., SEC) conjugation2->purification2 characterization Characterization of Conjugates (e.g., MS, SEC, UV-Vis) purification1->characterization purification2->characterization in_vitro In Vitro Assays (e.g., Activity, Stability, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) in_vitro->in_vivo analysis Comparative Data Analysis in_vivo->analysis conclusion Optimal Linker Selection analysis->conclusion

Caption: A typical experimental workflow for comparing the performance of this compound and m-PEG24-amine in bioconjugation.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the synthesis and characterization of bioconjugates using amine-reactive PEG linkers.

Protocol 1: General Procedure for Protein Conjugation with m-PEG-amine via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG linker to a protein containing accessible lysine residues.

Materials:

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)

  • m-PEG12-NHS ester or m-PEG24-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove unreacted PEG reagent and other byproducts by Size-Exclusion Chromatography (SEC) using an appropriate buffer.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE and Mass Spectrometry

A. SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and the PEGylated conjugate.

  • Load the native protein, the PEGylated protein, and a molecular weight marker onto the gel.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will exhibit a higher apparent molecular weight than the native protein due to the attached PEG chains.

B. Mass Spectrometry (MS) Analysis:

  • Prepare the PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer system.

  • Analyze the sample using a mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

  • The resulting mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached.

  • The mass difference between the peaks can be used to confirm the mass of the attached PEG linker and to determine the distribution of PEGylated species.

Conclusion

The choice between this compound and m-PEG24-amine is a nuanced decision that requires careful consideration of the specific goals of the bioconjugation project. While m-PEG24-amine offers superior hydrophilicity and a greater shielding effect, which can be advantageous for improving pharmacokinetics and reducing immunogenicity, this compound provides a more compact linker that may be preferable when minimizing steric hindrance to maintain biological activity is a primary concern. The provided experimental data and protocols offer a framework for researchers to make an informed decision based on empirical evidence for their particular application.

A Researcher's Guide to Amine-Reactive PEGylation: Comparing m-PEG12-amine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—is a cornerstone technique for improving the therapeutic properties of proteins, peptides, and nanoparticles. This modification can enhance drug stability, increase circulation half-life, and reduce immunogenicity.[1][2][3] The choice of PEGylating reagent is critical and depends on the available functional groups on the target molecule and the desired characteristics of the final conjugate.

This guide provides an objective comparison of various amine-reactive PEGylation strategies, focusing on how m-PEG12-amine, a PEG linker with a terminal amine, compares to traditional amine-reactive reagents that target primary amines on biomolecules.

Understanding the Chemistries: A Fork in the Road

A crucial distinction lies in the reactive ends of the PEG reagents. Most "amine-reactive" PEGs are electrophilic, designed to react with nucleophilic primary amines (like those on lysine residues) of a protein. In contrast, this compound is a nucleophilic reagent, possessing a primary amine that is used to react with electrophilic groups, such as activated carboxylic acids.

  • Traditional Amine-Reactive PEGs (e.g., NHS-PEG, SC-PEG): These reagents directly modify the primary amines on a target molecule. They are the go-to choice when accessible lysine residues or the N-terminus are the desired sites of conjugation.

  • This compound: This reagent is used to PEGylate a target molecule at a carboxyl group (e.g., on aspartic or glutamic acid residues) or an aldehyde. This requires a two-step process where the carboxyl group is first activated (typically with EDC and NHS) to make it reactive towards the amine on the PEG.[4][5]

Comparative Analysis of Amine-Reactive PEG Reagents

The selection of a PEGylation reagent hinges on factors like the target functional group, desired linkage stability, and reaction conditions. The following table summarizes the key characteristics of this compound used in carboxyl-coupling versus other common amine-reactive PEG reagents.

Reagent TypeTarget Functional GroupActivating AgentTypical Reaction pHResulting LinkageKey Features & Considerations
This compound Carboxylic Acid (-COOH)EDC, NHS/Sulfo-NHS4.5-7.5Amide Modifies carboxyl groups, offering an alternative to amine modification. Requires pre-activation of the target molecule.
mPEG-NHS Ester Primary Amine (-NH₂)None7.0 - 8.5Amide Most common method; fast and efficient reaction. NHS esters can be prone to hydrolysis in aqueous solutions.
mPEG-SCM/SC Primary Amine (-NH₂)None7.0 - 8.5Amide Similar to NHS esters but can offer higher stability in aqueous solutions, reducing hydrolysis.
mPEG-NPC Primary Amine (-NH₂)None8.0 - 9.0Urethane Forms a highly stable urethane bond. The reaction releases p-nitrophenol, a chromophore that allows for easy monitoring.
mPEG-Aldehyde Primary Amine (-NH₂)NaCNBH₃ (reductive amination)~5.0 - 7.0Secondary Amine Can be selective for the N-terminal amine at lower pH due to pKa differences with lysine residues.

Decision Framework for Selecting a PEGylation Strategy

Choosing the appropriate reagent is critical for successful conjugation. The following decision tree illustrates a logical workflow for selecting a PEGylation strategy based on the properties of the target molecule and research goals.

start Start: Identify Target Molecule q1 What functional groups are available for modification? start->q1 amines Primary Amines (Lys, N-terminus) q1->amines  Amines carboxyls Carboxylic Acids (Asp, Glu, C-terminus) q1->carboxyls Carboxyls   q2 Is N-terminal selectivity required? amines->q2 amine_peg Use m-PEG-amine with EDC/NHS activation carboxyls->amine_peg aldehyde_peg Use mPEG-Aldehyde at pH ~5.0 q2->aldehyde_peg Yes nhs_peg Use mPEG-NHS or mPEG-SC at pH 7.0-8.5 q2->nhs_peg No

Caption: A decision tree to guide the selection of a PEGylation reagent.

The Impact of PEGylation on Drug Performance

The primary motivation for PEGylation is to improve the pharmacokinetic properties of a therapeutic molecule. By increasing the hydrodynamic radius of the drug, PEGylation provides a "stealth" shield that offers two key advantages: reduced renal clearance and protection from proteolytic degradation and immune recognition.

cluster_0 In Vivo Environment drug Therapeutic Molecule (Protein, Peptide, etc.) clearance Renal Clearance (Kidneys) drug->clearance degradation Immune Recognition & Proteolytic Degradation drug->degradation peg_drug PEGylated Molecule circulation Increased Circulation Half-Life peg_drug->circulation Shielding Effect

Caption: How PEGylation enhances a drug's circulation time.

Experimental Protocols: A Comparative Workflow

To objectively compare these PEGylation strategies, a well-defined experimental workflow is essential. Below are generalized protocols for conjugating a model protein, such as Bovine Serum Albumin (BSA), using both an amine-reactive PEG and this compound.

Workflow Overview

The general process involves preparing the protein and PEG reagents, running the conjugation reaction under optimal conditions, purifying the resulting conjugate to remove unreacted reagents, and finally, analyzing the product to confirm successful PEGylation.

prep 1. Reagent Preparation prep_protein Dissolve Protein in Amine-Free Buffer prep->prep_protein prep_peg_a Method A: Dissolve mPEG-NHS in DMSO prep->prep_peg_a prep_peg_b Method B: Dissolve this compound in DMSO prep->prep_peg_b react_a Method A: Add mPEG-NHS to Protein (pH 7.5, 1 hr, RT) prep_protein->react_a react_b Method B: Activate Protein with EDC/NHS Then add this compound (pH 5.5 -> 7.2, 2 hrs, RT) prep_protein->react_b prep_peg_a->react_a prep_peg_b->react_b react 2. Conjugation Reaction purify 3. Purification react_a->purify react_b->purify purify_step Remove unreacted PEG (Dialysis or Gel Filtration) purify->purify_step analyze 4. Analysis purify_step->analyze analyze_step Confirm Conjugation (SDS-PAGE, HPLC) analyze->analyze_step

Caption: Experimental workflow for comparing PEGylation methods.

Protocol 1: Modification of Primary Amines with mPEG-NHS

This protocol targets the primary amines on lysine residues and the N-terminus of the protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • mPEG-Succinimidyl Carboxymethyl (mPEG-SCM) or mPEG-NHS Ester

  • Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Slowly add a 10 to 20-fold molar excess of the dissolved mPEG-NHS reagent to the BSA solution while gently stirring.

    • Ensure the final concentration of DMSO is less than 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Purification: Remove unreacted mPEG-NHS by dialyzing the reaction mixture against PBS overnight at 4°C or by using a size-exclusion chromatography column.

  • Analysis: Analyze the purified conjugate using SDS-PAGE. Successful PEGylation will be indicated by a shift to a higher molecular weight compared to the unmodified BSA.

Protocol 2: Modification of Carboxylic Acids with this compound

This protocol targets the carboxyl groups on aspartic and glutamic acid residues. It involves a two-step process using EDC and Sulfo-NHS to activate the carboxyl groups.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (amine- and carboxyl-free)

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Dissolve BSA in Activation Buffer to a concentration of 2-5 mg/mL.

  • Carboxyl Activation:

    • Add EDC and Sulfo-NHS to the BSA solution. A 5 to 10-fold molar excess of each over the protein is a good starting point.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Immediately add a 20 to 50-fold molar excess of this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quenching & Purification:

    • Stop the reaction by adding Quenching Buffer.

    • Purify the PEGylated protein from excess reagents and byproducts using dialysis or size-exclusion chromatography.

  • Analysis: Use SDS-PAGE to confirm the increase in molecular weight of the PEGylated BSA.

By employing these distinct chemical strategies, researchers can precisely control the site of PEGylation, enabling the development of more effective and stable biotherapeutics. The choice between targeting amines with reagents like mPEG-NHS or targeting carboxyls with this compound ultimately depends on the specific goals of the modification and the unique characteristics of the molecule being PEGylated.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) linkers is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection of the optimal linker for various applications, including drug delivery, bioconjugation, and diagnostics.

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution. Monodisperse PEGs are single, discrete chemical entities with a precise, uniform molecular weight, characterized by a polydispersity index (PDI) of 1.0.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in an average molecular weight and a PDI greater than 1.0.[2][3] This seemingly subtle distinction has profound implications for the performance and characteristics of the final drug product.

Key Advantages of Monodisperse PEG Linkers

The homogeneity of monodisperse PEG linkers offers several distinct advantages in drug development:

  • Improved Pharmacokinetics and Pharmacodynamics: The uniform chain length of monodisperse PEGs leads to more predictable and consistent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4] This includes a longer circulation half-life, reduced clearance rates, and sustained drug exposure, which can translate to improved therapeutic efficacy and less frequent dosing.

  • Enhanced Drug Properties: The well-defined structure of monodisperse PEG linkers contributes to improved solubility and stability of the conjugated molecule. This is particularly beneficial for hydrophobic drugs, where PEGylation can prevent aggregation and increase bioavailability.

  • Reduced Immunogenicity: The uniform nature of monodisperse PEGs can lead to a lower potential for eliciting an immune response compared to polydisperse mixtures. The heterogeneity of polydisperse PEGs can present a wider range of epitopes, potentially increasing the risk of generating anti-PEG antibodies, which can lead to accelerated clearance of the drug and other adverse effects.

  • Greater Homogeneity and Reproducibility: The use of monodisperse PEGs results in a homogeneous final drug product with a consistent drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs). This simplifies characterization, improves batch-to-batch reproducibility, and streamlines the manufacturing and quality control processes.

  • Precise Structure-Activity Relationship (SAR) Studies: The ability to work with a single, well-defined molecule allows for more accurate and reliable SAR studies. Researchers can systematically vary the length of the monodisperse PEG linker to fine-tune the properties of the conjugate and optimize its performance.

Challenges Associated with Polydisperse PEG Linkers

While widely used due to their lower cost and historical availability, polydisperse PEG linkers present several challenges:

  • Product Heterogeneity: The mixture of different chain lengths in polydisperse PEGs leads to a heterogeneous population of conjugated molecules. This complicates analytical characterization and can result in variable biological activity.

  • Difficult Purification: The separation of different PEGylated species within a polydisperse mixture is challenging and often incomplete, leading to a final product with a distribution of properties.

  • Potential for Increased Immunogenicity: The presence of a variety of PEG chain lengths and potential impurities in polydisperse mixtures may increase the risk of an immune response.

  • Lack of Precise Control: The inability to control the exact molecular weight of the PEG linker limits the ability to precisely modulate the physicochemical and biological properties of the drug conjugate.

Quantitative Data Comparison

The following tables summarize the key differences in physicochemical properties and performance between monodisperse and polydisperse PEG linkers, with supporting data from a study on PEGylated gold nanoparticles (a model system for studying the in vivo behavior of PEGylated entities).

Table 1: Physicochemical Properties

PropertyMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Precise, single molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) 1.0> 1.0
Chemical Structure Uniform and well-definedHeterogeneous mixture of chain lengths
Purity HighVariable, may contain impurities
Reproducibility High batch-to-batch consistencyLower batch-to-batch consistency

Table 2: Performance in Drug Development (Data from PEGylated Gold Nanoparticles)

ParameterMonodisperse PEGPolydisperse PEG
Protein Adsorption (in vitro) Markedly lower and constantIncreased due to enrichment of lower MW PEG fractions
Blood Circulation Half-life (in vivo) Significantly prolongedShorter
Tumor Accumulation (in vivo) EnhancedLower
Product Homogeneity (e.g., DAR in ADCs) High (uniform DAR)Low (heterogeneous DAR)

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of monodisperse and polydisperse PEG linkers. Below are representative protocols for key experiments.

In Vivo Pharmacokinetics Study of a PEGylated Protein

Objective: To determine and compare the pharmacokinetic profiles of a protein conjugated with monodisperse and polydisperse PEG linkers in a relevant animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., rats or mice) and divide them into three groups: control (unmodified protein), monodisperse PEG-protein, and polydisperse PEG-protein.

  • Dosing: Administer a single intravenous (IV) dose of the respective protein formulation to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the protein conjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration-time profiles for each group. Calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.

  • Comparison: Compare the pharmacokinetic parameters between the monodisperse and polydisperse PEG-protein groups to assess the impact of PEG dispersity on in vivo disposition.

ELISA for Anti-PEG Antibody Detection

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples from subjects exposed to PEGylated therapeutics.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a solution of the specific PEG linker (monodisperse or polydisperse) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., bovine serum albumin or non-fat dry milk).

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow for the binding of anti-PEG antibodies to the coated PEG.

  • Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary anti-PEG antibodies (e.g., anti-human IgG-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

  • Signal Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the amount of anti-PEG antibodies in the sample. A standard curve can be generated using a known concentration of an anti-PEG antibody to quantify the results.

In Vitro Cytotoxicity Assay for Antibody-Drug Conjugates (ADCs)

Objective: To evaluate and compare the in vitro potency and target-specific killing of ADCs constructed with monodisperse and polydisperse PEG linkers.

Methodology:

  • Cell Culture: Culture target cancer cells (antigen-positive) and control cells (antigen-negative) in appropriate cell culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (monodisperse and polydisperse PEG-linked) and control antibodies. Add the ADC solutions to the cells and incubate for a specific period (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.

  • Comparison: Compare the IC50 values of the ADCs with monodisperse and polydisperse PEG linkers on both target and control cells to determine the impact of the linker on potency and specificity.

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

G Structural Representation of PEG Linkers cluster_0 Monodisperse PEG cluster_1 Polydisperse PEG A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 A5 A5 A4->A5 A6 A6 A5->A6 B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 D5 D5 D4->D5

Caption: Structural difference between monodisperse and polydisperse PEGs.

ADC_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Development Ab_Selection Antibody Selection & Engineering Conjugation Conjugation Ab_Selection->Conjugation Linker_Synthesis Linker Synthesis (Monodisperse vs. Polydisperse) Linker_Synthesis->Conjugation Payload_Selection Payload Selection (Cytotoxic Drug) Payload_Selection->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Stability) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: A representative workflow for ADC development.

Conclusion

The choice between monodisperse and polydisperse PEG linkers has significant consequences for the development of therapeutic agents. While polydisperse PEGs have been historically utilized, the clear advantages of monodisperse PEGs in terms of product homogeneity, improved pharmacokinetics, reduced immunogenicity, and enhanced reproducibility make them the superior choice for the development of next-generation therapeutics. The precise control over the molecular structure afforded by monodisperse PEGs allows for a more rational and predictable approach to drug design, ultimately leading to safer and more effective medicines. As synthetic and purification technologies for monodisperse PEGs continue to advance, their adoption is expected to become the standard in the pharmaceutical industry.

References

Navigating the Bio-Frontier: A Comparative Guide to the Biological Activity of m-PEG12-Amine Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in optimizing their clinical efficacy. Among the various techniques, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. This guide provides an in-depth comparison of the biological activity of proteins conjugated with a specific, discrete PEG linker, m-PEG12-amine, against unmodified proteins and those conjugated with alternative technologies. We present supporting experimental data, detailed protocols for key bioassays, and visual representations of relevant biological pathways and experimental workflows to empower informed decision-making in your research and development endeavors.

Unveiling the Impact of this compound Conjugation: A Data-Driven Comparison

The conjugation of this compound to a therapeutic protein can significantly alter its biological activity. While PEGylation is primarily employed to increase a protein's hydrodynamic size, thereby extending its circulatory half-life and reducing immunogenicity, these modifications can also influence the protein's interaction with its target. The extent of this impact is often a balance between the benefits of improved pharmacokinetics and a potential reduction in in vitro bioactivity.

Below, we present a comparative summary of the biological activity of proteins before and after conjugation with PEG linkers, as well as in comparison to alternative half-life extension technologies. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for comparable short-chain PEGylation is presented to provide relevant insights.

Table 1: In Vitro Bioactivity of PEGylated Proteins vs. Unmodified Counterparts

ProteinConjugationBioassayKey ParameterResult
Interferon-alpha2a40 kDa branched PEGAntiviral AssayIC507% of unmodified IFN-α2a activity
Granulocyte-Colony Stimulating Factor (G-CSF)20 kDa linear PEGCell Proliferation AssayEC50~3-fold decrease in activity compared to unmodified G-CSF
Human Growth Hormone (hGH)PEGylated (various sizes)Reporter Gene AssayPotencyVaried depending on PEG size and conjugation site
Affibody-MMAE Conjugate4 kDa and 10 kDa PEGCytotoxicity AssayIC504.5-fold and 22-fold reduction in cytotoxicity, respectively

Table 2: Pharmacokinetic Profile of PEGylated Proteins and Alternatives

Protein/MoleculeModificationAnimal ModelHalf-life (t½)Fold-Increase vs. Unmodified
Interferon-alphaPASylation (600 residues)Mouse15.85 hours~30-fold
Human Growth HormonePASylation (600 residues)Mouse4.42 hours94-fold
Affibody10 kDa PEGMouse219.0 minutes11.2-fold
Proticles (nanoparticles)PEGylatedMouseSignificantly higher blood values at 1h post-injection-
CAQK PeptidePEGylationMouseSignificantly extended-

The Engine Room of Discovery: Detailed Experimental Protocols

To facilitate the rigorous evaluation of this compound conjugated proteins in your own laboratories, we provide detailed protocols for key bioactivity assays.

Protocol 1: Cell-Based Proliferation Assay for PEGylated Growth Hormone

This protocol is adapted from a method used to determine the bioactivity of PEGylated recombinant human growth hormone (PEG-rhGH) using a reporter gene assay in HepG2/IGF-1 cells.[1][2]

Materials:

  • HepG2/IGF-1 cell line

  • 96-well white, clear-bottom tissue culture plates

  • Assay medium: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • PEG-rhGH standard and test samples

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HepG2/IGF-1 cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium.

    • Seed 8 x 10^5 cells per well (in 50 µL) into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Sample Preparation and Addition:

    • Prepare serial dilutions of the PEG-rhGH standard and test samples in assay medium. A recommended starting concentration for the highest standard is 2 µg/mL.

    • Add 50 µL of the diluted standards and samples to the appropriate wells.

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the logarithm of the concentration for the standard to generate a dose-response curve.

    • Determine the EC50 value for the standard and test samples.

    • Calculate the relative potency of the test samples compared to the standard.

Protocol 2: ELISA for Quantification of PEGylated Proteins

This protocol provides a general framework for a competitive ELISA to quantify PEGylated proteins.[3][4]

Materials:

  • High-binding 96-well ELISA plate

  • PEGylated protein standard and samples

  • Biotinylated anti-PEG antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with a known concentration of a generic PEGylated protein (e.g., PEG-BSA) in coating buffer overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with assay buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the PEGylated protein standard and your test samples in assay buffer.

    • Add the standards and samples to the wells, followed immediately by the addition of a fixed concentration of biotinylated anti-PEG antibody.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction and Reading:

    • Add stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.

    • Determine the concentration of the PEGylated protein in your samples by interpolating their absorbance values on the standard curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (KD) and kinetics (ka and kd).[5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (the protein's target receptor)

  • Analyte (the this compound conjugated protein and its unmodified counterpart)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the ligand at a suitable concentration in an appropriate buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a pulse of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (both unmodified and this compound conjugated protein) over the ligand-immobilized surface.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Dissociation:

    • Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics and affinity of the this compound conjugated protein to the unmodified protein.

Visualizing the Molecular Conversation: Signaling Pathways and Workflows

Understanding the mechanism of action of a therapeutic protein is paramount. For many cytokines and growth factors that are candidates for this compound conjugation, the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade.

The JAK-STAT Signaling Pathway

The binding of a cytokine, such as interferon-alpha (IFN-α), to its receptor triggers the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in immune responses, cell proliferation, and differentiation. PEGylation of IFN-α can influence its interaction with the receptor and subsequent activation of this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK_inactive JAK (inactive) STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (active) JAK_inactive->JAK_active 2. JAK Activation JAK_active->Receptor 3. Receptor Phosphorylation JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for Bioactivity Assessment

The following diagram illustrates a typical workflow for comparing the biological activity of an this compound conjugated protein to its unmodified counterpart.

Bioactivity_Workflow Bioactivity Assessment Workflow cluster_conjugation Protein Conjugation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison Start Unmodified Protein Conjugation Conjugation with This compound Start->Conjugation InVitro In Vitro Bioactivity (e.g., Cell Proliferation, Binding Affinity) Start->InVitro Control InVivo In Vivo Efficacy (Animal Models) Start->InVivo Control Pharmacokinetics Pharmacokinetic Studies (Half-life, Clearance) Start->Pharmacokinetics Control Purification Purification of Conjugated Protein Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Characterization->InVitro Characterization->InVivo Characterization->Pharmacokinetics Data_Analysis Data Analysis (IC50, Kd, t½) InVitro->Data_Analysis InVivo->Data_Analysis Pharmacokinetics->Data_Analysis Comparison Comparison of Conjugated vs. Unmodified Data_Analysis->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion

Caption: A typical workflow for assessing the biological activity of conjugated proteins.

The Broader Landscape: Alternatives to this compound Conjugation

While PEGylation is a well-established technology, the field of protein engineering is continually evolving, with several alternative strategies emerging to enhance the therapeutic properties of proteins. These alternatives aim to address some of the potential limitations of PEGylation, such as the non-biodegradability of PEG and the potential for inducing anti-PEG antibodies.

1. PASylation®: This technology involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine. These "PAS" sequences are hydrophilic and have a large hydrodynamic radius, effectively mimicking the properties of PEG. A key advantage of PASylation is the production of a homogenous product through recombinant expression.

2. HESylation®: Hydroxyethyl starch (HES) is a biodegradable polymer that can be chemically conjugated to proteins. HESylation has been shown to extend the half-life of therapeutic proteins and is considered to have low immunogenic potential.

3. Lipidation: The covalent attachment of a lipid moiety to a protein can promote binding to serum albumin, thereby extending the protein's circulatory half-life. This approach leverages the long half-life of albumin in the bloodstream.

4. Zwitterlation: This involves the conjugation of zwitterionic polymers, which are super-hydrophilic. This property can help to mitigate the loss of in vitro bioactivity that is sometimes observed with PEGylation.

The choice between this compound conjugation and these alternative technologies will depend on the specific therapeutic protein, its mechanism of action, and the desired clinical profile. A thorough evaluation of the impact of each technology on bioactivity, pharmacokinetics, and immunogenicity is essential for selecting the optimal half-life extension strategy.

References

In Vitro Stability of m-PEG12-amine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) and other bioconjugates is a critical determinant of their therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the payload to the target site. Conversely, a linker that is too stable may not efficiently release the payload where it is needed. This guide provides a comparative overview of the in vitro stability of m-PEG12-amine linkers, a non-cleavable linker, against other common linker types, supported by experimental data and detailed methodologies.

Introduction to this compound Linkers

The this compound linker is a non-cleavable linker that connects a payload to a targeting moiety, such as an antibody.[1] Its structure includes a 12-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity to the conjugate.[2] This can improve solubility and potentially reduce aggregation.[3] As a non-cleavable linker, the release of the payload from an ADC constructed with an this compound linker relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[4][]

Comparative In Vitro Stability Data

The in vitro stability of a linker is typically assessed by incubating the conjugate in various physiological-mimicking conditions and monitoring its integrity over time. Key parameters include hydrolytic stability at different pH values, thermal stability, and resistance to enzymatic degradation.

While specific quantitative in vitro stability data for the this compound linker is not extensively published in direct comparative studies, its stability can be inferred from the known characteristics of non-cleavable and PEGylated linkers. Non-cleavable linkers, as a class, exhibit high stability in plasma.

Here, we present a comparative summary of the expected stability of this compound against other common cleavable and non-cleavable linkers.

Linker TypeCleavage MechanismExpected In Vitro Plasma Stability (Half-life)pH SensitivityEnzymatic StabilityReference
This compound (Non-cleavable) Proteolytic degradation of the antibodyHigh (> 7 days)Stable across a wide pH rangeStable against plasma proteases
SMCC (Non-cleavable) Proteolytic degradation of the antibodyHigh (> 7 days)Stable across a wide pH rangeStable against plasma proteases
Valine-Citrulline (VC) (Cleavable) Enzymatic (Cathepsin B)Moderate to High (dependent on assay conditions)Stable at neutral pH, cleaved at acidic pH of lysosomesCleaved by specific proteases
Hydrazone (Cleavable) pH-sensitive (hydrolysis)Low to Moderate (pH-dependent)Labile at acidic pH (<6)Generally stable
Disulfide (Cleavable) ReductionModerate (dependent on reducing agents)Generally stableGenerally stable

Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site. The data presented for this compound is an estimation based on the general properties of non-cleavable PEGylated linkers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker stability.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate and the rate of payload deconjugation in plasma from different species.

Materials:

  • Bioconjugate of interest (e.g., ADC with this compound linker)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

Methodology:

  • Incubate the bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately quench the reaction by adding an appropriate volume of ice-cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload and its metabolites using a validated LC-MS/MS method.

  • Analyze the intact bioconjugate in the plasma samples at each time point to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or reversed-phase (RP)-HPLC.

Protocol 2: Hydrolytic Stability Assay (pH)

Objective: To assess the stability of the linker under different pH conditions.

Materials:

  • Bioconjugate of interest

  • Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • Incubator at 37°C

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

Methodology:

  • Incubate the bioconjugate in the different pH buffers at a concentration of 1 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples for degradation of the bioconjugate and release of the payload using HPLC or LC-MS/MS.

  • Calculate the percentage of intact bioconjugate remaining at each time point for each pH condition.

Protocol 3: Enzymatic Stability Assay

Objective: To evaluate the susceptibility of the linker to cleavage by specific enzymes.

Materials:

  • Bioconjugate of interest

  • Specific enzymes (e.g., Cathepsin B for cleavable linkers, or a cocktail of lysosomal proteases for non-cleavable linkers)

  • Appropriate enzyme assay buffer

  • Incubator at 37°C

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

Methodology:

  • Incubate the bioconjugate with the enzyme(s) in the appropriate assay buffer at 37°C.

  • Collect aliquots at various time points.

  • Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Analyze the samples for the cleavage of the linker and release of the payload by HPLC or LC-MS/MS.

  • Determine the rate of cleavage by quantifying the amount of released payload over time.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in assessing linker stability and the mechanism of action for ADCs with non-cleavable linkers, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Incubation (Plasma/Buffer) Time Time-Point Sampling ADC->Time Quench Reaction Quenching Time->Quench LCMS LC-MS/MS Analysis (Free Payload) Quench->LCMS HIC HIC-HPLC Analysis (DAR) Quench->HIC HalfLife Half-life Calculation LCMS->HalfLife DAR_Change DAR Change Over Time HIC->DAR_Change

Caption: Experimental workflow for in vitro stability assays.

non_cleavable_adc_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound linker) Receptor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Release Payload Release (Amino Acid-Linker-Drug) Degradation->Release Action Cytotoxic Action Release->Action

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Conclusion

The this compound linker, as a non-cleavable and PEGylated option, is expected to confer high in vitro stability to bioconjugates. This stability is crucial for minimizing off-target toxicity and ensuring that the payload is delivered to the target site. The choice of linker is a critical design element in the development of ADCs and other targeted therapies. While direct comparative data for this compound is limited, the general characteristics of non-cleavable linkers suggest a favorable stability profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the in vitro stability of this compound and other novel linkers, enabling data-driven decisions in the drug development process.

References

A Comparative Guide to the Pharmacokinetic Effects of m-PEG12-amine PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic effects of m-PEG12-amine PEGylation with alternative PEGylation strategies. The information presented is supported by experimental data to aid in the rational design of bioconjugates with optimized in vivo performance.

Introduction to this compound PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs.[1] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity, ultimately extending the circulating half-life of the therapeutic agent.[1]

This compound is a discrete (monodisperse) PEG linker with 12 ethylene glycol units, terminating in a primary amine group. This provides a reactive handle for conjugation to various functional groups on therapeutic molecules. Discrete PEGs, like this compound, are advantageous over traditional polydisperse PEGs as they yield more homogeneous conjugates with better-defined properties and improved batch-to-batch consistency.[2] This guide will focus on the impact of this specific, short-to-medium length PEG chain on the pharmacokinetic profile of bioconjugates, particularly in comparison to other PEGylation approaches.

Comparative Analysis of Pharmacokinetic Parameters

The length and architecture of the PEG linker are critical determinants of a bioconjugate's pharmacokinetic behavior. Generally, longer PEG chains lead to a more pronounced increase in half-life and a decrease in clearance. However, this can sometimes come at the cost of reduced biological activity due to steric hindrance. Shorter PEG chains, such as in this compound, offer a balance between improved pharmacokinetics and retained potency.

A key study directly compared the pharmacokinetic profiles of antibody-drug conjugates (ADCs) with different PEG linker architectures. One ADC utilized a pendant linker containing two 12-unit PEG chains, while another employed a linear 24-unit PEG linker.[3] The results, summarized in the table below, demonstrate the significant impact of PEG architecture on the pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetics of ADCs with Pendant (2x PEG12) vs. Linear (PEG24) Linkers

ADC ConfigurationDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Half-life (t½) (days)Area Under the Curve (AUC) (μg·day/mL)
Pendant (2x this compound based)~80.406.8374
Linear (m-PEG24 based)~81.124.5134
Pendant (2x this compound based)~30.317.9480
Linear (m-PEG24 based)~30.317.5488
Kadcyla® (no PEG linker)~3.50.515.5293

Data derived from a study in mice.

The data clearly indicates that for high-DAR ADCs, the pendant architecture with two PEG12 chains results in a significantly slower clearance rate and a nearly 3-fold higher systemic exposure (AUC) compared to the linear PEG24 conjugate. This suggests that the spatial arrangement of shorter PEG chains can be more effective at shielding the hydrophobic drug-linker from clearance mechanisms than a single longer chain of equivalent molecular weight. For low-DAR ADCs, the difference in pharmacokinetic profiles between the two PEG configurations was less pronounced.

Further studies on ADCs with varying short, discrete PEG linkers have shown a clear trend: increasing the PEG length generally leads to decreased clearance and improved in vivo performance, although a trade-off with in vitro potency can occur.

Table 2: Effect of PEG Linker Length on ADC Clearance and Cytotoxicity

PEG Linker LengthClearance Rate (relative to PEG8)In Vitro Cytotoxicity (IC50, ng/mL)
PEG2Increased0.5
PEG4Increased0.6
PEG81.0 (baseline)1.2
PEG12Decreased1.5
PEG24Decreased2.5

Data compiled from studies on different ADC systems.

These findings highlight the importance of carefully selecting the PEG linker length and architecture to achieve the desired balance of pharmacokinetic properties and biological activity. Short-to-medium length PEGs like this compound, especially in innovative configurations, can offer significant advantages in optimizing the therapeutic index of a bioconjugate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEGylated bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an Amine-PEGylated Antibody-Drug Conjugate

This protocol describes the conjugation of an m-PEG-amine linker to a payload and subsequent attachment to an antibody.

  • Drug-Linker Synthesis:

    • Dissolve the payload containing a reactive ester (e.g., NHS ester) in an anhydrous organic solvent like DMF or DMSO.

    • Add this compound in a slight molar excess.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Purify the drug-linker construct using reverse-phase HPLC.

  • Antibody Modification and Conjugation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • If conjugating to cysteines, partially reduce the antibody using a reducing agent like TCEP.

    • For lysine conjugation, the antibody is used directly.

    • Activate the carboxyl group on the drug-linker using a coupling agent like EDC/Sulfo-NHS.

    • Add the activated drug-linker solution to the antibody solution at a desired molar ratio.

    • Incubate the reaction at 4°C overnight with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated bioconjugate.

  • Animal Model:

    • Use healthy female BALB/c mice (6-8 weeks old).

    • Acclimatize the animals for at least one week before the study.

  • Administration:

    • Administer the PEGylated bioconjugate via a single intravenous (IV) injection into the tail vein at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via submandibular or saphenous vein puncture.

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as a ligand-binding assay (e.g., ELISA) or LC-MS/MS.

    • For ELISA, a common format is a sandwich assay using an anti-human IgG antibody for capture and a labeled anti-human IgG antibody for detection to measure total antibody concentration.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Visualizing PEGylation Concepts

Diagrams created using Graphviz can help to visualize the complex processes and relationships involved in PEGylation.

PEGylation_Workflow cluster_synthesis Conjugate Synthesis cluster_evaluation In Vivo Evaluation Therapeutic Therapeutic (Protein, Peptide, Small Molecule) Conjugation Conjugation Reaction Therapeutic->Conjugation PEG_Reagent This compound PEG_Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification PEG_Conjugate PEGylated Therapeutic Purification->PEG_Conjugate Administration IV Administration (Rodent Model) PEG_Conjugate->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Bioanalysis Bioanalysis (ELISA, LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis PK_Parameters PK Parameters (t½, CL, AUC) PK_Analysis->PK_Parameters

Caption: Experimental workflow for synthesis and in vivo pharmacokinetic evaluation of a PEGylated therapeutic.

PK_Effects PEGylation PEGylation (e.g., with this compound) Hydro_Size Increased Hydrodynamic Size PEGylation->Hydro_Size Renal_Clearance Decreased Renal Clearance Hydro_Size->Renal_Clearance Enzymatic_Deg Protection from Enzymatic Degradation Hydro_Size->Enzymatic_Deg Immunogenicity Reduced Immunogenicity Hydro_Size->Immunogenicity Half_Life Increased Circulating Half-life Renal_Clearance->Half_Life Enzymatic_Deg->Half_Life Systemic_Exp Increased Systemic Exposure (AUC) Half_Life->Systemic_Exp

Caption: Mechanism of how PEGylation improves pharmacokinetic properties.

Conclusion

The selection of a PEGylation strategy is a critical decision in drug development, with profound implications for the pharmacokinetic profile and overall therapeutic efficacy of a bioconjugate. While longer PEG chains are traditionally used to maximize half-life extension, this guide highlights that shorter, discrete PEGs like this compound, particularly when used in innovative linker designs such as pendant architectures, can offer a superior balance of improved pharmacokinetics and preserved biological activity. The provided experimental data and protocols serve as a valuable resource for researchers aiming to rationally design and evaluate next-generation PEGylated therapeutics with optimized in vivo performance.

References

Beyond PEGylation: A Comparative Guide to Protein Modification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of leading alternatives to PEGylation for protein modification. We delve into the performance of HESylation, PASylation, XTENylation, and Glycosylation, supported by experimental data, detailed methodologies, and visual workflows to inform your selection of the optimal half-life extension strategy.

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, has long been the gold standard for extending their plasma half-life and reducing immunogenicity.[1] However, concerns over the potential for PEG to induce antibody responses (anti-PEG antibodies) and its lack of biodegradability have spurred the development of alternative strategies.[2][3] This guide offers a comparative analysis of prominent alternatives, focusing on their impact on protein pharmacokinetics, immunogenicity, and biological activity.

Performance Comparison: PEGylation vs. Alternatives

The following tables summarize quantitative data from various studies to facilitate a direct comparison of key performance parameters.

Modification Protein Construct Terminal Half-life (t½) Fold-Increase in Half-life (vs. Unmodified) Animal Model Reference
Unmodified Anakinra-1.7 h-Rat[4]
HESylation Anakinra85 kDa HES10.8 h6.4Rat[4]
Unmodified Interferon-α2a-0.8 h-Mouse
PASylation Interferon-α2a600 residue PAS28.5 h35.6Mouse
Unmodified T-20 peptide-2.8 h-Rat
PEGylation T-20 peptide20 kDa PEG10.4 h3.7Rat
XTENylation T-20 peptideXTEN55.7 h19.9Rat
Unmodified Human Growth Hormone-0.047 h-Mouse
PASylation Human Growth Hormone600 residue PAS4.42 h94.0Mouse
Unmodified Erythropoietin-8.5 h-Human
Glycosylation (darbepoetin-α) Erythropoietin2 additional N-linked glycans25.3 h3.0Human

Table 1: Comparative Pharmacokinetics of Modified Proteins. This table presents the terminal half-life of various proteins after modification with HESylation, PASylation, XTENylation, and Glycosylation, compared to their unmodified or PEGylated counterparts.

Modification Protein Key Finding Reference
HESylation AnakinraHESylated anakinra showed superior monomer recovery after 8 weeks of storage at 40°C compared to PEGylated anakinra.
HESylation AnakinraThe viscosity of HESylated anakinra at concentrations up to 75 mg/mL was approximately 40% lower than that of PEG-anakinra.
PASylation GeneralPASylation is reported to be non-immunogenic in animal studies.
XTENylation GeneralXTEN is designed to be non-immunogenic and biodegradable.
Glycosylation ErythropoietinDifferent glycoforms exhibit varying receptor binding affinities and in vivo bioactivity.

Table 2: Comparative Physicochemical Properties, Immunogenicity, and Bioactivity. This table highlights key differences in stability, viscosity, immunogenicity, and biological activity between the alternative modification strategies and PEGylation.

In-Depth Look at PEGylation Alternatives

HESylation

Hydroxyethyl starch (HES) is a biodegradable polymer that can be chemically conjugated to proteins. HESylation has been shown to extend the half-life of proteins and, in some cases, offer advantages in terms of formulation stability and viscosity compared to PEGylation.

PASylation

PASylation involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine (PAS). These PAS sequences adopt a random coil structure with a large hydrodynamic volume, effectively shielding the protein from renal clearance. Being a biological polymer, it is biodegradable and has shown a lack of immunogenicity in animal studies.

XTENylation

XTEN is another class of unstructured, biodegradable protein polymers that can be genetically fused to a therapeutic protein. XTENylation has demonstrated a significant extension of in vivo half-life, in some cases surpassing that of PEGylation.

Glycosylation

Glycosylation is a natural post-translational modification where carbohydrate moieties (glycans) are attached to proteins. By engineering additional glycosylation sites or modifying the glycan structure, the pharmacokinetic profile and bioactivity of a protein can be modulated. The type and complexity of the glycan structure can significantly influence receptor binding and in vivo efficacy.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Pharmacokinetic Analysis via ELISA

This protocol outlines the general steps for determining the in vivo half-life of a modified protein using a sandwich ELISA.

1. Animal Dosing and Sample Collection:

  • Administer the modified protein (and unmodified control) to a cohort of animals (e.g., mice or rats) via intravenous (IV) or subcutaneous (SC) injection at a predetermined dose.
  • Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

2. Sandwich ELISA Protocol:

  • Coating: Coat a 96-well microplate with a capture antibody specific to the therapeutic protein. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Sample and Standard Incubation: Add serially diluted standards of the modified protein and the collected plasma/serum samples to the wells. Incubate for 2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on the therapeutic protein. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
  • Washing: Repeat the washing step.
  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color develops.
  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the concentration of the modified protein in the unknown samples by interpolating their absorbance values on the standard curve.
  • Plot the plasma concentration of the modified protein versus time and use pharmacokinetic software to calculate the terminal half-life (t½).

Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol describes a bridging ELISA for the detection of antibodies against the modified protein.

1. Plate Coating:

  • Coat a 96-well microplate with the modified therapeutic protein (the drug). Incubate overnight at 4°C.

2. Washing and Blocking:

  • Wash the plate as described in the pharmacokinetic ELISA protocol.
  • Block the plate with a suitable blocking buffer.

3. Sample and Control Incubation:

  • Add diluted serum or plasma samples from the treated animals, along with positive and negative controls for anti-drug antibodies. Incubate for 2 hours at room temperature.

4. Washing:

  • Wash the plate to remove unbound components.

5. Bridging with Labeled Drug:

  • Add the biotinylated and HRP-conjugated modified therapeutic protein to the wells. The anti-drug antibodies in the sample will "bridge" the coated drug and the labeled drug. Incubate for 1-2 hours at room temperature.

6. Washing:

  • Wash the plate thoroughly.

7. Substrate Addition and Detection:

  • Add TMB substrate, stop the reaction, and read the absorbance as described previously. A positive signal indicates the presence of anti-drug antibodies.

In Vitro Bioactivity Assay: Cytokine-Induced Cell Proliferation

This protocol provides a general method for assessing the biological activity of a modified cytokine.

1. Cell Culture:

  • Culture a cytokine-dependent cell line (e.g., TF-1 cells for GM-CSF or IL-3) in appropriate media.
  • Prior to the assay, wash the cells to remove any residual growth factors.

2. Assay Setup:

  • Seed the washed cells into a 96-well plate.
  • Prepare serial dilutions of the modified cytokine, the unmodified cytokine (as a positive control), and a negative control (media only).
  • Add the diluted cytokines to the cells.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

4. Proliferation Measurement:

  • Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to the wells and incubate for a further 4 hours.
  • Living cells will convert the reagent into a colored formazan product.
  • Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength.

5. Data Analysis:

  • Plot the absorbance values against the cytokine concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration). The EC₅₀ value is a measure of the cytokine's potency.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PEGylation_vs_Alternatives cluster_Protein Therapeutic Protein cluster_Modification Modification Strategies cluster_Outcome Desired Outcomes Protein Therapeutic Protein PEG PEGylation (Chemical Conjugation) Protein->PEG HES HESylation (Chemical Conjugation) Protein->HES PAS PASylation (Genetic Fusion) Protein->PAS XTEN XTENylation (Genetic Fusion) Protein->XTEN Glyco Glycosylation (Cellular Process) Protein->Glyco HalfLife Increased Half-Life PEG->HalfLife Immunogenicity Reduced Immunogenicity PEG->Immunogenicity Activity Retained Bioactivity PEG->Activity HES->HalfLife HES->Immunogenicity HES->Activity PAS->HalfLife PAS->Immunogenicity PAS->Activity XTEN->HalfLife XTEN->Immunogenicity XTEN->Activity Glyco->HalfLife Glyco->Immunogenicity Glyco->Activity

Figure 1: Comparison of Protein Modification Strategies. This diagram illustrates the different approaches to modifying a therapeutic protein to achieve desired outcomes such as increased half-life, reduced immunogenicity, and retained bioactivity.

Pharmacokinetic_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis Dosing Animal Dosing (IV or SC) Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma/Serum Isolation Sampling->Processing ELISA Sandwich ELISA Processing->ELISA Analysis Data Analysis (Concentration vs. Time) ELISA->Analysis HalfLife Half-Life Determination Analysis->HalfLife

Figure 2: Workflow for Pharmacokinetic Analysis. This diagram outlines the key steps involved in determining the in vivo half-life of a modified protein, from animal dosing to data analysis.

ADA_ELISA cluster_Assay Anti-Drug Antibody (ADA) Bridging ELISA Coating Coat Plate with Drug Blocking Block Plate Coating->Blocking Sample Add Animal Serum Blocking->Sample Bridge Add Labeled Drug (Biotin & HRP) Sample->Bridge Detect Add Substrate & Read Bridge->Detect

Figure 3: Anti-Drug Antibody Bridging ELISA Workflow. This diagram illustrates the principle of a bridging ELISA for detecting anti-drug antibodies in serum samples.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design, supported by experimental data and detailed methodologies.

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This linker is a key determinant of the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies for payload delivery, each with inherent advantages and disadvantages. This guide provides an objective comparison of these two linker technologies, presenting supporting experimental data and detailed protocols to inform the rational design of next-generation ADCs.

Mechanisms of Action: Two Distinct Strategies for Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved by incorporating labile bonds that respond to specific triggers, such as:

  • Enzyme-sensitive linkers: These often contain peptide sequences, like the commonly used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases such as cathepsin B, an enzyme often overexpressed in tumor cells.[1]

  • pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[1]

Non-cleavable linkers , in contrast, are characterized by their high stability and lack of a specific cleavage site. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[2] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

dot

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Binds ADC Binds to Tumor Cell Internalization Internalization (Endocytosis) ADC Binds->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Enzymes, pH) Lysosome->Cleavage Payload Release Payload Released Cleavage->Payload Release Bystander Effect Bystander Effect Payload Release->Bystander Effect If payload is membrane-permeable ADC Binds_nc ADC Binds to Tumor Cell Internalization_nc Internalization (Endocytosis) ADC Binds_nc->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Antibody Degradation Antibody Degradation Lysosome_nc->Antibody Degradation Payload Release_nc Payload-Linker-Amino Acid Complex Released Antibody Degradation->Payload Release_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Head-to-Head Comparison: Performance Metrics

The choice of linker technology has a profound impact on the performance of an ADC. The following tables summarize key quantitative data comparing cleavable and non-cleavable linkers. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cytotoxicity

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against cancer cell lines. A lower IC50 value indicates higher potency.

Linker TypeADC ConstructTarget AntigenCell LinePayloadIC50Reference(s)
Cleavable Trastuzumab-vc-MMAEHER2SK-BR-3MMAE~13-50 ng/mL
Non-cleavable Trastuzumab-MCC-DM1HER2SK-BR-3DM1Not specified
Cleavable Sulfatase-linker-MMAEHER2HER2+ cellsMMAE61 - 111 pmol/L
Non-cleavable Non-cleavable-MMAEHER2HER2+ cellsMMAE609 pmol/L
Table 2: In Vivo Efficacy in Xenograft Models

The in vivo efficacy of ADCs is evaluated in animal models, typically by measuring tumor growth inhibition (TGI).

Linker TypeADC ConstructTumor ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Cleavable Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)
Non-cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%
Cleavable Fc-U-ZHER2-MMAENCI-N87 (gastric)Single doseComplete tumor regression in a portion of animals
Table 3: Plasma Stability

Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often assessed by measuring the percentage of intact ADC or the amount of prematurely released payload over time.

Linker TypeADC ConstructSpeciesTime% Intact ADC / Payload ReleaseReference(s)
Cleavable Silyl ether linker-MMAEHuman Plasma>7 daysHigh stability (t1/2)
Cleavable Val-Cit linkerMouse Plasma1 hourHydrolyzed
Non-cleavable SMCC linkerBloodExtended periodMore stable than cleavable counterparts

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers, on the other hand, generally do not produce a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells. While this limits their efficacy against antigen-negative cells, it can contribute to lower systemic toxicity.

dot

cluster_bystander Bystander Effect with Cleavable Linker cluster_no_bystander No Bystander Effect with Non-Cleavable Linker AntigenPositive Antigen-Positive Tumor Cell Payload Membrane-Permeable Payload AntigenPositive->Payload Payload Release (Cleavage) CellDeath_pos Cell Death AntigenPositive->CellDeath_pos AntigenNegative Antigen-Negative Tumor Cell CellDeath_neg Cell Death AntigenNegative->CellDeath_neg Payload->AntigenNegative Diffusion AntigenPositive_nc Antigen-Positive Tumor Cell PayloadComplex Charged Payload-Linker -Amino Acid Complex AntigenPositive_nc->PayloadComplex Payload Release (Degradation) CellDeath_pos_nc Cell Death AntigenPositive_nc->CellDeath_pos_nc AntigenNegative_nc Antigen-Negative Tumor Cell

Caption: The bystander effect is a key advantage of cleavable linkers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

dot

Start ADC Constructs (Cleavable & Non-Cleavable) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Stability Plasma Stability Assay (LC-MS) InVitro->Stability Internalization Internalization Assay (Flow Cytometry) InVitro->Internalization Bystander Bystander Effect Assay (Co-culture) InVitro->Bystander Efficacy Xenograft Efficacy Study InVivo->Efficacy Toxicity Toxicology Study InVivo->Toxicity DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis Stability->DataAnalysis Internalization->DataAnalysis Bystander->DataAnalysis Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: General experimental workflow for comparing ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and a relevant isotype control antibody in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

  • Incubate for 72-96 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Plasma Stability Assay (LC-MS)

This protocol assesses the stability of an ADC in plasma by measuring the amount of released payload over time.

1. ADC Incubation:

  • Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

2. Sample Preparation:

  • To precipitate plasma proteins, add three volumes of cold acetonitrile to each plasma aliquot.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the released payload.

3. LC-MS Analysis:

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload.

  • Use a standard curve of the payload to ensure accurate quantification.

4. Data Analysis:

  • Plot the concentration of the released payload against time.

  • Calculate the percentage of payload release at each time point relative to the initial amount of conjugated payload.

Bystander Killing Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

1. Cell Labeling and Seeding:

  • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a 1:1 ratio.

2. ADC Treatment:

  • Treat the co-cultures with serial dilutions of the ADC.

  • Include a control ADC with a non-cleavable linker.

  • Incubate for 72-96 hours.

3. Cell Viability Assessment:

  • Stain the cells with a viability dye (e.g., DAPI).

  • Acquire images using a high-content imaging system or analyze by flow cytometry.

4. Data Analysis:

  • Quantify the number of viable GFP-positive (antigen-negative) cells in each treatment condition.

  • Determine the IC50 for the bystander killing effect.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development and depends on several factors, including the target antigen, the tumor microenvironment, and the properties of the payload.

  • Cleavable linkers are often preferred for their ability to induce a potent bystander effect, which can be advantageous for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

  • Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile. Their efficacy is primarily restricted to antigen-positive cells, making them potentially more suitable for homogeneous tumors with high antigen expression.

Ultimately, the optimal linker strategy must be determined empirically for each ADC candidate through rigorous preclinical evaluation using the types of robust experimental methodologies outlined in this guide. A thorough understanding of the interplay between the antibody, linker, and payload is paramount to designing the next generation of safe and effective antibody-drug conjugates.

References

A Comparative Guide to HPLC-Based Purity Validation of m-PEG12-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs), ensuring the purity of linker molecules such as methoxy-poly(ethylene glycol)12-amine (m-PEG12-amine) is a critical prerequisite for reproducible results and the safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods for the purity validation of this compound, supported by experimental protocols and data.

Introduction to this compound Purity Analysis

This compound is a discrete PEG (dPEG®) linker widely used to enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] Due to its lack of a significant UV-absorbing chromophore, traditional HPLC with UV detection is not a suitable method for its analysis.[][4] This necessitates the use of universal detectors that do not rely on the optical properties of the analyte. The most common and effective detectors for this purpose are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).

This guide will focus on a reversed-phase HPLC method using ELSD or CAD and compare its performance with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods for this compound Purity

The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, impurity identification, and throughput.

Parameter HPLC-ELSD/CAD NMR Spectroscopy LC-MS
Primary Use Quantitative purity assessment and impurity profiling.Structural confirmation and purity estimation.Molecular weight confirmation and impurity identification.
Sensitivity High (ng range).Moderate to low (µg to mg range).Very high (pg to fg range).
Resolution High, capable of separating closely related impurities.Low, peaks of impurities may overlap with the main compound.High, provides separation and mass information.
Quantitation Accurate and reproducible for known and unknown impurities.Semi-quantitative, based on relative peak integration.Can be quantitative with appropriate standards.
Impurity ID Does not provide structural information on its own.Provides detailed structural information.Provides accurate mass for impurity identification.
Throughput High.Low to moderate.Moderate.

Recommended Method: Reversed-Phase HPLC with ELSD/CAD

A reversed-phase HPLC method with ELSD or CAD offers a robust and sensitive approach for the routine quality control of this compound. This method can effectively separate the main component from potential process-related impurities such as starting materials (e.g., hydroxyl-terminated PEG) and by-products of the amination reaction.

Experimental Protocol: HPLC-ELSD/CAD Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

4. ELSD/CAD Settings:

  • ELSD:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 SLM

  • CAD:

    • Follow manufacturer's recommendations for optimization.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Most commercial this compound products specify a purity of >95% or >98%.

Alternative and Complementary Analytical Techniques

While HPLC-ELSD/CAD is the recommended method for routine purity assessment, other techniques provide valuable complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The integration of the proton signals can also be used to estimate purity and identify major impurities. Commercial suppliers often provide NMR data to confirm the structure of their products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the this compound and for identifying unknown impurities based on their mass-to-charge ratio. Post-column addition of amines can be employed to reduce the charge states of PEG molecules in the mass spectrometer, simplifying data interpretation.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

This compound Purity Validation Workflow This compound Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Impurity Investigation (if required) cluster_3 Final Report Sample This compound Sample NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR LCMS_Initial LC-MS (Molecular Weight Confirmation) Sample->LCMS_Initial HPLC HPLC-ELSD/CAD (Quantitative Purity) Sample->HPLC Report Certificate of Analysis (Purity >98%) NMR->Report LCMS_Initial->Report LCMS_Impurity LC-MS (Impurity Identification) HPLC->LCMS_Impurity Impurity >0.1% HPLC->Report Purity Confirmed Fraction Fraction Collection & NMR LCMS_Impurity->Fraction Fraction->Report

Purity Validation Workflow

Conclusion

The purity of this compound is paramount for its successful application in research and drug development. A reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector or a Charged Aerosol Detector provides a reliable and sensitive platform for quantitative purity assessment. For comprehensive characterization, this method should be complemented with NMR spectroscopy for structural confirmation and LC-MS for molecular weight verification and impurity identification. By employing this multi-faceted analytical approach, researchers can ensure the quality and consistency of their this compound conjugates.

References

Safety Operating Guide

Proper Disposal and Safe Handling of m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety information and detailed procedures for the proper disposal of m-PEG12-amine.

Key Safety and Hazard Information

The following table summarizes the critical safety information for this compound, based on available Safety Data Sheets (SDS).

Hazard CategoryDescription
OSHA Hazards No known OSHA hazards.[1]
Potential Health Effects Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1] Ingestion: May be harmful if swallowed.[1] Skin Contact: May be harmful if absorbed through the skin.[1] Eye Contact: May cause eye irritation.
First Aid Measures Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Ingestion: Rinse mouth with water.[1] Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution.
Fire Fighting Measures Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires.
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …).
Ecotoxicity No data is available, but the product and its degradation products are not considered toxic.

Experimental Workflow for Disposal

The proper disposal of this compound depends on its physical state (solid or liquid) and local regulations. The following workflow provides a step-by-step guide for its disposal.

cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Container Protocol start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid solid_disposal Solid Waste Disposal is_solid->solid_disposal Yes liquid_disposal Liquid Waste Disposal is_solid->liquid_disposal No solid_check Confirm with EHS that chemical is non-hazardous for landfill solid_disposal->solid_check liquid_check Confirm with EHS for drain disposal suitability liquid_disposal->liquid_check container_disposal Empty Container Disposal container_rinse Triple rinse the container with a suitable solvent container_disposal->container_rinse end_process End of Disposal Process solid_package Package in a sealed, labeled container solid_check->solid_package solid_trash Dispose of in regular laboratory trash solid_package->solid_trash solid_trash->container_disposal liquid_neutralize Ensure pH is between 5.5 and 9.5 liquid_check->liquid_neutralize liquid_flush Flush down the sanitary sewer with copious amounts of water liquid_neutralize->liquid_flush liquid_flush->container_disposal container_air_dry Allow the container to air dry completely container_rinse->container_air_dry container_trash Dispose of in regular laboratory trash container_air_dry->container_trash container_trash->end_process

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Gloves

2. Disposal of Solid this compound Waste:

  • Step 1: Confirmation. Confirm with your institution's Environmental Health and Safety (EHS) department that this compound is approved for disposal as a non-hazardous solid waste.

  • Step 2: Packaging. Place the solid this compound waste in a securely sealed and clearly labeled container.

  • Step 3: Disposal. Dispose of the sealed container in the regular laboratory trash destined for a sanitary landfill. Do not place chemical waste in open laboratory trash cans where it might be mistaken for hazardous waste by custodial staff.

3. Disposal of Liquid this compound Waste (Solutions):

  • Step 1: Confirmation. Verify with your institution's EHS department that aqueous solutions of this compound are suitable for drain disposal.

  • Step 2: Neutralization. Check the pH of the solution. If necessary, adjust the pH to a neutral range (typically between 5.5 and 9.5) using a suitable acid or base.

  • Step 3: Dilution and Disposal. Pour the neutralized solution down the sanitary sewer drain, followed by flushing with a large volume of water (at least 20 parts water). This helps to dilute the chemical and prevent any potential impact on the wastewater treatment system.

4. Disposal of Empty Containers:

  • Step 1: Decontamination. Triple rinse the empty this compound container with a suitable solvent (e.g., water).

  • Step 2: Drying. Allow the rinsed container to air dry completely.

  • Step 3: Disposal. Once clean and dry, the container can be disposed of in the regular laboratory trash.

Spill Response Procedures

In the event of a spill, follow these immediate steps:

  • Step 1: Evacuate. If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Step 2: Ventilate. Ensure the area is well-ventilated to disperse any potential vapors.

  • Step 3: Contain. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Step 4: Collect and Dispose. Place the contained material into a sealed, labeled container for disposal according to the procedures outlined above.

  • Step 5: Clean. Clean the spill area thoroughly with soap and water.

By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.